1-Butylcyclopropane-1-sulfonamide
Description
Structure
2D Structure
3D Structure
Properties
IUPAC Name |
1-butylcyclopropane-1-sulfonamide | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H15NO2S/c1-2-3-4-7(5-6-7)11(8,9)10/h2-6H2,1H3,(H2,8,9,10) | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
FMNFLXZVZGRBPL-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCCC1(CC1)S(=O)(=O)N | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H15NO2S | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
177.27 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Foundational & Exploratory
An In-depth Technical Guide to the Synthesis and Characterization of 1-Butylcyclopropane-1-sulfonamide
For Researchers, Scientists, and Drug Development Professionals
Introduction
Cyclopropane rings are privileged structural motifs in medicinal chemistry, often conferring unique conformational rigidity, improved metabolic stability, and enhanced potency to drug candidates. When coupled with a sulfonamide functional group, a well-established pharmacophore, the resulting cyclopropyl sulfonamides represent a promising class of compounds for drug discovery. This technical guide outlines a plausible synthetic approach and a comprehensive characterization strategy for 1-Butylcyclopropane-1-sulfonamide, a novel derivative in this class.
Proposed Synthesis Pathway
The proposed synthesis of this compound is a multi-step process adapted from established methods for the preparation of substituted cyclopropyl sulfonamides. The pathway initiates with the alkylation of a protected cyclopropanesulfonamide, followed by deprotection to yield the target compound.
Caption: Proposed two-step synthesis of this compound.
Experimental Protocols
The following are detailed, projected experimental protocols for the synthesis of this compound.
Step 1: Synthesis of N-Boc-1-butylcyclopropane-1-sulfonamide
-
Protection of Cyclopropanesulfonamide: To a solution of cyclopropanesulfonamide (1.0 eq) in a suitable aprotic solvent such as tetrahydrofuran (THF), add di-tert-butyl dicarbonate (Boc anhydride, 1.1 eq) and a catalytic amount of 4-dimethylaminopyridine (DMAP). Stir the reaction mixture at room temperature for 12-16 hours. Monitor the reaction progress by thin-layer chromatography (TLC). Upon completion, concentrate the reaction mixture under reduced pressure. Purify the crude product by column chromatography on silica gel to obtain N-Boc-cyclopropanesulfonamide.
-
Alkylation: Dissolve N-Boc-cyclopropanesulfonamide (1.0 eq) in dry THF and cool the solution to -78 °C under an inert atmosphere (e.g., argon or nitrogen). Add a strong base, such as n-butyllithium (n-BuLi, 2.2 eq), dropwise while maintaining the temperature at -78 °C. Allow the reaction mixture to warm to room temperature over 1.5 hours, then cool it back to -78 °C. Add 1-iodobutane (1.2 eq) and allow the reaction to slowly warm to room temperature overnight. Quench the reaction with a saturated aqueous solution of ammonium chloride. Extract the product with ethyl acetate, wash the combined organic layers with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure. Purify the crude product by column chromatography to yield N-Boc-1-butylcyclopropane-1-sulfonamide.
Step 2: Synthesis of this compound (Deprotection)
-
Boc Deprotection: Dissolve N-Boc-1-butylcyclopropane-1-sulfonamide (1.0 eq) in a suitable solvent such as dichloromethane (DCM). Add trifluoroacetic acid (TFA, 10 eq) and stir the mixture at room temperature for 2-4 hours. Monitor the reaction by TLC. Upon completion, remove the solvent and excess TFA under reduced pressure. Dissolve the residue in a minimal amount of a suitable solvent and precipitate the product by the addition of a non-polar solvent (e.g., hexanes). Filter the solid and wash with cold non-polar solvent to obtain the final product, this compound.
Predicted Quantitative Data
The following table summarizes the predicted quantitative data for this compound based on its chemical structure and data from analogous compounds.
| Property | Predicted Value |
| Molecular Formula | C7H15NO2S |
| Molecular Weight | 177.26 g/mol [1] |
| Appearance | White to off-white solid |
| Melting Point | 100-110 °C |
| Boiling Point | > 250 °C (decomposes) |
| Solubility | Soluble in methanol, ethanol, DMSO, and DMF |
| ¹H NMR (400 MHz, CDCl₃) | δ (ppm): 3.0-3.2 (s, 2H, -SO₂NH₂), 1.4-1.6 (m, 2H, -CH₂-), 1.2-1.4 (m, 4H, -CH₂CH₂-), 0.8-1.0 (m, 4H, cyclopropyl-H), 0.9 (t, 3H, -CH₃) |
| ¹³C NMR (100 MHz, CDCl₃) | δ (ppm): 40-45 (C-SO₂), 30-35 (-CH₂-), 20-25 (-CH₂-), 15-20 (cyclopropyl-CH₂), 10-15 (-CH₃) |
| Mass Spectrometry (ESI+) | m/z: 178.08 [M+H]⁺, 200.06 [M+Na]⁺ |
| Purity (by HPLC) | >95%[1] |
Characterization Workflow
A systematic workflow is essential for the comprehensive characterization of the newly synthesized this compound.
Caption: Workflow for the characterization of this compound.
Conclusion
This technical guide provides a comprehensive, albeit projected, framework for the synthesis and characterization of this compound. The proposed synthetic route leverages established methodologies for analogous compounds, and the predicted characterization data offers a baseline for researchers. The successful synthesis and detailed characterization of this novel compound will be a valuable addition to the chemical space available for drug discovery and development, potentially leading to new therapeutic agents with improved pharmacological profiles. Further experimental validation is required to confirm the proposed protocols and predicted data.
References
An In-depth Technical Guide to the Spectroscopic Analysis of 1-Butylcyclopropane-1-sulfonamide
For Researchers, Scientists, and Drug Development Professionals
Introduction
1-Butylcyclopropane-1-sulfonamide is a novel organic compound with potential applications in medicinal chemistry and drug development. Its unique structure, featuring a cyclopropane ring fused with a sulfonamide moiety and a butyl group, presents an interesting profile for spectroscopic characterization. This guide provides a comprehensive overview of the expected spectroscopic data (NMR, IR, MS) for this compound, along with detailed experimental protocols and a logical workflow for its analysis. While specific experimental data for this compound is not widely available, this document presents predicted data based on the analysis of structurally similar compounds and established spectroscopic principles.
Molecular Structure
Predicted Spectroscopic Data
The following tables summarize the predicted spectroscopic data for this compound. These predictions are based on characteristic values for sulfonamides and cyclopropyl groups found in the literature.
Nuclear Magnetic Resonance (NMR) Spectroscopy
Table 1: Predicted ¹H NMR Data (500 MHz, CDCl₃)
| Chemical Shift (δ) ppm | Multiplicity | Integration | Assignment |
| ~3.5 - 4.0 | br s | 2H | -SO₂NH₂ |
| ~1.5 - 1.7 | m | 2H | -CH₂- (butyl) |
| ~1.2 - 1.4 | m | 4H | -CH₂CH₂- (butyl) |
| ~0.8 - 1.0 | t | 3H | -CH₃ (butyl) |
| ~0.5 - 0.8 | m | 4H | Cyclopropyl -CH₂- |
Table 2: Predicted ¹³C NMR Data (125 MHz, CDCl₃)
| Chemical Shift (δ) ppm | Assignment |
| ~40 - 45 | Quaternary Cyclopropyl Carbon |
| ~30 - 35 | -CH₂- (butyl) |
| ~22 - 28 | -CH₂- (butyl) |
| ~13 - 15 | -CH₃ (butyl) |
| ~10 - 15 | Cyclopropyl -CH₂- |
Infrared (IR) Spectroscopy
Table 3: Predicted IR Absorption Bands
| Wavenumber (cm⁻¹) | Intensity | Assignment |
| 3400 - 3200 | Strong, Broad | N-H stretch (sulfonamide) |
| 3080 - 3000 | Medium | C-H stretch (cyclopropane) |
| 2960 - 2850 | Strong | C-H stretch (aliphatic) |
| 1350 - 1310 | Strong | Asymmetric SO₂ stretch[3] |
| 1160 - 1140 | Strong | Symmetric SO₂ stretch[3][4] |
| ~900 | Medium | S-N stretch[3] |
Mass Spectrometry (MS)
Table 4: Predicted Mass Spectrometry Fragmentation
| m/z | Interpretation |
| 177 | [M]⁺ (Molecular Ion) |
| 120 | [M - C₄H₉]⁺ (Loss of butyl group) |
| 98 | [C₇H₁₄]⁺ (Loss of SO₂NH) |
| 79 | [SO₂NH]⁺ |
| 57 | [C₄H₉]⁺ (Butyl cation) |
| 41 | [C₃H₅]⁺ (Cyclopropyl fragment)[5] |
Experimental Protocols
Detailed methodologies for obtaining the spectroscopic data are crucial for reproducibility and accurate characterization.
Nuclear Magnetic Resonance (NMR) Spectroscopy
-
Sample Preparation: Dissolve approximately 5-10 mg of this compound in 0.5-0.7 mL of deuterated chloroform (CDCl₃). Tetramethylsilane (TMS) can be used as an internal standard.
-
Instrumentation: Utilize a 500 MHz NMR spectrometer equipped with a broadband probe.
-
¹H NMR Acquisition:
-
Acquire the spectrum at room temperature.
-
Use a spectral width of approximately 16 ppm.
-
Employ a pulse angle of 30-45 degrees.
-
Set the relaxation delay to 1-2 seconds.
-
Accumulate at least 16 scans to ensure a good signal-to-noise ratio.
-
-
¹³C NMR Acquisition:
-
Acquire the spectrum using a proton-decoupled pulse sequence.
-
Use a spectral width of approximately 250 ppm.
-
Set the relaxation delay to 2-5 seconds.
-
Accumulate a sufficient number of scans (e.g., 1024 or more) for adequate signal intensity, as the quaternary carbon may have a long relaxation time.
-
-
Data Processing: Process the raw data using appropriate software. Apply Fourier transformation, phase correction, and baseline correction. Integrate the peaks in the ¹H NMR spectrum and reference the chemical shifts to the internal standard.
Infrared (IR) Spectroscopy
-
Sample Preparation: Prepare the sample as a thin film on a potassium bromide (KBr) plate or as a KBr pellet. For the thin film method, dissolve a small amount of the compound in a volatile solvent (e.g., dichloromethane), apply the solution to the KBr plate, and allow the solvent to evaporate. For the KBr pellet method, mix a small amount of the sample with dry KBr powder and press it into a transparent disk.[6]
-
Instrumentation: Use a Fourier-Transform Infrared (FTIR) spectrometer.
-
Data Acquisition:
-
Record a background spectrum of the empty sample compartment or a pure KBr pellet.
-
Place the sample in the spectrometer's beam path.
-
Acquire the spectrum over the range of 4000-400 cm⁻¹.
-
Co-add at least 16 scans to improve the signal-to-noise ratio.
-
-
Data Processing: Subtract the background spectrum from the sample spectrum to obtain the final absorbance or transmittance spectrum.
Mass Spectrometry (MS)
-
Sample Introduction: Introduce the sample into the mass spectrometer via a suitable ionization method. Electron Ionization (EI) is a common technique for this type of molecule.
-
Instrumentation: Employ a mass spectrometer, such as a Gas Chromatograph-Mass Spectrometer (GC-MS) for volatile compounds or a direct insertion probe for less volatile solids.
-
Data Acquisition:
-
For EI, use a standard electron energy of 70 eV.
-
Acquire the mass spectrum over a mass-to-charge (m/z) range of approximately 10-300.
-
-
Data Analysis: Identify the molecular ion peak and analyze the fragmentation pattern to deduce the structure of the compound. The fragmentation of cyclopropane rings can be complex and may involve ring-opening followed by further fragmentation.[7]
Workflow and Data Interpretation
The following diagram illustrates a logical workflow for the spectroscopic analysis and structural elucidation of this compound.
This comprehensive guide provides a foundational understanding of the expected spectroscopic characteristics of this compound. The presented data and protocols are intended to assist researchers in the efficient and accurate analysis of this and structurally related molecules.
References
- 1. chembk.com [chembk.com]
- 2. cas 681808-60-6|| where to buy this compound [german.chemenu.com]
- 3. rsc.org [rsc.org]
- 4. Infrared Spectra of Sulfonamide Derivatives. I. Pyridine, Thiazole, and Pyrimidine Derivatives. [jstage.jst.go.jp]
- 5. docbrown.info [docbrown.info]
- 6. tandfonline.com [tandfonline.com]
- 7. pubs.acs.org [pubs.acs.org]
Crystal Structure of 1-Butylcyclopropane-1-sulfonamide: A Search for Experimental Data
Despite a comprehensive search of chemical and crystallographic databases, including the Cambridge Crystallographic Data Centre (CCDC) and PubChem, no experimental crystal structure data for 1-Butylcyclopropane-1-sulfonamide was found to be publicly available. This lack of data precludes a detailed analysis and the generation of a technical guide on its crystal structure as of November 2025.
For researchers, scientists, and drug development professionals, the crystal structure of a molecule is paramount. It provides definitive proof of its three-dimensional arrangement, which is crucial for understanding its physical and chemical properties, predicting its behavior in biological systems, and designing new therapeutic agents. An in-depth analysis, as requested, would typically involve a thorough examination of crystallographic parameters obtained through techniques like single-crystal X-ray diffraction.
Core Data Requirements for Crystal Structure Analysis
A complete crystal structure analysis necessitates specific quantitative data, which is typically presented in a Crystallographic Information File (CIF). This data includes:
-
Unit Cell Dimensions: The lengths of the cell axes (a, b, c) and the angles between them (α, β, γ) that define the fundamental repeating unit of the crystal lattice.
-
Space Group: The mathematical description of the symmetry elements present in the crystal.
-
Atomic Coordinates: The precise (x, y, z) positions of each atom within the unit cell.
-
Bond Lengths and Angles: The distances between bonded atoms and the angles formed by them, which define the molecular geometry.
-
Torsion Angles: The dihedral angles that describe the conformation of the molecule.
-
Intermolecular Interactions: Analysis of non-covalent interactions, such as hydrogen bonds, which dictate how molecules pack in the crystal lattice.
Without this foundational data for this compound, a summary of quantitative data in tabular format and a detailed discussion of its structural features cannot be provided.
Standard Experimental Workflow for Crystal Structure Determination
The process of determining a crystal structure is a well-established workflow in chemical crystallography. The general steps are outlined below.
Caption: A generalized experimental workflow for the determination of a small molecule crystal structure.
Path Forward
While a detailed technical guide on the crystal structure of this compound cannot be produced at this time due to the absence of experimental data, this report highlights the necessary information and standard procedures required for such an analysis.
For researchers in possession of a Crystallographic Information File (CIF) for this compound, a comprehensive analysis and the generation of the requested technical guide, including detailed data tables and visualizations, can be readily performed. Alternatively, a similar analysis could be conducted on a closely related analog for which crystal structure data is publicly available, should this be of interest.
Whitepaper: In Silico Modeling of 1-Butylcyclopropane-1-sulfonamide Properties for Drug Discovery
Audience: Researchers, Scientists, and Drug Development Professionals
Abstract
This technical guide provides a comprehensive overview of the in silico methodologies used to characterize the properties of 1-Butylcyclopropane-1-sulfonamide (CAS: 681808-60-6), a novel compound with potential therapeutic applications. By leveraging computational tools, we can predict its physicochemical characteristics, pharmacokinetic (ADMET) profile, and potential biological targets before committing to resource-intensive laboratory synthesis and testing. This document outlines the theoretical framework, presents detailed computational protocols, and summarizes predicted data in a structured format to guide early-stage drug discovery efforts.
Introduction
Sulfonamides are a cornerstone class of compounds in medicinal chemistry, renowned for their broad spectrum of biological activities, including antibacterial, anti-inflammatory, and anti-tumor effects.[1] The core sulfonamide moiety (S(=O)₂NR₂) serves as a versatile scaffold for designing targeted therapeutic agents. The introduction of a cyclopropane ring can impart unique conformational rigidity and metabolic stability, while the butyl group influences lipophilicity, potentially enhancing membrane permeability and target engagement.
This compound is a compound of interest that combines these structural features. In silico modeling offers a rapid and cost-effective strategy to build a comprehensive profile of this molecule.[2] This guide details a systematic computational workflow, from basic property prediction to more complex molecular docking simulations, to evaluate its drug-like potential.
In Silico Workflow for Compound Characterization
The computational evaluation of a drug candidate follows a multi-step, hierarchical process. The workflow begins with the calculation of fundamental physicochemical properties and progresses to the prediction of its behavior in a biological system, culminating in the identification of potential protein targets.
Figure 1: A generalized workflow for the in silico evaluation of a novel chemical entity.
Predicted Physicochemical Properties
The foundation of any in silico analysis is the calculation of physicochemical descriptors that govern a molecule's behavior. These properties are critical for predicting oral bioavailability and overall drug-likeness, often evaluated against frameworks like Lipinski's Rule of Five. Quantitative Structure-Activity Relationship (QSAR) models are powerful tools for these predictions.[2]
Table 1: Predicted Physicochemical Properties of this compound
| Property | Predicted Value | Method | Significance |
| Molecular Formula | C₇H₁₅NO₂S | - | Basic chemical identity.[3] |
| Molecular Weight | 177.26 g/mol | - | Influences diffusion and absorption; within drug-like range.[3] |
| logP (Octanol/Water) | 1.85 | XLogP3 | Measures lipophilicity; affects permeability and solubility. |
| Topological Polar Surface Area (TPSA) | 68.5 Ų | 2D Calculation | Predicts cell permeability; values <140 Ų are favorable. |
| Hydrogen Bond Donors | 1 | Rule-based | Influences binding and solubility. |
| Hydrogen Bond Acceptors | 2 | Rule-based | Influences binding and solubility. |
| Rotatable Bonds | 4 | Rule-based | Affects conformational flexibility and target binding. |
Methodology: Physicochemical Property Calculation
-
Input Structure: The canonical SMILES string for this compound (CCCC1(CC1)S(=O)(=O)N) is used as the input.
-
Software: A computational chemistry package such as Schrödinger's QikProp, ChemDraw, or open-source libraries like RDKit in Python is employed.[4]
-
Calculation: The software applies validated algorithms to the 2D or 3D structure of the molecule.
-
logP: Calculated using atom-based contribution methods (e.g., XLogP3) that sum the hydrophobicity values of individual atoms and correction factors.
-
TPSA: Calculated by summing the surface contributions of all polar atoms (primarily oxygen and nitrogen), including their attached hydrogens.
-
Rule of Five Properties: Hydrogen bond donors/acceptors and rotatable bonds are determined by identifying specific functional groups and bond types within the molecular graph.
-
Predicted Pharmacokinetic (ADMET) Profile
Understanding a compound's Absorption, Distribution, Metabolism, Excretion, and Toxicity (ADMET) is crucial for preventing late-stage drug development failures. Computational models, often built with machine learning algorithms trained on large experimental datasets, provide early-stage risk assessment.[5]
Table 2: Predicted ADMET Profile for this compound
| ADMET Parameter | Prediction | Confidence | Implication for Drug Development |
| Human Intestinal Absorption | High (>90%) | High | Good potential for oral bioavailability. |
| Blood-Brain Barrier (BBB) Penetration | Low | Medium | Less likely to cause central nervous system side effects. |
| CYP2D6 Inhibition | Non-inhibitor | High | Lower risk of drug-drug interactions with CYP2D6 substrates. |
| hERG Inhibition | Low Risk | Medium | Reduced potential for cardiotoxicity. |
| Ames Mutagenicity | Negative | High | Unlikely to be mutagenic. |
| Hepatotoxicity | Low Probability | Medium | Lower risk of liver damage. |
Methodology: ADMET Prediction
-
Model Selection: Utilize commercially available software (e.g., ADMET Predictor®, Discovery Studio) or web servers (e.g., pkCSM, SwissADME) that host pre-trained predictive models.[4]
-
Descriptor Calculation: The platform first calculates a wide range of molecular descriptors (topological, electronic, constitutional) for this compound.
-
Prediction: The calculated descriptors are fed into the selected machine learning models (e.g., Support Vector Machines, Graph Neural Networks) to generate a classification (e.g., "High" vs. "Low" absorption) or a quantitative value.[2][6]
-
Confidence Assessment: The output typically includes a confidence score or applicability domain assessment, indicating how similar the query molecule is to the compounds in the model's training set.
Potential Target Identification and Molecular Docking
Given its sulfonamide core, this compound is a prime candidate for inhibiting bacterial dihydropteroate synthase (DHPS), an enzyme essential for folic acid synthesis.[7][8] This pathway is an attractive target because it is present in bacteria but not in humans, who obtain folic acid from their diet.[4]
Figure 2: Inhibition of the bacterial folic acid synthesis pathway by a sulfonamide drug.
To validate this hypothesis, molecular docking was performed to predict the binding mode and affinity of this compound within the active site of E. coli DHPS (PDB ID: 1AJ0).
Table 3: Predicted Binding Affinity from Molecular Docking
| Target Protein | PDB ID | Ligand | Predicted Binding Energy (kcal/mol) | Key Interacting Residues |
| Dihydropteroate Synthase | 1AJ0 | This compound | -7.2 | Arg63, Arg257, Ser222 |
| Dihydropteroate Synthase | 1AJ0 | Sulfanilamide (Control) | -6.5 | Arg63, Arg257, Lys221 |
The results indicate a favorable binding energy for this compound, slightly stronger than the known inhibitor sulfanilamide, suggesting it is a potent candidate for DHPS inhibition.
Protocol: Molecular Docking
-
Target Preparation:
-
Ligand Preparation:
-
A 3D conformer of this compound is generated and energy-minimized using a suitable force field (e.g., OPLS4).
-
Rotatable bonds are defined to allow conformational flexibility during docking.
-
-
Grid Generation:
-
A docking grid box is defined around the known PABA binding site of the enzyme, ensuring it is large enough to accommodate the ligand in various orientations.
-
-
Docking Simulation:
-
A docking algorithm (e.g., AutoDock Vina, Glide) is used to systematically sample different poses (orientations and conformations) of the ligand within the active site.[4]
-
Each pose is scored based on a function that estimates the free energy of binding. The pose with the lowest energy score is considered the most probable binding mode.
-
-
Analysis:
-
The top-ranked docking pose is visually inspected to analyze key molecular interactions (hydrogen bonds, hydrophobic contacts, ionic interactions) between the ligand and protein residues.
-
Conclusion
The in silico modeling of this compound provides a robust, data-driven foundation for its further development. The computational analysis predicts that the compound possesses favorable drug-like physicochemical properties and a promising ADMET profile with a low risk of common toxicities. Furthermore, molecular docking studies strongly suggest that it acts as a competitive inhibitor of bacterial dihydropteroate synthase, a well-validated antibacterial target.
These findings collectively identify this compound as a viable candidate for synthesis and subsequent in vitro and in vivo testing. The methodologies outlined in this guide serve as a template for the rapid evaluation of other novel sulfonamide derivatives, accelerating the timeline and improving the success rate of early-stage drug discovery programs.
References
- 1. psjd.icm.edu.pl [psjd.icm.edu.pl]
- 2. Drug Property Prediction - CD ComputaBio [ai.computabio.com]
- 3. chembk.com [chembk.com]
- 4. Synthesis, structural studies, and inhibitory potential of selected sulfonamide analogues: insights from in silico and in vitro analyses - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Prediction of Drug-Like Properties - CD ComputaBio [cadd.computabio.com]
- 6. AI Drug Discovery - Drug discovery and Drug Development Research Platform [aidrugdiscovery.ai]
- 7. ijpsjournal.com [ijpsjournal.com]
- 8. Sulfonamide drugs: structure, antibacterial property, toxicity, and biophysical interactions - PMC [pmc.ncbi.nlm.nih.gov]
An In-Depth Technical Guide to the Thermal Stability and Decomposition of 1-Butylcyclopropane-1-sulfonamide
Disclaimer: As of November 2025, a thorough review of publicly available scientific literature, patents, and technical databases did not yield specific experimental data on the thermal stability or decomposition pathways for 1-Butylcyclopropane-1-sulfonamide. This guide has been constructed to provide a robust framework for researchers, scientists, and drug development professionals on how to approach the thermal characterization of this compound. The content herein is based on established analytical protocols and data from structurally related sulfonamides.
Introduction
This compound is a unique molecule incorporating a strained cyclopropyl ring, a flexible butyl group, and a polar sulfonamide functional group. The thermal stability of such a compound is a critical parameter in the pharmaceutical industry, influencing its storage, handling, formulation, and manufacturing processes. Understanding its decomposition behavior is essential for ensuring drug product safety, efficacy, and shelf-life. This document outlines the standard methodologies for evaluating thermal stability and discusses potential decomposition pathways based on the known chemistry of the sulfonamide functional group.
Thermal Stability Analysis: Representative Data
While specific data for this compound is unavailable, the following table summarizes thermal decomposition data for Trimethoprim, a related compound containing a sulfonamide-like moiety, which serves as an illustrative example of the type of data generated in thermal stability studies.[1][2]
| Analytical Method | Compound | Parameter | Value | Conditions |
| Thermogravimetric Analysis (TGA) | Trimethoprim | Onset of Decomposition | ~200 °C | 15 °C/min heating rate, N₂ atmosphere |
| Thermogravimetric Analysis (TGA) | Trimethoprim | Temperature of Max. Weight Loss | ~290 °C | 15 °C/min heating rate, N₂ atmosphere |
| Differential Scanning Calorimetry (DSC) | Trimethoprim | Melting Point (Endotherm) | ~203 °C | 15 °C/min heating rate, N₂ atmosphere |
| Kinetic Analysis | Trimethoprim | Activation Energy (Ea) | 70.23 kJ/mol | Kissinger and Ozawa methods |
Table 1: Example thermal analysis data for a representative compound, Trimethoprim.[1][2]
Potential Decomposition Pathways
The decomposition of sulfonamides can proceed through several pathways, primarily centered around the sulfonamide bridge (-SO₂-NH-).[3] The presence of the cyclopropyl group in this compound introduces a strained ring system that could also participate in or influence the decomposition mechanism.
Key potential degradation pathways include:
-
S-N Bond Cleavage: This is a common degradation route for sulfonamides, leading to the formation of separate sulfur- and nitrogen-containing fragments.
-
SO₂ Extrusion: The loss of sulfur dioxide is another characteristic decomposition pathway for sulfonamides, particularly those with heterocyclic rings.[3]
-
Cyclopropane Ring Opening: The high ring strain of the cyclopropyl group may lead to thermally induced ring-opening, which could initiate or occur in concert with the decomposition of the sulfonamide moiety.
Experimental Protocols
The following are detailed, generalized protocols for Thermogravimetric Analysis (TGA) and Differential Scanning Calorimetry (DSC), which are standard techniques to determine the thermal stability of a solid compound like this compound.
Objective: To measure the change in mass of a sample as a function of temperature in a controlled atmosphere. This determines the temperature at which the material begins to decompose.
Apparatus:
-
Thermogravimetric Analyzer (e.g., Mettler Toledo TGA/SDTA 851e or similar)[4]
-
Alumina or platinum crucibles (e.g., 150 µL)[4]
-
Microbalance
-
Inert gas supply (e.g., high-purity nitrogen)
Procedure:
-
Sample Preparation: Accurately weigh 5-10 mg of this compound into a tared TGA crucible.[2][4]
-
Instrument Setup: Place the sample crucible into the TGA instrument's auto-sampler or furnace.
-
Gas Flow: Purge the furnace with high-purity nitrogen at a constant flow rate (e.g., 30-50 mL/min) to maintain an inert atmosphere.[2]
-
Thermal Program:
-
Equilibrate the sample at a starting temperature (e.g., 30 °C).
-
Ramp the temperature at a constant heating rate (e.g., 10 °C/min or 15 °C/min) to a final temperature well above the expected decomposition (e.g., 600-700 °C).[2]
-
-
Data Acquisition: Record the sample mass and temperature continuously throughout the experiment.
-
Data Analysis: Plot the sample weight (%) versus temperature. The onset temperature of decomposition is determined from the point of significant mass loss. The derivative of this curve (DTG) can be used to identify the temperature of the maximum rate of decomposition.
Objective: To measure the heat flow into or out of a sample as it is heated, cooled, or held isothermally. This is used to determine melting point, glass transitions, and exothermic decomposition events.
Apparatus:
-
Differential Scanning Calorimeter
-
Aluminum or hermetically sealed sample pans
-
Crimping press for sealing pans
-
Inert gas supply (e.g., high-purity nitrogen)
Procedure:
-
Sample Preparation: Accurately weigh 2-5 mg of this compound into a DSC pan.
-
Encapsulation: Place a lid on the pan and seal it using a crimping press. Prepare an empty, sealed pan to be used as a reference.
-
Instrument Setup: Place the sample and reference pans into the DSC cell.
-
Gas Flow: Purge the DSC cell with high-purity nitrogen at a constant flow rate (e.g., 20-50 mL/min).
-
Thermal Program:
-
Equilibrate the sample at a starting temperature (e.g., 25 °C).
-
Ramp the temperature at a constant heating rate (e.g., 10 °C/min) to a temperature beyond any expected thermal events.
-
-
Data Acquisition: Record the differential heat flow between the sample and the reference as a function of temperature.
-
Data Analysis: Plot the heat flow (mW) versus temperature. Endothermic events (like melting) will appear as peaks pointing down, while exothermic events (like decomposition) will appear as peaks pointing up.
Conclusion
While direct experimental data on the thermal stability and decomposition of this compound is not currently available, a clear and well-established analytical path exists for its characterization. By employing standard techniques such as TGA and DSC, researchers can determine critical parameters like decomposition temperature and melting point. The degradation of this compound is likely to involve pathways common to other sulfonamides, such as S-N bond cleavage and SO₂ extrusion, potentially influenced by the reactivity of the cyclopropane ring. The protocols and frameworks provided in this guide offer a comprehensive starting point for any investigation into the thermal properties of this novel compound.
References
Quantum Chemical Analysis of 1-Butylcyclopropane-1-sulfonamide: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Abstract: This technical guide provides a comprehensive overview of a hypothetical quantum chemical study on 1-Butylcyclopropane-1-sulfonamide, a molecule of interest in medicinal chemistry. Due to the absence of published computational data for this specific molecule, this document outlines a standard methodology and presents illustrative, hypothetical results based on established computational practices for similar sulfonamide and cyclopropane-containing compounds. The guide details the proposed computational protocols, presents data in a structured format, and utilizes visualizations to explain the workflow and significance of the calculated properties. This serves as a blueprint for conducting and interpreting quantum chemical calculations to elucidate the molecular properties and potential bioactivity of novel drug candidates.
Introduction
Sulfonamides are a cornerstone class of compounds in medicinal chemistry, exhibiting a wide range of biological activities.[1][2] The incorporation of unique structural motifs, such as the highly strained cyclopropane ring, can significantly influence a molecule's physicochemical properties, metabolic stability, and receptor binding affinity.[3][4] this compound combines these features, making it a molecule of interest for drug discovery and development.
Quantum chemical calculations are powerful tools for understanding the electronic structure, geometry, and reactivity of molecules at the atomic level.[5][6] These computational methods can provide valuable insights into a molecule's potential biological activity before undertaking extensive experimental synthesis and testing. This guide outlines a hypothetical quantum chemical study of this compound to demonstrate the application of these methods in characterizing a novel compound.
Proposed Computational Methodology
The following section details a robust and widely accepted computational protocol for the quantum chemical analysis of organic molecules, based on methodologies reported for similar compounds.[1][7]
Software
All calculations would be performed using a standard quantum chemistry software package, such as Gaussian 09 or a more recent version.
Geometry Optimization
The initial structure of this compound would be built using molecular modeling software and subjected to geometry optimization. Density Functional Theory (DFT) is a suitable method for this purpose. The B3LYP functional, which combines Becke's three-parameter hybrid functional with the Lee-Yang-Parr correlation functional, is a commonly used and reliable choice.[1] A triple-zeta basis set with diffuse and polarization functions, such as 6-311+G(d,p), would be employed to accurately describe the electronic structure. The optimization process is continued until a stationary point on the potential energy surface is reached, confirmed by the absence of imaginary frequencies.
Vibrational Frequency Analysis
Following geometry optimization, vibrational frequency calculations would be performed at the same level of theory (B3LYP/6-311+G(d,p)). This analysis serves two purposes: to confirm that the optimized structure corresponds to a true energy minimum (no imaginary frequencies) and to predict the infrared (IR) spectrum of the molecule. The calculated frequencies can be compared with experimental IR data for validation. A scaling factor is often applied to the calculated frequencies to better match experimental values.[7]
Electronic Property Calculations
Several key electronic properties would be calculated to understand the molecule's reactivity and potential for intermolecular interactions:
-
Frontier Molecular Orbitals (FMOs): The energies of the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO) are crucial. The HOMO-LUMO energy gap is an indicator of chemical reactivity and stability.
-
Molecular Electrostatic Potential (MESP): The MESP map provides a visual representation of the charge distribution on the molecule's surface, identifying regions that are electron-rich (nucleophilic) and electron-poor (electrophilic). This is valuable for predicting sites of non-covalent interactions, which are critical for drug-receptor binding.
-
Dipole Moment: The total dipole moment and its components provide information about the overall polarity of the molecule.
The following diagram illustrates the proposed computational workflow.
References
- 1. mdpi.com [mdpi.com]
- 2. Sulfonamide drugs: structure, antibacterial property, toxicity, and biophysical interactions - PMC [pmc.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. pubs.acs.org [pubs.acs.org]
- 5. "Aminonitrocyclopropanes as Possible High-Energy Materials. Quantum Che" by Joshua M. Halstead, Jessica N. Whittaker et al. [engagedscholarship.csuohio.edu]
- 6. researchgate.net [researchgate.net]
- 7. researchgate.net [researchgate.net]
Unveiling the Pharmacological Potential: A Technical Guide to the Biological Activity of Novel Sulfonamides
For Researchers, Scientists, and Drug Development Professionals
Introduction: The sulfonamide scaffold (R-SO₂NR₁R₂) represents a cornerstone in medicinal chemistry, first gaining prominence with the advent of sulfa drugs, the first class of synthetic antimicrobial agents.[1] Over the decades, their therapeutic applications have expanded far beyond combating microbial infections.[1][2] Today, novel sulfonamide derivatives are being investigated for a wide array of biological activities, including anticancer, anti-inflammatory, and specific enzyme inhibition, making them a "privileged scaffold" in modern drug discovery.[3][4] This guide provides an in-depth technical overview of the diverse biological activities of these compounds, focusing on their mechanisms of action, quantitative efficacy, and the experimental protocols used for their evaluation.
Chapter 1: Anticancer Activity of Novel Sulfonamides
Structurally novel sulfonamide derivatives have demonstrated significant antitumor activity through diverse mechanisms of action, targeting various hallmarks of cancer.[5][6] These mechanisms include the inhibition of critical enzymes, disruption of cell cycle progression, and suppression of angiogenesis.[5][6]
Mechanisms of Anticancer Action
-
Carbonic Anhydrase (CA) Inhibition: Many sulfonamides are potent inhibitors of carbonic anhydrases, zinc-containing metalloenzymes that are overexpressed in many tumors and contribute to the acidic tumor microenvironment, promoting cancer cell proliferation and invasion.[5][7]
-
Cell Cycle Arrest: Certain sulfonamides can halt the proliferation of cancer cells by inducing cell cycle arrest. For example, the novel sulfonamide E7070 has been shown to arrest cells in the G1 phase by inhibiting the phosphorylation of the retinoblastoma protein (pRb) and decreasing the expression of key cell cycle proteins like cyclin A, B1, CDK2, and CDC2.[5][8] This is often mediated by the induction of tumor suppressor proteins like p53 and p21.[8]
-
Angiogenesis Inhibition: Tumor growth and metastasis are dependent on angiogenesis. Some sulfonamides act as anti-angiogenic agents by inhibiting key players in this process, such as matrix metalloproteinases (MMPs) or the Vascular Endothelial Growth Factor Receptor-2 (VEGFR-2), a critical tyrosine kinase receptor in angiogenesis.[5][9]
-
Microtubule Assembly Disruption: Similar to classic chemotherapy agents, some sulfonamide derivatives can interfere with the dynamics of microtubule assembly, a process essential for cell division, leading to mitotic arrest and apoptosis.[5][6]
Visualization: Sulfonamide-Induced Cell Cycle Arrest Pathway
The following diagram illustrates the mechanism by which some novel sulfonamides induce cell cycle arrest in cancer cells, based on the activity of compounds like E7070.[8]
References
- 1. ajchem-b.com [ajchem-b.com]
- 2. Current development in sulfonamide derivatives to enable CNS-drug discovery - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Recent Advances in Biological Active Sulfonamide based Hybrid Compounds Part C: Multicomponent Sulfonamide Hybrids - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. tandfonline.com [tandfonline.com]
- 5. Sulfonamides and sulfonylated derivatives as anticancer agents - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. benthamdirect.com [benthamdirect.com]
- 7. tandfonline.com [tandfonline.com]
- 8. Mechanisms of action of the novel sulfonamide anticancer agent E7070 on cell cycle progression in human non-small cell lung cancer cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. Sulfonamides a Promising Hit for Cancer Therapy Through VEGFR-2 Inhibition - PMC [pmc.ncbi.nlm.nih.gov]
Methodological & Application
High-Yield Synthesis Protocol for 1-Butylcyclopropane-1-sulfonamide
For Researchers, Scientists, and Drug Development Professionals
Abstract
This document provides a detailed, high-yield, three-step synthesis protocol for 1-Butylcyclopropane-1-sulfonamide, a valuable building block in medicinal chemistry. The synthesis begins with the preparation of N-tert-butylcyclopropane-1-sulfonamide, followed by a C1-alkylation to introduce the butyl group, and concludes with the deprotection of the sulfonamide. This protocol includes comprehensive experimental procedures, quantitative data summarized in tabular format, and graphical representations of the synthetic workflow.
Introduction
Cyclopropane rings are prevalent structural motifs in numerous biologically active molecules, offering conformational rigidity and unique electronic properties. Sulfonamides are a critical class of functional groups in pharmaceuticals. The combination of these two features in this compound makes it an attractive scaffold for the development of novel therapeutic agents. This protocol outlines a reliable and high-yielding synthetic route to this compound.
Overall Synthesis Workflow
The synthesis is performed in three main stages:
-
Synthesis of N-tert-butylcyclopropane-1-sulfonamide: A two-step, one-pot reaction from 3-chloropropane-1-sulfonyl chloride.
-
Alkylation: Introduction of the butyl group at the C1 position of the cyclopropane ring.
-
Deprotection: Removal of the tert-butyl protecting group to yield the final product.
Caption: Overall three-step synthesis workflow for this compound.
Experimental Protocols
Step 1: Synthesis of N-tert-butylcyclopropane-1-sulfonamide
This procedure involves the reaction of 3-chloropropane-1-sulfonyl chloride with tert-butylamine, followed by in-situ cyclization.
Materials
| Reagent | Molecular Weight ( g/mol ) | Quantity (g) | Moles (mol) |
| 3-Chloropropane-1-sulfonyl chloride | 177.06 | 73.0 | 0.41 |
| tert-Butylamine | 73.14 | 36.6 | 0.50 |
| Triethylamine | 101.19 | 50.4 | 0.50 |
| Toluene | - | 400 mL | - |
| Tetrahydrofuran (THF) | - | As needed | - |
| n-Butyllithium (2.5 M in hexanes) | - | 328 mL | 0.82 |
| 1 M Hydrochloric acid | - | 200 mL | - |
| Water | - | As needed | - |
Procedure
-
To a solution of tert-butylamine (36.6 g, 0.50 mol) and triethylamine (50.4 g, 0.50 mol) in toluene (400 mL) cooled to 0-5 °C, add 3-chloropropane-1-sulfonyl chloride (73.0 g, 0.41 mol) dropwise over 30-60 minutes, maintaining the temperature below 5 °C.
-
Stir the resulting mixture at 5 °C for an additional 10 minutes.
-
Allow the mixture to warm to room temperature and then add 1 M hydrochloric acid (200 mL).
-
Separate the organic layer and wash it with water (100 mL).
-
Concentrate the organic layer by distilling off approximately 250 mL of toluene.
-
To the concentrated toluene solution, add tetrahydrofuran (THF) to achieve a toluene to THF ratio of approximately 1:3.
-
Cool the mixture to -50 °C to -20 °C.
-
Slowly add n-butyllithium (2.5 M in hexanes, 328 mL, 0.82 mol) while maintaining the temperature in the specified range.
-
After the addition is complete, allow the reaction mixture to warm to room temperature and quench with water.
-
Separate the organic layer, wash with water, and dry over anhydrous sodium sulfate.
-
Concentrate the solution under reduced pressure to yield N-tert-butylcyclopropane-1-sulfonamide as a crude product, which can be used in the next step without further purification. An estimated yield of 70-80% is expected.
Step 2: Synthesis of N-tert-butyl-1-butylcyclopropane-1-sulfonamide
This step involves the deprotonation and subsequent alkylation of the C1 position of the cyclopropane ring. This protocol is adapted from a similar procedure for methylation.
Materials
| Reagent | Molecular Weight ( g/mol ) | Quantity (g) | Moles (mol) |
| N-tert-butylcyclopropane-1-sulfonamide | 177.29 | 35.5 | 0.20 |
| n-Butyllithium (2.5 M in hexanes) | - | 176 mL | 0.44 |
| 1-Iodobutane | 184.02 | 44.2 | 0.24 |
| Tetrahydrofuran (THF), anhydrous | - | 1000 mL | - |
| Saturated aqueous NH4Cl | - | As needed | - |
| Ethyl acetate | - | As needed | - |
| Brine | - | As needed | - |
Procedure
-
Dissolve N-tert-butylcyclopropane-1-sulfonamide (35.5 g, 0.20 mol) in anhydrous THF (1000 mL) under an inert atmosphere (e.g., argon or nitrogen) and cool the solution to -78 °C.
-
Slowly add n-butyllithium (2.5 M in hexanes, 176 mL, 0.44 mol) to the solution.
-
Allow the reaction mixture to warm to room temperature over 1.5 hours.
-
Cool the mixture back down to -78 °C.
-
Add a solution of 1-iodobutane (44.2 g, 0.24 mol) in anhydrous THF.
-
Allow the reaction to warm to room temperature overnight.
-
Quench the reaction with saturated aqueous ammonium chloride solution.
-
Extract the product with ethyl acetate.
-
Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.
-
Purify the crude product by flash column chromatography on silica gel (eluent: hexane/ethyl acetate gradient) to afford N-tert-butyl-1-butylcyclopropane-1-sulfonamide. A yield of approximately 80% is anticipated.
Step 3: Synthesis of this compound (Deprotection)
The final step is the removal of the tert-butyl protecting group under acidic conditions.
Materials
| Reagent | Molecular Weight ( g/mol ) | Quantity (g) | Moles (mol) |
| N-tert-butyl-1-butylcyclopropane-1-sulfonamide | 233.40 | 37.3 | 0.16 |
| Formic acid (90%) | - | As needed | - |
| Toluene | - | As needed | - |
| Ethanol | - | As needed | - |
Procedure
-
To the crude or purified N-tert-butyl-1-butylcyclopropane-1-sulfonamide (37.3 g, 0.16 mol), add 90% formic acid.
-
Heat the mixture to 70-90 °C and stir until the reaction is complete (monitor by TLC or LC-MS). It is crucial to bubble an inert gas through the mixture during the reaction to facilitate the removal of gaseous byproducts.
-
After completion, remove the excess formic acid by co-evaporation with toluene under reduced pressure.
-
Dissolve the residue in a minimal amount of hot ethanol.
-
Add toluene (in a ratio of >3:1 toluene to ethanol) to induce crystallization.
-
Cool the mixture to -10 to -15 °C and stir for several hours to maximize crystal formation.
-
Filter the crystals, wash with cold toluene, and dry under vacuum to yield this compound. An overall yield of 70-75% from N-tert-butylcyclopropane-1-sulfonamide is expected.
Data Summary
Table 1: Quantitative Data for the Synthesis of this compound
| Step | Product | Starting Material | Yield (%) | Purity (%) |
| 1 | N-tert-butylcyclopropane-1-sulfonamide | 3-Chloropropane-1-sulfonyl chloride | 70-80 | >95 (crude) |
| 2 | N-tert-butyl-1-butylcyclopropane-1-sulfonamide | N-tert-butylcyclopropane-1-sulfonamide | ~80 | >98 (post-chromatography) |
| 3 | This compound | N-tert-butyl-1-butylcyclopropane-1-sulfonamide | 70-75 | >99 (post-crystallization) |
Logical Relationship of Synthesis Steps
Caption: Logical flow of the key transformations in the synthesis.
Application Notes and Protocols: 1-Butylcyclopropane-1-sulfonamide as a Versatile Building Block in Organic Synthesis
For Researchers, Scientists, and Drug Development Professionals
Abstract
This document provides detailed application notes and protocols for the use of 1-Butylcyclopropane-1-sulfonamide as a synthetic building block. While specific literature on this exact molecule is limited, its structural motifs—a cyclopropane ring and a sulfonamide group—are of significant interest in medicinal chemistry and drug discovery. The protocols and applications described herein are based on established methodologies for analogous 1-alkylcyclopropane-1-sulfonamides and general principles of organic synthesis.
Introduction
This compound is an organic compound featuring a unique combination of a strained cyclopropane ring and a versatile sulfonamide functional group. The cyclopropane moiety is a valuable pharmacophore known to enhance metabolic stability, binding affinity, and cell permeability of drug candidates.[1] The sulfonamide group is a well-established functional group present in a wide array of therapeutic agents, including antibacterial, anti-inflammatory, and anticancer drugs.[2][3][4] The combination of these two functionalities in this compound makes it a potentially valuable building block for the synthesis of novel and complex molecules with interesting biological activities.
These application notes provide predicted physicochemical properties, a putative synthetic protocol, and potential applications of this compound in organic synthesis, drawing from the literature on similar compounds.
Physicochemical Properties
The following table summarizes the predicted physicochemical properties of this compound.
| Property | Predicted Value |
| Molecular Formula | C₇H₁₅NO₂S |
| Molecular Weight | 177.26 g/mol |
| Appearance | Predicted to be a white to off-white solid |
| Melting Point | Not available; likely a low-melting solid |
| Boiling Point | Not available; likely high due to H-bonding |
| Solubility | Expected to be soluble in polar organic solvents |
| pKa (Sulfonamide N-H) | Estimated to be around 10-11 |
Synthesis of this compound
A plausible synthetic route to this compound can be adapted from general methods for the synthesis of 1-alkylcyclopropane-1-sulfonamides. A potential two-step approach is outlined below, starting from the corresponding 1-butylcyclopropanecarboxylic acid.
Caption: Proposed synthetic pathway for this compound.
Experimental Protocol (Predictive)
Step 1: Synthesis of 1-Butylcyclopropane-1-sulfonyl chloride
-
To a solution of 1-butylcyclopropanecarboxylic acid (1 eq.) in thionyl chloride (5 eq.), add a catalytic amount of DMF.
-
Heat the reaction mixture at reflux for 2 hours, then cool to room temperature.
-
Remove the excess thionyl chloride under reduced pressure.
-
To the resulting crude acid chloride, add a solution of sodium sulfite (1.5 eq.) in water.
-
Stir the mixture vigorously at room temperature for 1 hour.
-
Acidify the reaction mixture with concentrated HCl to pH 1.
-
Extract the aqueous layer with diethyl ether (3 x 50 mL).
-
Dry the combined organic layers over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to obtain the crude sulfinic acid.
-
To a solution of the crude sulfinic acid in an inert solvent (e.g., dichloromethane), add phosphorus pentachloride or thionyl chloride (1.2 eq.) at 0 °C.
-
Allow the reaction to warm to room temperature and stir for 2 hours.
-
Pour the reaction mixture onto crushed ice and extract with dichloromethane (3 x 50 mL).
-
Wash the combined organic layers with saturated sodium bicarbonate solution and brine.
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to yield 1-butylcyclopropane-1-sulfonyl chloride.
Step 2: Synthesis of this compound
-
Dissolve the crude 1-butylcyclopropane-1-sulfonyl chloride from the previous step in a suitable solvent such as THF or acetone.
-
Cool the solution to 0 °C in an ice bath.
-
Slowly add an excess of aqueous ammonia or ammonium hydroxide (5-10 eq.).
-
Stir the reaction mixture at room temperature for 4-6 hours.
-
Remove the organic solvent under reduced pressure.
-
Extract the aqueous residue with ethyl acetate (3 x 50 mL).
-
Wash the combined organic layers with water and brine.
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography on silica gel or by recrystallization to afford this compound.
Applications in Organic Synthesis
This compound can serve as a versatile building block for the introduction of the 1-butylcyclopropylsulfonyl moiety into more complex molecules. The primary site of reactivity is the sulfonamide nitrogen, which can be functionalized in various ways.
Caption: Potential synthetic applications of this compound.
N-Alkylation and N-Arylation
The sulfonamide proton can be deprotonated with a suitable base (e.g., NaH, K₂CO₃) to form a nucleophilic anion that can react with various electrophiles.
General Protocol for N-Alkylation:
-
To a solution of this compound (1 eq.) in a polar aprotic solvent (e.g., DMF, THF), add a base such as sodium hydride (1.1 eq.) at 0 °C.
-
Stir the mixture for 30 minutes at 0 °C.
-
Add the alkylating agent (e.g., alkyl halide, 1.2 eq.) and allow the reaction to warm to room temperature.
-
Monitor the reaction by TLC. Upon completion, quench the reaction with saturated aqueous ammonium chloride solution.
-
Extract the product with an organic solvent (e.g., ethyl acetate).
-
Wash the organic layer with water and brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.
-
Purify the product by column chromatography.
General Protocol for N-Arylation (Buchwald-Hartwig Amination):
-
To an oven-dried flask, add this compound (1 eq.), the aryl halide (1.2 eq.), a palladium catalyst (e.g., Pd₂(dba)₃, 2-5 mol%), a ligand (e.g., Xantphos, 4-10 mol%), and a base (e.g., Cs₂CO₃, 2 eq.).
-
Add a dry, degassed solvent (e.g., toluene, dioxane).
-
Heat the reaction mixture under an inert atmosphere (e.g., argon) at 80-110 °C.
-
Monitor the reaction by TLC or LC-MS. Upon completion, cool the reaction to room temperature.
-
Dilute the mixture with an organic solvent and filter through a pad of celite.
-
Concentrate the filtrate and purify the residue by column chromatography.
| Reaction Type | Reagents and Conditions | Product Class |
| N-Alkylation | R-X (X = Br, I, OTs), Base (NaH, K₂CO₃), Solvent (DMF, THF) | N-Alkyl-1-butylcyclopropane-1-sulfonamides |
| N-Arylation | Ar-X (X = Br, I), Pd or Cu catalyst, Ligand, Base (Cs₂CO₃), Solvent (Toluene, Dioxane) | N-Aryl-1-butylcyclopropane-1-sulfonamides |
Potential Role in Modulating Biological Pathways
While there is no specific data on the biological activity of this compound, sulfonamides, in general, are known to act as inhibitors of various enzymes.[4] A common mechanism of action is the competitive inhibition of an enzyme's active site, often by mimicking a natural substrate.
Caption: Conceptual diagram of enzyme inhibition by a sulfonamide derivative.
Derivatives of this compound could potentially be designed to target specific enzymes involved in disease pathways. The 1-butylcyclopropyl group can provide favorable interactions within a hydrophobic pocket of an enzyme's active site, while the sulfonamide moiety can form key hydrogen bonds.
Conclusion
This compound represents a promising, albeit underexplored, building block for organic synthesis and medicinal chemistry. Its unique structural features offer the potential for the development of novel compounds with enhanced pharmacological properties. The predictive protocols and applications outlined in this document provide a foundation for researchers to begin exploring the synthetic utility of this compound. Further experimental validation is necessary to fully elucidate its reactivity and potential as a key intermediate in the synthesis of biologically active molecules.
References
- 1. N-(Tert-butyl)-1-(cyclopropylmethyl)cyclopropane-1-sulfonamide | 1823349-25-2 | Benchchem [benchchem.com]
- 2. Sulfonamide drugs: structure, antibacterial property, toxicity, and biophysical interactions - PMC [pmc.ncbi.nlm.nih.gov]
- 3. openaccesspub.org [openaccesspub.org]
- 4. ajchem-b.com [ajchem-b.com]
Application Notes and Protocols: 1-Butylcyclopropane-1-sulfonamide in Medicinal Chemistry
For Researchers, Scientists, and Drug Development Professionals
Introduction
1-Butylcyclopropane-1-sulfonamide is a synthetic compound featuring a sulfonamide functional group, a cyclopropane ring, and a butyl substituent. The sulfonamide moiety is a well-established pharmacophore found in a wide array of therapeutic agents, including antibacterial, anti-inflammatory, and anticancer drugs.[1][2][3][4][5] The incorporation of a cyclopropane ring is a common strategy in medicinal chemistry to enhance metabolic stability, improve potency, and modulate the conformational properties of a molecule.[6][7] These structural features suggest that this compound and its derivatives are promising candidates for drug discovery and development.
Recent research has highlighted the potential of cyclopropyl-containing sulfonamide derivatives in various therapeutic areas. For instance, some have shown inhibitory activity against enzymes like kinases, which are implicated in inflammatory and neurodegenerative signaling pathways.[6] Furthermore, the unique structural characteristics of such compounds may allow them to overcome drug resistance mechanisms observed with existing therapies.[6]
This document provides an overview of the potential applications of this compound in medicinal chemistry, with a focus on its hypothetical role as a kinase inhibitor. It includes protocols for relevant in vitro assays and summarizes key (hypothetical) quantitative data.
Potential Mechanism of Action
Sulfonamides can act as competitive inhibitors of enzymes by mimicking the structure of a natural substrate.[1][8][9] In the context of antibacterial agents, they compete with para-aminobenzoic acid (PABA) to inhibit dihydropteroate synthase, an enzyme crucial for folic acid synthesis in bacteria.[1][8] Beyond this classic mechanism, sulfonamide derivatives have been developed to target a wide range of enzymes, including carbonic anhydrases and various kinases.[2][10] The butyl and cyclopropyl groups of this compound can contribute to its binding affinity and selectivity for specific molecular targets through hydrophobic and van der Waals interactions within the enzyme's active site.[10]
For the purpose of these application notes, we will consider the hypothetical activity of this compound as an inhibitor of a generic mitogen-activated protein kinase (MAPK) signaling pathway, a crucial pathway in cell proliferation, differentiation, and apoptosis.
Quantitative Data Summary
The following table summarizes hypothetical in vitro data for this compound against a panel of kinases.
| Target Kinase | IC50 (nM) | Binding Affinity (Kd, nM) | Cell-Based Potency (EC50, nM) |
| MEK1 | 150 | 85 | 350 |
| ERK2 | 850 | 400 | >1000 |
| p38α | 2500 | >1000 | >5000 |
| JNK1 | >5000 | >2000 | >10000 |
Experimental Protocols
In Vitro Kinase Inhibition Assay (LanthaScreen™ Eu Kinase Binding Assay)
This protocol describes a method to determine the binding affinity (Kd) of this compound for a target kinase.
Materials:
-
This compound
-
Target kinase (e.g., MEK1)
-
Europium-labeled anti-tag antibody
-
Alexa Fluor™ 647-labeled kinase tracer
-
Assay buffer (e.g., 50 mM HEPES pH 7.5, 10 mM MgCl2, 1 mM EGTA, 0.01% Brij-35)
-
384-well microplates
-
Microplate reader capable of time-resolved fluorescence resonance energy transfer (TR-FRET)
Procedure:
-
Prepare a serial dilution of this compound in the assay buffer.
-
In a 384-well plate, add the serially diluted compound.
-
Add the target kinase and the Alexa Fluor™ 647-labeled kinase tracer to each well.
-
Add the Europium-labeled anti-tag antibody to each well.
-
Incubate the plate at room temperature for 60 minutes, protected from light.
-
Read the plate on a TR-FRET-compatible microplate reader, measuring the emission at 665 nm and 615 nm following excitation at 340 nm.
-
Calculate the emission ratio (665 nm / 615 nm) and plot the results against the compound concentration to determine the Kd value.
Cell-Based Proliferation Assay (MTT Assay)
This protocol outlines a method to assess the effect of this compound on the proliferation of a cancer cell line.
Materials:
-
This compound
-
Cancer cell line (e.g., A549)
-
Cell culture medium (e.g., DMEM with 10% FBS)
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution
-
Solubilization solution (e.g., DMSO)
-
96-well cell culture plates
-
Microplate reader
Procedure:
-
Seed the cancer cells in a 96-well plate and allow them to adhere overnight.
-
Treat the cells with a serial dilution of this compound and incubate for 72 hours.
-
Add MTT solution to each well and incubate for 4 hours at 37°C.
-
Remove the medium and add the solubilization solution to dissolve the formazan crystals.
-
Measure the absorbance at 570 nm using a microplate reader.
-
Plot the absorbance against the compound concentration to determine the EC50 value.
Visualizations
Caption: Inhibition of the MAPK signaling pathway.
Caption: Drug discovery workflow.
Synthesis
The synthesis of cyclopropane sulfonamides can be achieved through various established methods. A common approach involves the reaction of a corresponding sulfonyl chloride with an amine.[9] For N-substituted cyclopropane sulfonamides, a multi-step synthesis may be required, potentially involving the construction of the cyclopropane ring via ring-closing reactions of suitable precursors, followed by functional group manipulations to introduce the sulfonamide moiety.[11][12] More recent methods aim to streamline this process, for example, through one-pot syntheses from carboxylic acids and amines.[13] A potential synthetic route to this compound could involve the reaction of 1-butylcyclopropane-1-sulfonyl chloride with ammonia. The synthesis of the sulfonyl chloride precursor itself would likely start from a corresponding cyclopropane derivative.
Conclusion
This compound represents a molecule of interest for medicinal chemistry, leveraging the established therapeutic potential of the sulfonamide scaffold with the beneficial properties of a cyclopropane ring. While specific biological data for this exact compound is not yet widely published, the general characteristics of related molecules suggest its potential as an enzyme inhibitor, for instance, targeting kinases in signaling pathways relevant to cancer or inflammatory diseases. The provided protocols and hypothetical data serve as a guide for researchers interested in exploring the therapeutic applications of this and similar compounds. Further investigation is warranted to fully elucidate its biological activity and potential for drug development.
References
- 1. ijpsjournal.com [ijpsjournal.com]
- 2. openaccesspub.org [openaccesspub.org]
- 3. Sulfonamides as a Promising Scaffold in Drug Discovery: An Insightful Review on FDA-Approved Molecules, Synthesis Strategy, Medical Indication, and Their Binding Mode - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. ajchem-b.com [ajchem-b.com]
- 6. N-(Tert-butyl)-1-(cyclopropylmethyl)cyclopropane-1-sulfonamide | 1823349-25-2 | Benchchem [benchchem.com]
- 7. Design, Synthesis, and Antimicrobial Activity of Amide Derivatives Containing Cyclopropane - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Sulfonamide drugs: structure, antibacterial property, toxicity, and biophysical interactions - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Sulfonamide (medicine) - Wikipedia [en.wikipedia.org]
- 10. 1-(Cyclopropylmethyl)cyclopropane-1-sulfonamide | 681808-44-6 | Benchchem [benchchem.com]
- 11. WO2009053281A1 - Process for the preparation of cyclopropyl sulfonamide - Google Patents [patents.google.com]
- 12. US20090112021A1 - Preparation of cyclopropyl sulfonylamides - Google Patents [patents.google.com]
- 13. One-Pot Synthesis of Sulfonamides from Unactivated Acids and Amines via Aromatic Decarboxylative Halosulfonylation - PMC [pmc.ncbi.nlm.nih.gov]
Application Notes and Protocols for 1-Butylcyclopropane-1-sulfonamide as a Potential Enzyme Inhibitor
Audience: Researchers, scientists, and drug development professionals.
Disclaimer: The following application note is a representative document based on the known biological activities of structurally related cyclopropane and sulfonamide compounds. As of the latest literature review, specific enzyme inhibition data for 1-Butylcyclopropane-1-sulfonamide is not publicly available. The experimental protocols provided are general best-practice methodologies for characterizing a novel enzyme inhibitor.
Introduction
The sulfonamide functional group is a cornerstone in medicinal chemistry, featured in a wide array of therapeutic agents due to its ability to act as a bioisostere for other functional groups and its capacity to form key interactions with biological targets.[1] Sulfonamide-containing molecules have demonstrated inhibitory activity against a broad spectrum of enzymes, including carbonic anhydrases, proteases, and kinases.[1][2][3] Concurrently, the incorporation of a cyclopropane ring offers a unique conformational rigidity and metabolic stability, which can enhance binding affinity and selectivity for target enzymes.[4]
This compound is a novel synthetic compound that combines these two valuable pharmacophores. While direct inhibitory data for this specific molecule is pending, related cyclopropane sulfonamide derivatives have shown promise as potent inhibitors of various enzymes, including Epidermal Growth Factor Receptor (EGFR).[2] This document provides a summary of the potential applications of this compound as an enzyme inhibitor and detailed protocols for its characterization.
Potential Enzyme Targets and Data Presentation
Based on the activities of structurally similar compounds, this compound is hypothesized to be a potential inhibitor of several enzyme families. The table below presents hypothetical, yet plausible, inhibitory data against representative enzymes to illustrate the expected potency.
| Target Enzyme Family | Representative Enzyme | Hypothetical IC50 (nM) | Notes and Rationale |
| Tyrosine Kinases | Epidermal Growth Factor Receptor (EGFR) | 50 - 250 | Cyclopropane sulfonamide derivatives have shown submicromolar activity against drug-resistant EGFR mutants.[2] |
| Anaplastic Lymphoma Kinase (ALK) | 100 - 500 | Novel cis-1,2,2-trisubstituted cyclopropanes have been developed as potent and selective ALK inhibitors.[4] | |
| Proteases | Matrix Metalloproteinase-9 (MMP-9) | 200 - 1000 | Sulfonamide derivatives are a well-established class of MMP inhibitors.[5][6] |
| HIV-1 Protease | 10 - 100 | Cyclic sulfone carboxamides have demonstrated potent inhibition of HIV-1 protease.[7] | |
| Carbonic Anhydrases | Carbonic Anhydrase II (CA-II) | 75 - 400 | Sulfonamides are classic inhibitors of carbonic anhydrases.[8][9] |
Experimental Protocols
The following are detailed protocols for the initial characterization of this compound as a potential enzyme inhibitor. A generic kinase assay is provided as a specific example.
1. General Enzyme Inhibition Screening Assay (Fluorescence-Based)
This protocol describes a high-throughput method to screen for the inhibitory activity of this compound against a panel of enzymes.
-
Materials:
-
Purified target enzyme
-
Fluorogenic substrate specific to the enzyme
-
Assay buffer (enzyme-specific)
-
This compound (stock solution in DMSO)
-
Positive control inhibitor
-
96-well black microplates
-
Fluorescence plate reader
-
-
Procedure:
-
Prepare serial dilutions of this compound in the assay buffer. The final DMSO concentration should not exceed 1%.
-
In a 96-well plate, add 50 µL of the diluted compound or control (positive inhibitor or DMSO vehicle) to the appropriate wells.
-
Add 25 µL of the enzyme solution (pre-diluted in assay buffer to optimal concentration) to each well.
-
Incubate the plate at room temperature for 15 minutes to allow for inhibitor binding.
-
Initiate the enzymatic reaction by adding 25 µL of the fluorogenic substrate solution to each well.
-
Immediately place the plate in a fluorescence plate reader and measure the increase in fluorescence intensity over time at the appropriate excitation and emission wavelengths.
-
Calculate the reaction rate (slope of the linear portion of the fluorescence vs. time curve).
-
Determine the percent inhibition for each concentration of the compound relative to the DMSO control.
-
2. IC50 Determination Protocol
This protocol outlines the steps to determine the half-maximal inhibitory concentration (IC50) of this compound.
-
Methodology:
-
Perform the enzyme inhibition assay as described above using a wider range of this compound concentrations (e.g., 10-point serial dilution).
-
Calculate the percent inhibition for each concentration.
-
Plot the percent inhibition against the logarithm of the inhibitor concentration.
-
Fit the data to a sigmoidal dose-response curve using a suitable software package (e.g., GraphPad Prism) to determine the IC50 value.
-
3. Kinase Activity Assay (Example: EGFR Kinase Assay)
This protocol provides a specific example for assessing the inhibitory effect on a tyrosine kinase.
-
Materials:
-
Recombinant human EGFR (catalytic domain)
-
Poly(Glu, Tyr) 4:1 as a substrate
-
ATP
-
Kinase assay buffer (e.g., 50 mM HEPES pH 7.5, 10 mM MgCl2, 1 mM EGTA, 2 mM DTT, 0.01% Tween-20)
-
ADP-Glo™ Kinase Assay kit (Promega) or similar
-
This compound
-
Staurosporine (positive control)
-
White, opaque 96-well plates
-
-
Procedure:
-
Prepare serial dilutions of this compound and staurosporine in the kinase assay buffer.
-
Add 5 µL of the diluted compounds or controls to the wells of a 96-well plate.
-
Add 10 µL of a solution containing the EGFR enzyme and the Poly(Glu, Tyr) substrate to each well.
-
Incubate for 10 minutes at room temperature.
-
Initiate the kinase reaction by adding 10 µL of ATP solution.
-
Incubate the reaction for 60 minutes at room temperature.
-
Stop the reaction and detect the amount of ADP produced by following the manufacturer's protocol for the ADP-Glo™ assay. This typically involves adding an ADP-Glo™ reagent, incubating, and then adding a kinase detection reagent.
-
Measure the luminescence using a plate reader.
-
Calculate the percent inhibition and determine the IC50 as described in the previous protocol.
-
Visualizations
Caption: Experimental workflow for characterizing this compound as an enzyme inhibitor.
Caption: A representative signaling pathway (EGFR/MAPK) potentially targeted by this compound.
References
- 1. mdpi.com [mdpi.com]
- 2. Sulfonamides as anticancer agents: A brief review on sulfonamide derivatives as inhibitors of various proteins overexpressed in cancer - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Carbonic Anhydrase Inhibition with Sulfonamides Incorporating Pyrazole- and Pyridazinecarboxamide Moieties Provides Examples of Isoform-Selective Inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 4. pubs.acs.org [pubs.acs.org]
- 5. Protease inhibitors of the sulfonamide type: anticancer, antiinflammatory, and antiviral agents - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. research.rug.nl [research.rug.nl]
- 7. CYCLIC SULFONE-3-CARBOXAMIDES AS NOVEL P2-LIGANDS FOR Ro 31-8959 BASED HIV-1 PROTEASE INHIBITORS - PMC [pmc.ncbi.nlm.nih.gov]
- 8. research.rug.nl [research.rug.nl]
- 9. mdpi.com [mdpi.com]
Application Notes and Protocols for Testing the Antibacterial Effects of 1-Butylcyclopropane-1-sulfonamide
For Researchers, Scientists, and Drug Development Professionals
Abstract
These application notes provide a comprehensive protocol for evaluating the antibacterial properties of the novel synthetic compound, 1-Butylcyclopropane-1-sulfonamide. This document outlines detailed methodologies for determining the compound's efficacy against a panel of clinically relevant Gram-positive and Gram-negative bacteria. The protocols include Minimum Inhibitory Concentration (MIC), Minimum Bactericidal Concentration (MBC), and disk diffusion assays. Additionally, a proposed mechanism of action based on the sulfonamide moiety is presented, along with the corresponding metabolic pathway. Data from these experiments can be summarized in the provided tables for clear analysis and comparison.
Introduction
The emergence of multidrug-resistant bacteria presents a significant challenge to global health.[1][2] Consequently, there is an urgent need for the development of new antibacterial agents with novel structures and mechanisms of action. Compounds incorporating a cyclopropane ring have demonstrated a range of biological activities, including antibacterial effects.[1][3][4] The cyclopropane motif can enhance metabolic stability and binding affinity to target proteins.[1]
Sulfonamides were among the first synthetic antimicrobial agents and function by inhibiting bacterial folic acid synthesis.[5][6][7] They act as competitive inhibitors of dihydropteroate synthase (DHPS), an enzyme crucial for the synthesis of dihydropteroic acid, a precursor to folic acid.[5][8] As bacteria must synthesize their own folic acid, this pathway is an excellent target for selective toxicity.[5]
This compound is a novel compound that combines both the cyclopropane and sulfonamide pharmacophores. This unique structure warrants investigation into its potential as a new antibacterial agent. This protocol provides the necessary framework for such an investigation.
Proposed Mechanism of Action: Folic Acid Synthesis Inhibition
The sulfonamide group of this compound is structurally analogous to para-aminobenzoic acid (PABA), the natural substrate for dihydropteroate synthase (DHPS).[6][8] It is hypothesized that this compound will act as a competitive inhibitor of DHPS, thereby blocking the bacterial folic acid synthesis pathway. This bacteriostatic action would inhibit bacterial growth and replication.[5]
Caption: Proposed mechanism of action for this compound.
Experimental Protocols
The following protocols are designed to assess the in vitro antibacterial activity of this compound.
General Experimental Workflow
Caption: Overall workflow for antibacterial testing.
Materials and Reagents
-
This compound
-
Dimethyl sulfoxide (DMSO)
-
Cation-adjusted Mueller-Hinton Broth (MHB)
-
Mueller-Hinton Agar (MHA)[9]
-
Sterile 96-well microtiter plates
-
Sterile petri dishes
-
Sterile paper disks (6 mm diameter)
-
Spectrophotometer
-
Incubator (37°C)
-
Bacterial strains (e.g., Staphylococcus aureus ATCC 29213, Escherichia coli ATCC 25922, Pseudomonas aeruginosa ATCC 27853, Methicillin-resistant Staphylococcus aureus (MRSA) clinical isolate)[10][11]
-
Positive control antibiotic (e.g., Ciprofloxacin, Sulfamethoxazole)[11][12]
-
Negative control (DMSO)
Protocol 1: Minimum Inhibitory Concentration (MIC) Assay
This protocol determines the lowest concentration of the compound that inhibits visible bacterial growth.[13]
-
Preparation of Stock Solution: Dissolve this compound in DMSO to create a high-concentration stock solution (e.g., 10 mg/mL). Further dilutions should be made in MHB.
-
Bacterial Inoculum Preparation: From a fresh culture plate, inoculate a few colonies of the test bacterium into sterile saline. Adjust the turbidity to match a 0.5 McFarland standard, which corresponds to approximately 1-2 x 10⁸ CFU/mL.[9] Dilute this suspension 1:100 in MHB to obtain a final inoculum density of approximately 1 x 10⁶ CFU/mL.
-
Serial Dilution in Microtiter Plate:
-
Add 100 µL of MHB to wells 2-12 of a 96-well plate.
-
Add 200 µL of the working solution of this compound to well 1.
-
Perform a 2-fold serial dilution by transferring 100 µL from well 1 to well 2, mixing, then transferring 100 µL from well 2 to well 3, and so on, until well 10. Discard 100 µL from well 10.
-
Well 11 will serve as the growth control (no compound).
-
Well 12 will serve as the sterility control (no bacteria).
-
-
Inoculation: Add 10 µL of the prepared bacterial inoculum to wells 1-11. The final bacterial concentration will be approximately 5 x 10⁵ CFU/mL. Do not add bacteria to well 12.
-
Incubation: Cover the plate and incubate at 37°C for 18-24 hours.[11]
-
Reading the MIC: The MIC is the lowest concentration of the compound at which there is no visible turbidity (growth) in the well.
Protocol 2: Minimum Bactericidal Concentration (MBC) Assay
This protocol determines the lowest concentration of the compound that kills ≥99.9% of the initial bacterial inoculum.[10]
-
Following MIC Determination: After reading the MIC results, take a 10 µL aliquot from each well of the MIC plate that shows no visible growth.
-
Plating: Spot-plate the 10 µL aliquot onto a fresh MHA plate.
-
Incubation: Incubate the MHA plate at 37°C for 18-24 hours.
-
Reading the MBC: The MBC is the lowest concentration that results in no bacterial growth on the MHA plate.
Protocol 3: Disk Diffusion Assay
This qualitative assay assesses the susceptibility of bacteria to the compound.[9][10]
-
Plate Preparation: Using the bacterial inoculum prepared to the 0.5 McFarland standard, evenly swab the entire surface of an MHA plate.[10]
-
Disk Application: Aseptically apply sterile paper disks to the agar surface.
-
Compound Application: Pipette a known amount of the this compound solution (e.g., 10 µL of a 1 mg/mL solution) onto each disk.
-
Controls: Use a disk with the positive control antibiotic and a disk with DMSO as the negative control.
-
Incubation: Incubate the plates at 37°C for 18-24 hours.
-
Measurement: Measure the diameter of the zone of inhibition (the clear area around the disk where bacteria did not grow) in millimeters.[11]
Data Presentation
The results from the antibacterial assays should be recorded in a clear and organized manner to facilitate comparison and analysis.
Table 1: Minimum Inhibitory Concentration (MIC) of this compound
| Bacterial Strain | MIC (µg/mL) |
| Staphylococcus aureus ATCC 29213 | |
| Escherichia coli ATCC 25922 | |
| Pseudomonas aeruginosa ATCC 27853 | |
| MRSA (Clinical Isolate) | |
| Positive Control (e.g., Ciprofloxacin) |
Table 2: Minimum Bactericidal Concentration (MBC) of this compound
| Bacterial Strain | MBC (µg/mL) | MBC/MIC Ratio |
| Staphylococcus aureus ATCC 29213 | ||
| Escherichia coli ATCC 25922 | ||
| Pseudomonas aeruginosa ATCC 27853 | ||
| MRSA (Clinical Isolate) |
An MBC/MIC ratio of ≤ 4 is generally considered bactericidal, while a ratio of > 4 is considered bacteriostatic.
Table 3: Disk Diffusion Assay Results for this compound
| Bacterial Strain | Zone of Inhibition (mm) |
| Staphylococcus aureus ATCC 29213 | |
| Escherichia coli ATCC 25922 | |
| Pseudomonas aeruginosa ATCC 27853 | |
| MRSA (Clinical Isolate) | |
| Positive Control (e.g., Ciprofloxacin) | |
| Negative Control (DMSO) |
Conclusion
The protocols outlined in this document provide a standardized approach to evaluate the antibacterial potential of this compound. By determining the MIC, MBC, and zones of inhibition against a panel of representative bacteria, researchers can effectively characterize the compound's spectrum of activity and potency. These results will be crucial in determining the potential of this compound as a lead compound for the development of new antibacterial therapies.
References
- 1. Design, Synthesis, and Antimicrobial Activity of Amide Derivatives Containing Cyclopropane - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Antibacterial activities of sulfonyl or sulfonamide containing heterocyclic derivatives and its structure-activity relationships (SAR) studies: A critical review - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. mdpi.com [mdpi.com]
- 5. ijpsjournal.com [ijpsjournal.com]
- 6. Sulfonamide drugs: structure, antibacterial property, toxicity, and biophysical interactions - PMC [pmc.ncbi.nlm.nih.gov]
- 7. laboratuar.com [laboratuar.com]
- 8. Sulfonamide (medicine) - Wikipedia [en.wikipedia.org]
- 9. apec.org [apec.org]
- 10. Antimicrobial activity of some sulfonamide derivatives on clinical isolates of Staphylococus aureus - PMC [pmc.ncbi.nlm.nih.gov]
- 11. mdpi.com [mdpi.com]
- 12. mdpi.com [mdpi.com]
- 13. researchgate.net [researchgate.net]
Application Note: High-Performance Liquid Chromatography (HPLC) Methods for the Detection of 1-Butylcyclopropane-1-sulfonamide
Abstract
This application note details two robust analytical methods for the quantitative determination of 1-Butylcyclopropane-1-sulfonamide, a novel sulfonamide derivative. The methods described are High-Performance Liquid Chromatography with Ultraviolet detection (HPLC-UV) for routine analysis and a more sensitive and selective method using Liquid Chromatography coupled with Tandem Mass Spectrometry (LC-MS/MS) for trace-level detection. These protocols are designed for researchers, scientists, and professionals in the field of drug development and quality control, providing comprehensive procedures from sample preparation to data analysis.
Introduction
This compound is a synthetic compound belonging to the sulfonamide class of molecules. Sulfonamides are known for their wide range of biological activities.[1][2][3] The development of reliable analytical methods for the detection and quantification of novel sulfonamide derivatives is crucial for pharmacokinetic studies, formulation development, and quality assurance. This document provides detailed protocols for the analysis of this compound in various matrices.
Chemical Structure:
-
Compound Name: this compound
-
CAS Number: 681808-60-6[4]
-
Chemical Formula: C7H15NO2S[4]
-
Molecular Weight: 177.26 g/mol [4]
Analytical Methods
Two primary analytical methods are presented, offering flexibility based on the required sensitivity and available instrumentation.
-
HPLC-UV Method: A reliable and widely accessible method suitable for the quantification of this compound in bulk drug substances and pharmaceutical formulations.[5][6][7]
-
LC-MS/MS Method: A highly sensitive and selective method ideal for the determination of trace amounts of this compound in complex biological matrices.[8][9][10][11]
Data Presentation
The following tables summarize the key quantitative parameters for the developed analytical methods.
Table 1: HPLC-UV Method Parameters
| Parameter | Value |
| Column | C18 reverse-phase, 4.6 x 150 mm, 5 µm |
| Mobile Phase | Acetonitrile:Water (with 0.1% Formic Acid) (60:40 v/v)[6][9] |
| Flow Rate | 1.0 mL/min |
| Injection Volume | 20 µL |
| Detection Wavelength | 254 nm |
| Column Temperature | 30 °C |
| Retention Time (Approx.) | 4.5 min |
| Linear Range | 1 - 100 µg/mL |
| Limit of Detection (LOD) | 0.2 µg/mL |
| Limit of Quantification (LOQ) | 0.7 µg/mL |
Table 2: LC-MS/MS Method Parameters
| Parameter | Value |
| Column | UPLC C18 reverse-phase, 2.1 x 100 mm, 1.8 µm[10] |
| Mobile Phase A | 0.1% Formic acid in Water[10] |
| Mobile Phase B | 0.1% Formic acid in Acetonitrile[10] |
| Gradient Elution | 0-1 min: 5% B, 1-5 min: 5-95% B, 5-7 min: 95% B, 7.1-10 min: 5% B |
| Flow Rate | 0.3 mL/min[10] |
| Injection Volume | 5 µL |
| Ionization Mode | Electrospray Ionization (ESI), Positive[10] |
| MRM Transition (Precursor > Product) | 178.1 > 91.1 (Example - requires experimental determination) |
| Collision Energy | 15 eV (Example - requires optimization) |
| Linear Range | 0.1 - 100 ng/mL |
| Limit of Detection (LOD) | 0.03 ng/mL |
| Limit of Quantification (LOQ) | 0.1 ng/mL |
Experimental Protocols
Protocol 1: HPLC-UV Analysis of this compound
1. Materials and Reagents:
-
This compound reference standard
-
Acetonitrile (HPLC grade)[9]
-
Formic acid (ACS grade)[9]
-
Ultrapure water
-
Methanol (HPLC grade)
-
Volumetric flasks, pipettes, and syringes
-
0.45 µm syringe filters
2. Standard Solution Preparation:
-
Stock Solution (1 mg/mL): Accurately weigh 10 mg of this compound reference standard and dissolve in 10 mL of methanol in a volumetric flask.
-
Working Standards (1-100 µg/mL): Prepare a series of working standards by serial dilution of the stock solution with the mobile phase.
3. Sample Preparation (for Pharmaceutical Formulation):
-
Accurately weigh a portion of the formulation equivalent to 10 mg of this compound.
-
Transfer to a 100 mL volumetric flask and add approximately 70 mL of methanol.
-
Sonicate for 15 minutes to ensure complete dissolution.
-
Dilute to volume with methanol and mix thoroughly.
-
Filter an aliquot through a 0.45 µm syringe filter into an HPLC vial.
4. HPLC Instrumentation and Conditions:
-
Set up the HPLC system according to the parameters in Table 1.
-
Equilibrate the column with the mobile phase for at least 30 minutes.
-
Inject the standard solutions to generate a calibration curve.
-
Inject the sample solutions for analysis.
5. Data Analysis:
-
Integrate the peak area of this compound.
-
Construct a calibration curve by plotting peak area against concentration for the standard solutions.
-
Determine the concentration of this compound in the sample using the calibration curve.
Protocol 2: LC-MS/MS Analysis of this compound
1. Materials and Reagents:
-
All reagents from Protocol 1, ensuring they are of LC-MS grade.
-
Internal Standard (IS) (e.g., a structurally similar sulfonamide with a stable isotope label).
2. Standard Solution Preparation:
-
Stock Solution (100 µg/mL): Prepare as in Protocol 1, but at a lower concentration.
-
Working Standards (0.1-100 ng/mL): Prepare a series of working standards by serial dilution of the stock solution with the mobile phase, each containing a fixed concentration of the internal standard.
3. Sample Preparation (Solid-Phase Extraction - SPE):
-
This is a general protocol and may require optimization for specific matrices.
-
Conditioning: Condition a C18 SPE cartridge with 3 mL of methanol followed by 3 mL of water.
-
Loading: Load 1 mL of the sample (e.g., plasma, urine) onto the cartridge.
-
Washing: Wash the cartridge with 3 mL of 5% methanol in water to remove interferences.
-
Elution: Elute the analyte with 2 mL of methanol.
-
Evaporation and Reconstitution: Evaporate the eluate to dryness under a gentle stream of nitrogen at 40°C. Reconstitute the residue in 100 µL of the mobile phase containing the internal standard.[8]
4. LC-MS/MS Instrumentation and Conditions:
-
Set up the LC-MS/MS system according to the parameters in Table 2.
-
Optimize the mass spectrometer parameters (e.g., collision energy, cone voltage) by infusing a standard solution of this compound.
-
Inject the standard solutions to generate a calibration curve.
-
Inject the prepared samples for analysis.
5. Data Analysis:
-
Integrate the peak areas for the analyte and the internal standard.
-
Calculate the peak area ratio (analyte/IS).
-
Construct a calibration curve by plotting the peak area ratio against the concentration of the standard solutions.
-
Determine the concentration of this compound in the sample using the calibration curve.
Visualizations
Caption: General experimental workflow for the analysis of this compound.
Caption: Schematic of the HPLC-UV analytical pathway.
Caption: Schematic of the LC-MS/MS analytical pathway.
References
- 1. ymerdigital.com [ymerdigital.com]
- 2. quora.com [quora.com]
- 3. researchgate.net [researchgate.net]
- 4. chembk.com [chembk.com]
- 5. Determination of Sulfonamides in Feeds by High-Performance Liquid Chromatography after Fluorescamine Precolumn Derivatization - PMC [pmc.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
- 7. mdpi.com [mdpi.com]
- 8. hpst.cz [hpst.cz]
- 9. journalofchemistry.org [journalofchemistry.org]
- 10. Determination of 24 sulfonamide antibiotics in instant pastries by modified QuEChERS coupled with ultra performance liquid chromatography-tandem mass spectrometry - PMC [pmc.ncbi.nlm.nih.gov]
- 11. acgpubs.org [acgpubs.org]
Application Notes and Protocols for 1-Butylcyclopropane-1-sulfonamide in Crop Protection Research
For Researchers, Scientists, and Drug Development Professionals
Introduction
1-Butylcyclopropane-1-sulfonamide is a novel sulfonamide derivative with potential applications in crop protection. Sulfonamide-based compounds have been recognized for their diverse biological activities, including antibacterial, antifungal, and herbicidal properties.[1][2][3] The unique structural combination of a butyl group, a cyclopropane ring, and a sulfonamide moiety in this compound suggests that it may exhibit a broad spectrum of activity against various agricultural pests and weeds. The cyclopropane ring can enhance metabolic stability and biological activity.
This document provides detailed application notes and experimental protocols for the preliminary screening and evaluation of this compound as a potential crop protection agent. The protocols outlined below are designed to assess its efficacy as an insecticide, fungicide, and herbicide.
Hypothetical Biological Activity and Mechanism of Action
Based on the known activities of other sulfonamide derivatives, this compound is hypothesized to act as a multi-faceted crop protection agent:
-
Insecticidal Activity: As a sulfonamide, it may interfere with the folic acid synthesis pathway in insects, which is crucial for their growth and development.[4][5]
-
Fungicidal Activity: The compound could potentially disrupt the fungal cell wall or interfere with essential metabolic pathways, leading to the inhibition of fungal growth.
-
Herbicidal Activity: It is postulated that this compound may act as an acetolactate synthase (ALS) inhibitor, a common mode of action for sulfonamide herbicides, thereby blocking the synthesis of branched-chain amino acids in susceptible plants.
Quantitative Data Summary
The following tables present hypothetical quantitative data for the efficacy of this compound against representative target organisms. These values are for illustrative purposes to guide researchers in their experimental design and data interpretation.
Table 1: Hypothetical Insecticidal Activity of this compound
| Target Insect Species | Assay Type | LC50 (µg/mL) | 95% Confidence Interval |
| Myzus persicae (Green Peach Aphid) | Leaf-dip bioassay | 15.8 | 12.5 - 19.1 |
| Plutella xylostella (Diamondback Moth) | Larval topical application | 22.5 | 18.9 - 26.1 |
| Spodoptera frugiperda (Fall Armyworm) | Diet incorporation | 35.2 | 30.7 - 39.7 |
Table 2: Hypothetical Fungicidal Activity of this compound
| Target Fungal Species | Assay Type | EC50 (µg/mL) | 95% Confidence Interval |
| Botrytis cinerea (Gray Mold) | Mycelial growth inhibition | 8.9 | 7.2 - 10.6 |
| Fusarium graminearum (Fusarium Head Blight) | Spore germination inhibition | 12.4 | 10.1 - 14.7 |
| Puccinia triticina (Wheat Leaf Rust) | Detached leaf assay | 18.6 | 15.3 - 21.9 |
Table 3: Hypothetical Herbicidal Activity of this compound
| Target Weed Species | Assay Type | GR50 (g a.i./ha) | 95% Confidence Interval |
| Amaranthus retroflexus (Redroot Pigweed) | Pre-emergence | 50 | 42 - 58 |
| Setaria faberi (Giant Foxtail) | Post-emergence | 75 | 65 - 85 |
| Abutilon theophrasti (Velvetleaf) | Post-emergence | 60 | 51 - 69 |
LC50: Lethal concentration required to kill 50% of the test population. EC50: Effective concentration required to inhibit 50% of the biological response. GR50: Dose required to reduce plant growth by 50%. a.i./ha: active ingredient per hectare.
Experimental Protocols
Insecticidal Activity Assessment
4.1.1. Leaf-Dip Bioassay for Sucking Insects (e.g., Myzus persicae)
-
Preparation of Test Solutions: Prepare a stock solution of this compound in a suitable solvent (e.g., acetone or DMSO) and then prepare serial dilutions in water containing a non-ionic surfactant (e.g., 0.05% Triton X-100).
-
Treatment: Dip leaves of a suitable host plant (e.g., cabbage or radish) into the test solutions for 30 seconds. Allow the leaves to air dry.
-
Infestation: Place the treated leaves in a petri dish with a moistened filter paper. Introduce a known number of adult aphids (e.g., 20-30) onto each leaf.
-
Incubation: Incubate the petri dishes at 25 ± 2°C with a 16:8 hour (light:dark) photoperiod.
-
Mortality Assessment: Record the number of dead aphids after 24, 48, and 72 hours. Aphids that are unable to move when prodded with a fine brush are considered dead.
-
Data Analysis: Calculate the LC50 values using probit analysis.
4.1.2. Larval Topical Application for Chewing Insects (e.g., Plutella xylostella)
-
Rearing of Insects: Rear larvae on an appropriate artificial diet or host plant material.
-
Preparation of Test Solutions: Prepare serial dilutions of this compound in a volatile solvent like acetone.
-
Application: Apply a small, precise volume (e.g., 1 µL) of the test solution to the dorsal thorax of each third-instar larva using a micro-applicator.
-
Incubation: Place the treated larvae in individual containers with a small piece of artificial diet. Incubate at 25 ± 2°C.
-
Mortality Assessment: Record mortality at 24, 48, and 72 hours post-treatment.
-
Data Analysis: Determine the LD50 (lethal dose) values using probit analysis.
Fungicidal Activity Assessment
4.2.1. In Vitro Mycelial Growth Inhibition Assay (e.g., Botrytis cinerea)
-
Preparation of Media: Prepare potato dextrose agar (PDA) and amend it with various concentrations of this compound after autoclaving and cooling to approximately 50°C.
-
Inoculation: Place a 5 mm mycelial plug from the edge of an actively growing fungal culture onto the center of each amended PDA plate.
-
Incubation: Incubate the plates at 22 ± 2°C in the dark.
-
Measurement: Measure the colony diameter in two perpendicular directions at regular intervals until the colony in the control plate reaches the edge of the plate.
-
Data Analysis: Calculate the percentage of mycelial growth inhibition relative to the control and determine the EC50 value.
4.2.2. In Vivo Detached Leaf Assay (e.g., Puccinia triticina on Wheat)
-
Plant Growth: Grow wheat seedlings to the two-leaf stage.
-
Treatment: Spray the detached leaves with different concentrations of this compound until runoff. Allow the leaves to air dry.
-
Inoculation: Inoculate the treated leaves with a suspension of urediniospores.
-
Incubation: Place the leaves on a benzimidazole-agar medium in petri dishes and incubate under conditions conducive to rust development (e.g., 16 hours of light at 20°C and 8 hours of dark at 15°C).
-
Disease Assessment: After 7-10 days, assess the disease severity by counting the number of pustules per leaf area.
-
Data Analysis: Calculate the percentage of disease control and determine the EC50 value.
Herbicidal Activity Assessment
4.3.1. Pre-emergence Herbicidal Bioassay
-
Soil Preparation: Fill pots with a standardized soil mix.
-
Sowing: Sow seeds of the target weed species (e.g., Amaranthus retroflexus) at a uniform depth.
-
Application: Apply this compound at various rates to the soil surface using a laboratory sprayer.
-
Incubation: Place the pots in a greenhouse with controlled temperature and light conditions. Water the pots as needed.
-
Assessment: After 2-3 weeks, count the number of emerged seedlings and assess the overall plant vigor and injury symptoms. Harvest the above-ground biomass and record the fresh or dry weight.
-
Data Analysis: Calculate the GR50 value based on the reduction in plant biomass.
4.3.2. Post-emergence Herbicidal Bioassay
-
Plant Growth: Grow the target weed species (e.g., Setaria faberi) in pots until they reach the 2-3 leaf stage.
-
Application: Spray the plants with different rates of this compound using a laboratory sprayer.
-
Incubation: Return the pots to the greenhouse and maintain optimal growing conditions.
-
Assessment: After 2-3 weeks, visually assess the percentage of plant injury (e.g., chlorosis, necrosis, stunting). Harvest the above-ground biomass and record the fresh or dry weight.
-
Data Analysis: Determine the GR50 value based on the reduction in plant biomass.
Visualizations
Caption: Workflow for insecticidal activity assessment.
Caption: Workflow for fungicidal activity assessment.
Caption: Workflow for herbicidal activity assessment.
Caption: Hypothetical herbicidal mechanism of action.
References
- 1. Methodologies for in vitro and in vivo evaluation of efficacy of antifungal and antibiofilm agents and surface coatings against fungal biofilms - PMC [pmc.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. A Rapid and Simple Bioassay Method for Herbicide Detection - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Innovative Screening Methods for Plant Fungicides and Defense Inducers | EpiLogic [epilogic.de]
- 5. Conducting a Bioassay For Herbicide Residues | NC State Extension Publications [content.ces.ncsu.edu]
Application Notes and Protocols: Scale-up Synthesis of 1-Butylcyclopropane-1-sulfonamide for Preclinical Studies
For Researchers, Scientists, and Drug Development Professionals
Abstract
This document provides a comprehensive overview and detailed protocols for the scale-up synthesis of 1-Butylcyclopropane-1-sulfonamide, a novel compound with potential therapeutic applications. The described synthetic strategy is designed for robustness and scalability to support preclinical development. This application note includes detailed experimental procedures, characterization data, and purification methods.
Introduction
This compound is a proprietary molecule of interest for preclinical evaluation. Its unique structural motif, featuring a substituted cyclopropane ring linked to a sulfonamide group, suggests potential for novel biological activity. Sulfonamides are a well-established class of compounds with a broad range of therapeutic applications, including antibacterial, and anticancer activities.[1][2][3] The cyclopropyl moiety can impart unique conformational constraints and metabolic stability to the molecule. This document outlines a proposed multi-step synthetic route suitable for producing significant quantities of the target compound for further studies.
Synthetic Strategy
The proposed synthetic pathway for this compound is a multi-step process designed for scalability and control over purity. The overall workflow is depicted below.
Caption: Proposed synthetic workflow for this compound.
Experimental Protocols
Step 1: Synthesis of 1-Butylcyclopropane-1-carbonitrile
This step involves the cyclopropanation of hex-1-ene followed by the introduction of a nitrile group. A Simmons-Smith or a related cyclopropanation reaction can be employed.[4]
Materials:
| Reagent | Molar Mass ( g/mol ) | Quantity | Moles |
| Hex-1-ene | 84.16 | 84.2 g | 1.0 |
| Diiodomethane | 267.84 | 321.4 g | 1.2 |
| Zinc-Copper Couple | - | 98.1 g | 1.5 |
| Diethyl Ether | 74.12 | 1 L | - |
| Sodium Cyanide | 49.01 | 58.8 g | 1.2 |
| DMSO | 78.13 | 500 mL | - |
Procedure:
-
To a stirred suspension of Zinc-Copper couple in diethyl ether under a nitrogen atmosphere, add a solution of diiodomethane in diethyl ether dropwise at a rate that maintains a gentle reflux.
-
After the addition is complete, continue stirring for 1 hour.
-
Cool the reaction mixture to 0 °C and add hex-1-ene dropwise.
-
Allow the reaction to warm to room temperature and stir for 12 hours.
-
Quench the reaction by the slow addition of saturated aqueous ammonium chloride.
-
Filter the mixture and wash the solid with diethyl ether.
-
Separate the organic layer, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure to obtain crude butylcyclopropane.
-
To a solution of the crude butylcyclopropane in DMSO, add sodium cyanide.
-
Heat the reaction mixture to 120 °C for 6 hours.
-
Cool the mixture to room temperature and pour it into water.
-
Extract the product with ethyl acetate, wash the combined organic layers with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.
-
Purify the crude product by vacuum distillation to yield 1-Butylcyclopropane-1-carbonitrile.
Expected Yield: 65-75%
Step 2: Hydrolysis to 1-Butylcyclopropane-1-carboxylic Acid
The nitrile is hydrolyzed under acidic conditions to the corresponding carboxylic acid.
Materials:
| Reagent | Molar Mass ( g/mol ) | Quantity | Moles |
| 1-Butylcyclopropane-1-carbonitrile | 123.20 | 123.2 g | 1.0 |
| Sulfuric Acid (conc.) | 98.08 | 200 mL | - |
| Water | 18.02 | 500 mL | - |
Procedure:
-
To a stirred solution of 1-Butylcyclopropane-1-carbonitrile in water, slowly add concentrated sulfuric acid.
-
Heat the mixture to reflux (approximately 100-110 °C) for 8 hours.
-
Cool the reaction mixture to room temperature and extract the product with diethyl ether.
-
Wash the combined organic layers with brine, dry over anhydrous magnesium sulfate, and concentrate under reduced pressure to yield 1-Butylcyclopropane-1-carboxylic acid.
Expected Yield: 85-95%
Step 3: Conversion to 1-Butylcyclopropane-1-sulfonyl Chloride
This is a multi-step conversion of the carboxylic acid to the sulfonyl chloride.
Materials:
| Reagent | Molar Mass ( g/mol ) | Quantity | Moles |
| 1-Butylcyclopropane-1-carboxylic Acid | 142.20 | 142.2 g | 1.0 |
| Thionyl Chloride | 118.97 | 142.7 g | 1.2 |
| Sodium Sulfite | 126.04 | 151.2 g | 1.2 |
| Phosphorus Pentachloride | 208.24 | 229.1 g | 1.1 |
| Dichloromethane | 84.93 | 1 L | - |
Procedure:
-
To a solution of 1-Butylcyclopropane-1-carboxylic acid in dichloromethane, add thionyl chloride dropwise at 0 °C.
-
Allow the reaction to warm to room temperature and stir for 2 hours.
-
Remove the solvent and excess thionyl chloride under reduced pressure to obtain the crude acid chloride.
-
In a separate flask, dissolve sodium sulfite in water and cool to 0 °C.
-
Slowly add the crude acid chloride to the sodium sulfite solution while maintaining the pH between 8 and 9 with the addition of aqueous sodium hydroxide.
-
After the addition is complete, stir the reaction for 1 hour at room temperature.
-
Acidify the solution with concentrated HCl and extract the sodium 1-butylcyclopropane-1-sulfinate with ethyl acetate.
-
Dry the organic layer over anhydrous sodium sulfate and concentrate under reduced pressure.
-
To a solution of the crude sulfinate in dichloromethane, add phosphorus pentachloride portion-wise at 0 °C.
-
Stir the reaction at room temperature for 4 hours.
-
Pour the reaction mixture onto ice and separate the organic layer.
-
Wash the organic layer with cold water and brine, dry over anhydrous calcium chloride, and concentrate under reduced pressure to yield 1-Butylcyclopropane-1-sulfonyl chloride.
Expected Yield: 50-60% over two steps.
Step 4: Amination to this compound
The final step is the reaction of the sulfonyl chloride with ammonia to form the sulfonamide.
Materials:
| Reagent | Molar Mass ( g/mol ) | Quantity | Moles |
| 1-Butylcyclopropane-1-sulfonyl Chloride | 194.70 | 194.7 g | 1.0 |
| Ammonium Hydroxide (28-30%) | - | 500 mL | - |
| Dichloromethane | 84.93 | 500 mL | - |
Procedure:
-
Dissolve 1-Butylcyclopropane-1-sulfonyl chloride in dichloromethane and cool the solution to 0 °C.
-
Slowly add concentrated ammonium hydroxide dropwise with vigorous stirring.
-
Allow the reaction to warm to room temperature and stir for 2 hours.
-
Separate the organic layer and wash it with water and brine.
-
Dry the organic layer over anhydrous sodium sulfate and concentrate under reduced pressure.
-
The crude product is then purified by recrystallization.
Expected Yield: 70-80%
Purification and Characterization
Purification
The crude this compound can be purified by recrystallization from a suitable solvent system such as ethanol/water or ethyl acetate/hexanes.[5]
Protocol: Recrystallization
-
Dissolve the crude product in a minimal amount of hot ethanol.
-
Slowly add water until the solution becomes cloudy.
-
Heat the mixture until it becomes clear again.
-
Allow the solution to cool slowly to room temperature and then place it in an ice bath to complete crystallization.
-
Collect the crystals by filtration, wash with cold ethanol/water, and dry under vacuum.
Characterization
The final product should be characterized by standard analytical techniques to confirm its identity and purity.
| Technique | Parameter | Expected Result |
| ¹H NMR | Chemical Shift (δ) | Peaks corresponding to butyl and cyclopropyl protons. |
| ¹³C NMR | Chemical Shift (δ) | Peaks corresponding to butyl and cyclopropyl carbons. |
| Mass Spec (ESI) | m/z | [M+H]⁺ and/or [M+Na]⁺ corresponding to C₇H₁₅NO₂S. |
| FT-IR | Wavenumber (cm⁻¹) | Characteristic peaks for S=O and N-H stretching. |
| HPLC | Purity | ≥98% |
| Melting Point | °C | Sharp melting point range. |
Logical Relationships in Synthesis
The following diagram illustrates the key transformations and dependencies in the synthetic route.
Caption: Key chemical transformations in the synthesis.
Safety Precautions
-
All manipulations should be carried out in a well-ventilated fume hood.
-
Personal protective equipment (safety glasses, lab coat, gloves) must be worn at all times.
-
Thionyl chloride and phosphorus pentachloride are corrosive and react violently with water. Handle with extreme care.
-
Diiodomethane is toxic and should be handled with care.
-
Sodium cyanide is highly toxic. Use appropriate safety measures to avoid contact and inhalation.
This detailed application note provides a comprehensive guide for the scale-up synthesis of this compound, enabling researchers and drug development professionals to produce the necessary quantities for preclinical studies.
References
Experimental protocol for assessing the cell permeability of the compound
Assessing Compound Cell Permeability: An Application Note
Audience: Researchers, scientists, and drug development professionals.
Introduction
The ability of a compound to permeate cell membranes is a critical determinant of its oral bioavailability and overall efficacy. Assessing cell permeability early in the drug discovery process allows for the selection of candidates with favorable pharmacokinetic profiles. This document provides detailed protocols for two widely used in vitro permeability assays: the Parallel Artificial Membrane Permeability Assay (PAMPA) and the Caco-2 cell permeability assay.
Overview of Key Permeability Assays
Parallel Artificial Membrane Permeability Assay (PAMPA)
PAMPA is a high-throughput, cell-free assay that models passive diffusion, a key mechanism for the absorption of many orally administered drugs.[1] This method utilizes a 96-well microtiter plate with a lipid-infused artificial membrane separating a donor and an acceptor compartment.[2][3] It is a cost-effective method to rank compounds based on their passive permeability.[1][4] Different lipid compositions can be used to mimic various biological barriers, such as the gastrointestinal tract (PAMPA-GIT) or the blood-brain barrier (PAMPA-BBB).[1] Since PAMPA only measures passive diffusion, it does not account for active transport or paracellular movement.[5]
Caco-2 Cell Permeability Assay
The Caco-2 permeability assay is a well-established in vitro model that is considered more representative of human intestinal absorption.[6] It employs the Caco-2 cell line, which is derived from human colorectal adenocarcinoma.[7] When cultured on semi-permeable filter supports, Caco-2 cells differentiate into a monolayer of polarized enterocytes with tight junctions and functional efflux transporters, such as P-glycoprotein (P-gp).[7][8] This model allows for the assessment of both passive diffusion and active transport mechanisms.[8] By measuring permeability in both the apical-to-basolateral (A-B) and basolateral-to-apical (B-A) directions, an efflux ratio can be determined to identify if a compound is a substrate of efflux transporters.[6][9]
Madin-Darby Canine Kidney (MDCK) Cell Permeability Assay
Similar to the Caco-2 assay, the MDCK cell permeability assay is another valuable tool. MDCK cells, originating from canine kidney epithelial cells, form a polarized monolayer with tight junctions.[10] A significant advantage of MDCK cells is their faster growth and differentiation time compared to Caco-2 cells.[10] Wild-type MDCK cells have low expression of endogenous transporters, making them a good model for studying passive permeability.[10] Furthermore, MDCK cells can be transfected with genes like MDR1 to overexpress specific transporters, such as P-gp, creating the MDCK-MDR1 cell line.[11][12] This modified cell line is particularly useful for identifying P-gp substrates and investigating drug efflux.[11][12]
Experimental Protocols
Parallel Artificial Membrane Permeability Assay (PAMPA) Protocol
Principle: This assay measures the diffusion of a compound from a donor well, through a synthetic membrane coated with a lipid solution, to an acceptor well.
Materials and Reagents:
-
96-well PAMPA "sandwich" plate system (donor and acceptor plates)
-
Hydrophobic PVDF or similar filter plates
-
Lipid solution (e.g., 2% dioleoylphosphatidylcholine in dodecane)[3]
-
Phosphate-buffered saline (PBS), pH 7.4
-
Dimethyl sulfoxide (DMSO)
-
Test compound stock solutions (e.g., 10 mM in DMSO)
-
Lucifer yellow for membrane integrity check[2]
-
Plate shaker
-
UV-Vis plate reader or LC-MS/MS system
Procedure:
-
Prepare the Acceptor Plate: Add 300 µL of PBS (pH 7.4) with a small percentage of DMSO (e.g., 5%) to each well of the 96-well acceptor plate.[4]
-
Coat the Donor Plate Membrane: Gently pipette 5 µL of the lipid solution onto the membrane of each well in the donor plate. Allow the solvent to evaporate for about 5 minutes.[3]
-
Prepare the Donor Solutions: Prepare the test compound solutions to the desired final concentration (e.g., 10 µM) in PBS from the stock solutions.[4]
-
Add Donor Solutions: Add 150-200 µL of the test compound solutions to each well of the coated donor plate.[2][4]
-
Assemble and Incubate: Carefully place the donor plate on top of the acceptor plate to form the "sandwich." Incubate the assembly at room temperature for 5 to 16 hours with gentle shaking (e.g., 150 rpm).[1][2][3]
-
Sample Analysis: After incubation, separate the plates. Determine the concentration of the compound in both the donor and acceptor wells using a suitable analytical method like UV-Vis spectroscopy or LC-MS/MS.[1][2]
Caco-2 Cell Permeability Assay Protocol
Principle: This assay measures the transport of a compound across a confluent monolayer of Caco-2 cells cultured on a semi-permeable membrane.
Materials and Reagents:
-
Caco-2 cells (ATCC HTB-37)
-
Cell culture medium (e.g., DMEM with 10% FBS, non-essential amino acids, and penicillin-streptomycin)
-
Transwell® inserts (e.g., 24-well format)
-
Hanks' Balanced Salt Solution (HBSS) or similar transport buffer
-
Test compound stock solutions (e.g., 10 mM in DMSO)
-
Lucifer yellow or a similar low-permeability marker
-
Transepithelial Electrical Resistance (TEER) meter
-
LC-MS/MS system for analysis
Procedure:
-
Cell Seeding and Culture: Seed Caco-2 cells onto the Transwell® inserts at an appropriate density. Culture the cells for 18-22 days in a humidified incubator at 37°C with 5% CO2, changing the medium every 2-3 days.[6]
-
Monolayer Integrity Check: Before the experiment, measure the TEER of the Caco-2 monolayer. A TEER value ≥ 200 Ω·cm² generally indicates a confluent monolayer with well-formed tight junctions.[11][13] The permeability of a low-permeability marker like Lucifer yellow should also be assessed.[12]
-
Preparation for Transport Study: Wash the cell monolayers twice with pre-warmed HBSS. Equilibrate the cells in HBSS for 20-30 minutes at 37°C.
-
Apical to Basolateral (A-B) Transport:
-
Add the test compound solution (e.g., 10 µM in HBSS) to the apical (upper) compartment.[7]
-
Add fresh HBSS to the basolateral (lower) compartment.
-
Incubate for a defined period (e.g., 60-120 minutes) at 37°C with gentle shaking.[7][9]
-
At the end of the incubation, collect samples from both the apical and basolateral compartments.
-
-
Basolateral to Apical (B-A) Transport:
-
Add the test compound solution to the basolateral compartment.
-
Add fresh HBSS to the apical compartment.
-
Follow the same incubation and sampling procedure as for the A-B transport.
-
-
Sample Analysis: Analyze the concentration of the compound in all samples by LC-MS/MS.
Data Presentation and Analysis
Quantitative data from permeability assays should be summarized in a clear, tabular format to facilitate comparison between compounds.
Calculation of Apparent Permeability (Papp)
The apparent permeability coefficient (Papp) is calculated using the following equation:[6][14]
Papp (cm/s) = (dQ/dt) / (A * C0)
Where:
-
dQ/dt is the rate of compound appearance in the receiver compartment (e.g., mol/s).[15]
-
A is the surface area of the membrane/cell monolayer (cm²).[6][15]
-
C0 is the initial concentration of the compound in the donor compartment (e.g., mol/mL).[6][15]
Calculation of Efflux Ratio (ER)
For cell-based assays like Caco-2 and MDCK-MDR1, the efflux ratio is calculated to assess active efflux:[16]
Efflux Ratio (ER) = Papp (B-A) / Papp (A-B)
An efflux ratio of ≥ 2 is a strong indication that the compound is a substrate for active efflux transporters like P-gp.[8][9]
Example Data Tables
Table 1: PAMPA Permeability Data
| Compound ID | Papp (x 10⁻⁶ cm/s) | Permeability Classification |
| Compound A | 0.5 | Low |
| Compound B | 8.2 | Moderate |
| Compound C | 25.1 | High |
| Propranolol (Control) | 28.5 | High |
| Atenolol (Control) | 0.2 | Low |
Table 2: Caco-2 Permeability and Efflux Data
| Compound ID | Papp (A-B) (x 10⁻⁶ cm/s) | Papp (B-A) (x 10⁻⁶ cm/s) | Efflux Ratio (ER) | Permeability Classification (A-B) | Efflux Substrate |
| Compound X | 15.3 | 16.1 | 1.1 | High | No |
| Compound Y | 1.2 | 12.5 | 10.4 | Low | Yes |
| Propranolol (Control) | 18.9 | 20.1 | 1.1 | High | No |
| Digoxin (Control) | 0.8 | 9.8 | 12.3 | Low | Yes |
Visualized Workflows and Concepts
The following diagrams illustrate the experimental workflow and the key transport mechanisms involved in cell permeability.
Caption: General workflow for in vitro cell permeability assays.
Caption: Mechanisms of compound transport across a cell monolayer.
References
- 1. Parallel Artificial Membrane Permeability Assay (PAMPA) Protocol - Creative Bioarray [dda.creative-bioarray.com]
- 2. Parallel Artificial Membrane Permeability Assay (PAMPA) - Creative Biolabs [creative-biolabs.com]
- 3. Real-Time Parallel Artificial Membrane Permeability Assay Based on Supramolecular Fluorescent Artificial Receptors - PMC [pmc.ncbi.nlm.nih.gov]
- 4. cdn.technologynetworks.com [cdn.technologynetworks.com]
- 5. PAMPA | Evotec [evotec.com]
- 6. Caco-2 Permeability | Evotec [evotec.com]
- 7. enamine.net [enamine.net]
- 8. Caco-2 permeability assay - Creative Bioarray | Creative Bioarray [creative-bioarray.com]
- 9. MDCK-MDR1 Permeability | Evotec [evotec.com]
- 10. MDR1-MDCK Permeability Assay - Creative Bioarray | Creative Bioarray [creative-bioarray.com]
- 11. MDCK-MDR1 Permeability Assay | AxisPharm [axispharm.com]
- 12. MDCK Permeability - Creative Biolabs [creative-biolabs.com]
- 13. static1.1.sqspcdn.com [static1.1.sqspcdn.com]
- 14. innpharmacotherapy.com [innpharmacotherapy.com]
- 15. scielo.br [scielo.br]
- 16. 4.5.2. Apparent Permeability Coefficients (Papp) and Efflux Ratio (ER) [bio-protocol.org]
Application Notes and Protocols for Novel Materials in Drug Development
For Researchers, Scientists, and Drug Development Professionals
These application notes provide an overview and detailed protocols for the synthesis and characterization of three distinct novel material-based drug delivery systems: pH-responsive nanoparticles for doxorubicin delivery, thermosensitive hydrogels for controlled insulin release, and biocompatible polymeric micelles for paclitaxel delivery.
pH-Responsive Nanoparticles for Targeted Doxorubicin Delivery
The development of pH-sensitive nanocarriers is a promising strategy for targeted cancer therapy. These nanoparticles are designed to be stable at physiological pH (7.4) but release their therapeutic payload in the acidic tumor microenvironment (pH ~6.5) or within endosomes (pH ~5.2).[1][2] This targeted release mechanism can enhance the drug's efficacy while minimizing systemic toxicity.[1]
Quantitative Data Summary
| Nanoparticle Formulation | Average Diameter (nm) | Drug Loading Content (%) | Encapsulation Efficiency (%) | Cumulative DOX Release at pH 7.4 (after 24h) | Cumulative DOX Release at pH 5.2 (after 24h) | Reference |
| Functionalized Graphene Oxide (FGO) | Not Specified | 9.91 | 99.1 | ~15% | ~37% | [1] |
| Aragonite Nanoparticles | 35.50 | 19.3 | 97 | <20% | >40% | [3] |
| Hyaluronic Acid Nanocapsules (HANCs) | ~150 | Not Specified | Not Specified | ~10% | ~40% | [2] |
| Magnetic Core-Shell Nanocomposites | ~80 | Not Specified | 67.33 | ~10% (at 72h) | ~66.16% (at pH 4.0, 72h) | [4] |
Experimental Protocol: Synthesis of pH-Responsive Doxorubicin-Loaded Functionalized Graphene Oxide (DOX-FGO)
This protocol is adapted from the methodology described by Ravanfar et al.[1]
Materials:
-
Graphene oxide (GO)
-
Doxorubicin hydrochloride (DOX)
-
N-(3-Dimethylaminopropyl)-N′-ethylcarbodiimide hydrochloride (EDC)
-
N-Hydroxysuccinimide (NHS)
-
Phosphate-buffered saline (PBS) solutions (pH 7.4 and 5.2)
-
Dialysis membrane (MWCO = 10 kDa)
Procedure:
-
Functionalization of Graphene Oxide (FGO): The specific functionalization process to render GO pH-sensitive is detailed in the source literature. This typically involves modifying the GO surface with molecules that change their conformation or solubility in response to pH changes.
-
Doxorubicin Loading:
-
Disperse the synthesized FGO in a PBS solution.
-
Add DOX to the FGO dispersion.
-
Add EDC and NHS to facilitate the conjugation of DOX to the FGO.
-
Incubate the mixture for 24 hours in the dark with gentle stirring.
-
Collect the DOX-FGO nanoparticles by centrifugation and wash several times with PBS to remove unloaded DOX.
-
The supernatant can be collected to determine the amount of unloaded DOX using a UV-vis spectrophotometer at 480 nm, which allows for the calculation of loading and encapsulation efficiencies.[1]
-
-
In Vitro Drug Release Study:
-
Disperse 4 mg of DOX-FGO in 10 ml of PBS at pH 7.4 and pH 5.2.[1]
-
Place the solutions in dialysis bags and immerse them in the corresponding release media.
-
Maintain the setup in a shaker incubator at 37°C.[1]
-
At predetermined time intervals, withdraw samples from the release media and measure the DOX concentration using a UV-vis spectrophotometer at 480 nm.[1]
-
Replenish the release media with fresh buffer to maintain sink conditions.
-
Visualizations
Thermosensitive Hydrogels for Controlled Insulin Release
Injectable, in-situ forming hydrogels that are thermosensitive are attractive for the sustained delivery of therapeutic proteins like insulin.[5][6] These systems exist as a solution at room temperature and transition into a gel at physiological body temperature, entrapping the drug for controlled release.[5][7] Chitosan-based hydrogels are particularly noteworthy due to their biocompatibility and biodegradability.[5][8]
Quantitative Data Summary
| Hydrogel Formulation | Insulin Loading (mg/mL) | Cumulative Insulin Release after 150h (%) | Release Duration | Reference |
| Chitosan/β-Glycerol Phosphate (CS/β-Gp) | 0.5 | ~63% | >150 hours | [6] |
| Chitosan/β-Glycerol Phosphate (CS/β-Gp) | 1.0 | ~40% | >150 hours | [6] |
| Chitosan/β-Glycerol Phosphate (CS/β-Gp) | 2.0 | ~19% | >150 hours | [6] |
| Chitosan/Glycerol-phosphate (chitosan/Gp) | 0.4 | Varies with Gp conc. | >3 weeks | [5][9] |
Experimental Protocol: Preparation of Thermosensitive Chitosan/β-Glycerol Phosphate (CS/β-Gp) Hydrogel for Insulin Delivery
This protocol is based on the methods described by Ramezani et al. and Khodaverdi et al.[5][6]
Materials:
-
Low molecular weight chitosan
-
Acetic acid
-
β-Glycerol phosphate (β-Gp)
-
Insulin
-
Phosphate-buffered saline (PBS)
Procedure:
-
Preparation of Chitosan Solution:
-
Dissolve chitosan in a 0.1 M acetic acid solution to the desired concentration (e.g., 2% w/v).
-
Stir the solution overnight at room temperature to ensure complete dissolution.
-
Filter the solution to remove any undissolved particles.
-
-
Preparation of Insulin-Loaded Hydrogel:
-
Cool the chitosan solution to 4°C.
-
Separately, dissolve β-Gp and insulin in deionized water and cool to 4°C.
-
Slowly add the cold β-Gp solution to the cold chitosan solution under continuous stirring.
-
Add the cold insulin solution to the chitosan/β-Gp mixture and stir until a homogenous solution is obtained. The final mixture should be kept at 4°C.
-
-
Gelation and In Vitro Release Study:
-
To observe gelation, warm a sample of the prepared solution to 37°C. The solution should form a gel.
-
For the release study, place a defined volume of the insulin-loaded hydrogel solution into a vial and incubate at 37°C to induce gelation.
-
Add a known volume of pre-warmed PBS (pH 7.4) on top of the gel.
-
At specific time points, collect the entire release medium and replace it with fresh, pre-warmed PBS.
-
Analyze the collected samples for insulin concentration using an appropriate method, such as HPLC or a protein assay.
-
Visualizations
Biocompatible Polymeric Micelles for Paclitaxel Delivery
Polymeric micelles are self-assembling nanostructures formed from amphiphilic block copolymers that can encapsulate hydrophobic drugs like paclitaxel (PTX) in their core.[10][11] This encapsulation improves the drug's solubility and can enhance its pharmacokinetic profile, leading to better anti-tumor efficacy.[12][13]
Quantitative Data Summary
| Micelle Formulation | Average Size (nm) | Drug Loading (wt. %) | PTX Solubility (g/L) | Hemolysis Test | Reference |
| mPEG-PDLLA-Phe(Fmoc) | ~45 | Not Specified | Not Specified | Confirmed Safe | [10][11][12] |
| POx/PTX 50/40 | < 100 | ~50 | 40 | Favorable Safety Profile | [13] |
| POx/PTX 50/20 | < 100 | ~33 | 20 | Favorable Safety Profile | [13] |
Experimental Protocol: Preparation of Paclitaxel-Loaded Polymeric Micelles (PTX-PheMs)
This protocol is based on the self-assembly method described by Chen et al.[10][11][12]
Materials:
-
mPEG-PDLLA-Phe(Fmoc) amphiphilic block copolymer
-
Paclitaxel (PTX)
-
Acetone
-
Deionized water
Procedure:
-
Micelle Preparation by Film Hydration:
-
Completely dissolve the mPEG-PDLLA-Phe(Fmoc) polymer and PTX in acetone to form a clear solution.[11]
-
Evaporate the acetone under reduced pressure to form a thin film on the wall of a round-bottom flask.
-
Hydrate the film with deionized water or a buffer solution by gentle agitation. This will lead to the self-assembly of the polymer into micelles, encapsulating the PTX.
-
-
Characterization of Micelles:
-
Size and Zeta Potential: Determine the average particle size and size distribution of the micelles using Dynamic Light Scattering (DLS).
-
Critical Micelle Concentration (CMC): The CMC can be determined using a fluorescent probe like pyrene. The fluorescence intensity ratio of I373/I384 is analyzed as a function of the polymer concentration.[11]
-
Drug Loading and Encapsulation Efficiency: To determine the amount of PTX loaded, the micellar solution can be lyophilized and the PTX content measured by HPLC after dissolving the micelles in a suitable organic solvent.
-
-
In Vitro Hemolysis Assay:
-
Prepare a suspension of red blood cells (RBCs).
-
Incubate the RBCs with different concentrations of the PTX-loaded micelles.
-
Use a positive control (e.g., Triton X-100) and a negative control (saline).
-
After incubation, centrifuge the samples and measure the absorbance of the supernatant at a wavelength corresponding to hemoglobin release to quantify hemolysis.
-
Visualizations
References
- 1. Synthesis, characterization, and evaluation of pH-sensitive doxorubicin-loaded functionalized graphene oxide in osteosarcoma cells - PMC [pmc.ncbi.nlm.nih.gov]
- 2. pubs.acs.org [pubs.acs.org]
- 3. Modified methods of nanoparticles synthesis in pH-sensitive nano-carriers production for doxorubicin delivery on MCF-7 breast cancer cell line - PMC [pmc.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. In Vitro Insulin Release from Thermosensitive Chitosan Hydrogel - PMC [pmc.ncbi.nlm.nih.gov]
- 6. In vitro and in vivo evaluation of thermosensitive chitosan hydrogel for sustained release of insulin - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. mdpi.com [mdpi.com]
- 8. In vitro insulin release from thermosensitive chitosan hydrogel - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. researchgate.net [researchgate.net]
- 10. A Novel Paclitaxel-Loaded Polymeric Micelle System with Favorable Biocompatibility and Superior Antitumor Activity | Anticancer Research [ar.iiarjournals.org]
- 11. ar.iiarjournals.org [ar.iiarjournals.org]
- 12. A Novel Paclitaxel-Loaded Polymeric Micelle System with Favorable Biocompatibility and Superior Antitumor Activity - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. A High Capacity Polymeric Micelle of Paclitaxel: Implication of High Dose Drug Therapy to Safety and In Vivo Anti-Cancer Activity - PMC [pmc.ncbi.nlm.nih.gov]
Troubleshooting & Optimization
Overcoming challenges in the synthesis of 1-Butylcyclopropane-1-sulfonamide
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in overcoming challenges during the synthesis of 1-Butylcyclopropane-1-sulfonamide.
Troubleshooting Guides
This section addresses specific issues that may be encountered during the synthesis, categorized by the reaction stage.
Stage 1: Formation of the N-Protected Cyclopropanesulfonamide Precursor
A common strategy involves the initial synthesis of an N-protected cyclopropanesulfonamide, which is later alkylated to introduce the butyl group.
Question: Low yield during the formation of N-tert-butylcyclopropane-1-sulfonamide.
Possible Causes & Solutions:
| Cause | Recommended Solution |
| Incomplete reaction of 3-chloropropanesulfonyl chloride with tert-butylamine. | Ensure slow, dropwise addition of the sulfonyl chloride to a cooled solution of tert-butylamine and a tertiary amine base (e.g., triethylamine) in an appropriate solvent like toluene. Monitor the reaction by TLC or GC-MS to confirm the consumption of the starting material. |
| Side reactions due to moisture. | The reaction is sensitive to moisture. Use anhydrous solvents and perform the reaction under an inert atmosphere (e.g., nitrogen or argon). |
| Inefficient ring closure of N-tert-butyl-3-chloropropylsulfonamide. | The ring closure using n-butyllithium is a critical step. Ensure the reaction is carried out at low temperatures (-70°C to -20°C) to minimize side reactions. The choice of solvent is also crucial; a mixture of toluene and THF is often effective.[1] |
Question: Difficulty in purifying the N-tert-butylcyclopropane-1-sulfonamide intermediate.
Possible Causes & Solutions:
| Cause | Recommended Solution |
| Presence of unreacted starting materials and byproducts. | A one-pot procedure, avoiding the isolation of the intermediate N-tert-butyl-(3-chloro)propyl sulfonamide, can improve overall efficiency and reduce purification steps.[1][2] If isolation is necessary, column chromatography on silica gel using a gradient of ethyl acetate in hexanes is a common purification method. |
| Oily nature of the product. | If the product is an oil, attempt crystallization from a suitable solvent system. For similar compounds, crystallization from a mixture of toluene and ethanol has been reported to be effective.[1] |
Stage 2: Alkylation of N-Protected Cyclopropanesulfonamide
This step involves the introduction of the butyl group at the C1 position of the cyclopropane ring.
Question: Low conversion during the butylation of N-tert-butylcyclopropane-1-sulfonamide.
Possible Causes & Solutions:
| Cause | Recommended Solution |
| Inefficient deprotonation of the C1-proton. | n-Butyllithium is a strong base capable of deprotonating the cyclopropane ring. Use of at least two equivalents of n-BuLi at low temperatures (e.g., -78°C) in an anhydrous aprotic solvent like THF is recommended to ensure complete deprotonation before adding the alkylating agent. |
| Low reactivity of the alkylating agent. | Use a reactive butylating agent such as n-butyl iodide or n-butyl bromide. Ensure the alkylating agent is added slowly to the lithiated intermediate at low temperature. |
| Steric hindrance. | The tert-butyl protecting group can sterically hinder the approach of the alkylating agent. If yields remain low, consider using a smaller protecting group that can be removed under similar conditions. |
Question: Formation of multiple products during the butylation step.
Possible Causes & Solutions:
| Cause | Recommended Solution |
| Side reactions of n-butyllithium. | n-Butyllithium can react with the solvent (e.g., THF) at higher temperatures.[3][4] Maintain a low reaction temperature throughout the addition and reaction time. It can also undergo halogen-lithium exchange if the alkylating agent is an aryl or vinyl halide.[3] |
| Over-alkylation or reaction at other sites. | Ensure precise control of stoichiometry. The use of a slight excess of the alkylating agent might be necessary, but a large excess should be avoided. |
Stage 3: Deprotection of the Sulfonamide
The final step is the removal of the protecting group from the sulfonamide nitrogen.
Question: Incomplete deprotection of the N-tert-butyl group.
Possible Causes & Solutions:
| Cause | Recommended Solution |
| Ineffective acid catalyst. | Strong acids are typically required for the cleavage of the tert-butyl group. Formic acid at elevated temperatures (70-90°C) has been shown to be effective for similar compounds.[1] Trifluoroacetic acid (TFA) is another common reagent for this transformation. |
| Insufficient reaction time or temperature. | Monitor the reaction progress by TLC or LC-MS. If the reaction is sluggish, consider increasing the temperature or extending the reaction time. Bubbling nitrogen through the reaction mixture can help to drive the reaction to completion by removing the isobutylene byproduct.[1] |
Question: Degradation of the product during deprotection.
Possible Causes & Solutions:
| Cause | Recommended Solution |
| Harsh acidic conditions. | While strong acid is needed, prolonged exposure to very harsh conditions can lead to decomposition. Optimize the reaction conditions by trying different acids (e.g., formic acid vs. TFA), concentrations, and temperatures. |
| Work-up issues. | After deprotection, residual acid must be carefully neutralized and removed. Co-evaporation with a solvent like toluene can help remove traces of formic acid before purification.[1] |
Frequently Asked Questions (FAQs)
Q1: What is a common synthetic strategy for this compound?
A common and effective strategy is a three-stage process:
-
Synthesis of an N-protected cyclopropanesulfonamide: This is often achieved by reacting 3-chloropropanesulfonyl chloride with a suitable amine (e.g., tert-butylamine) to form an intermediate that undergoes base-mediated ring closure to the cyclopropanesulfonamide.[1]
-
C1-Butylation: The N-protected cyclopropanesulfonamide is then deprotonated at the C1 position using a strong base like n-butyllithium, followed by quenching with a butyl halide (e.g., n-butyl iodide).
-
Deprotection: The protecting group on the sulfonamide nitrogen is removed, typically under acidic conditions, to yield the final product.
Q2: Are there alternative methods for the cyclopropanation step?
Yes, the Simmons-Smith reaction is a well-established method for converting alkenes to cyclopropanes.[5][6][7][8] In this context, one could envision starting with an appropriate butyl-substituted alkene and using a diiodomethane and a zinc-copper couple to form the 1-butylcyclopropane ring. Subsequent functionalization at the C1 position would then be required to introduce the sulfonamide group.
Q3: What are the main safety precautions to consider when working with n-butyllithium?
n-Butyllithium is a pyrophoric reagent, meaning it can ignite spontaneously on contact with air and reacts violently with water.[3] It is crucial to handle it under an inert atmosphere (nitrogen or argon) using anhydrous solvents and proper personal protective equipment (flame-resistant lab coat, safety glasses, and gloves). All glassware must be thoroughly dried before use.
Q4: How can I monitor the progress of the reactions?
Thin-layer chromatography (TLC) is a quick and effective method for monitoring the progress of most steps. Gas chromatography-mass spectrometry (GC-MS) or liquid chromatography-mass spectrometry (LC-MS) can provide more detailed information about the conversion of starting materials and the formation of products and byproducts.
Q5: What are the expected challenges in the purification of the final product?
The final product, this compound, may be a solid or a high-boiling oil. Purification can typically be achieved by crystallization from a suitable solvent mixture. For non-crystalline products, column chromatography on silica gel is the standard method. Due to the polarity of the sulfonamide group, a mixture of polar (e.g., ethyl acetate) and non-polar (e.g., hexanes) solvents is often used as the eluent.
Experimental Protocols
Protocol 1: Synthesis of 1-Butyl-N-tert-butylcyclopropane-1-sulfonamide (Alkylation Step)
This protocol is adapted from a similar procedure for the methylation of a cyclopropanesulfonamide.
| Parameter | Value |
| Starting Material | N-tert-butylcyclopropane-1-sulfonamide |
| Reagents | n-Butyllithium (2.5 M in hexanes), n-Butyl iodide |
| Solvent | Anhydrous Tetrahydrofuran (THF) |
| Temperature | -78 °C to room temperature |
| Atmosphere | Inert (Nitrogen or Argon) |
Procedure:
-
Dissolve N-tert-butylcyclopropane-1-sulfonamide (1.0 eq) in anhydrous THF in a flame-dried flask under an inert atmosphere.
-
Cool the solution to -78 °C using a dry ice/acetone bath.
-
Slowly add n-butyllithium (2.2 eq) to the solution while maintaining the temperature at -78 °C.
-
Allow the reaction mixture to warm to room temperature over 1.5 hours.
-
Cool the mixture back down to -78 °C.
-
Slowly add n-butyl iodide (1.2 eq).
-
Allow the reaction to warm to room temperature and stir overnight.
-
Quench the reaction by the slow addition of a saturated aqueous solution of ammonium chloride.
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Extract the product with ethyl acetate, wash the organic layer with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography on silica gel.
Protocol 2: Deprotection of N-tert-butyl Group
This protocol is based on a procedure for the deprotection of a similar N-tert-butylsulfonamide.[1]
| Parameter | Value |
| Starting Material | 1-Butyl-N-tert-butylcyclopropane-1-sulfonamide |
| Reagent | Formic acid |
| Temperature | 70 - 90 °C |
| Atmosphere | Nitrogen |
Procedure:
-
To a solution of 1-Butyl-N-tert-butylcyclopropane-1-sulfonamide in a suitable solvent (e.g., toluene), add formic acid.
-
Heat the reaction mixture to 70-90 °C.
-
Bubble a steady stream of nitrogen through the reaction mixture to facilitate the removal of isobutylene.
-
Monitor the reaction by TLC or LC-MS until complete conversion is observed.
-
Cool the reaction mixture to room temperature.
-
Remove the formic acid by co-evaporation with toluene under reduced pressure.
-
The crude product can be purified by crystallization from an appropriate solvent system (e.g., toluene/ethanol).[1]
Visualizations
Caption: Proposed synthetic workflow for this compound.
Caption: Troubleshooting logic for low yield issues.
References
- 1. US20090112021A1 - Preparation of cyclopropyl sulfonylamides - Google Patents [patents.google.com]
- 2. N-(Tert-butyl)-1-(cyclopropylmethyl)cyclopropane-1-sulfonamide | 1823349-25-2 | Benchchem [benchchem.com]
- 3. n-Butyllithium - Wikipedia [en.wikipedia.org]
- 4. n-Butyllithium: A Comprehensive Review of Properties, Praparation and Reactions_Chemicalbook [chemicalbook.com]
- 5. Simmons–Smith reaction - Wikipedia [en.wikipedia.org]
- 6. Simmons–Smith Cyclopropanation: A Multifaceted Synthetic Protocol toward the Synthesis of Natural Products and Drugs: A Review - PMC [pmc.ncbi.nlm.nih.gov]
- 7. organicchemistrytutor.com [organicchemistrytutor.com]
- 8. masterorganicchemistry.com [masterorganicchemistry.com]
Technical Support Center: Purification of 1-Butylcyclopropane-1-sulfonamide
This guide provides researchers, scientists, and drug development professionals with detailed strategies and troubleshooting advice for the purification of crude 1-Butylcyclopropane-1-sulfonamide.
Frequently Asked Questions (FAQs)
Q1: What are the most common impurities in a crude sample of this compound?
A1: Common impurities depend on the synthetic route but typically include:
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Unreacted Starting Materials: Such as 1-butylcyclopropane-1-sulfonyl chloride and the amine source.
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Hydrolysis Products: 1-Butylcyclopropane-1-sulfonic acid, formed from the reaction of the sulfonyl chloride with water.
-
Solvent Residues: Residual solvents from the reaction or initial work-up.
-
Over-alkylated or Side-Reaction Products: Depending on the specific reaction conditions.
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Colored Impurities: Often arise from the decomposition of reagents or the product during synthesis or work-up.[1]
Q2: Which purification technique is most suitable for this compound?
A2: The choice of technique depends on the impurity profile, the scale of the purification, and the desired final purity.
-
Recrystallization: Ideal for large quantities (multi-gram scale) if a suitable solvent system can be found and the impurities have different solubility profiles. It is effective at removing minor impurities and achieving high purity.
-
Flash Column Chromatography: Highly effective for removing impurities with different polarities from the target compound. It is suitable for small to medium scales (milligram to gram) and for separating complex mixtures.
-
Preparative HPLC: Used for achieving very high purity (>99.5%), especially for small quantities or when impurities are structurally very similar to the product.
Q3: How do I choose a suitable solvent for recrystallization?
A3: A good recrystallization solvent should dissolve the compound well at elevated temperatures but poorly at low temperatures.[2] For a compound like this compound, which has both nonpolar (butyl, cyclopropyl) and polar (sulfonamide) groups, you should test a range of solvents. Start with alcohols (isopropanol, ethanol), esters (ethyl acetate), and hydrocarbon solvents (heptane, toluene), or mixtures of these.[1][2] An ideal solvent pair might consist of a solvent in which the compound is soluble (e.g., ethyl acetate) and an anti-solvent in which it is insoluble (e.g., heptane).[3]
Troubleshooting Guides
Recrystallization Issues
| Problem | Possible Cause(s) | Solution(s) |
| Compound oils out instead of crystallizing. | The boiling point of the solvent is higher than the melting point of the compound. The solution is supersaturated to a very high degree. | Lower the temperature at which the solution is saturated. Use a larger volume of solvent. Try a different solvent or solvent system with a lower boiling point. |
| No crystals form upon cooling. | The solution is not sufficiently saturated. The compound is very soluble even at low temperatures. Crystallization requires a high activation energy. | Evaporate some of the solvent to increase concentration. Add a suitable anti-solvent dropwise until turbidity persists.[3] Scratch the inside of the flask with a glass rod at the solution-air interface. Add a seed crystal of the pure compound.[2] Cool the solution for a longer period, potentially in an ice bath or freezer. |
| Low recovery of the purified compound. | Too much solvent was used. The compound is partially soluble in the cold solvent. Crystals were filtered before crystallization was complete. | Concentrate the mother liquor and cool again to obtain a second crop of crystals. Ensure the solution is cooled to a sufficiently low temperature (e.g., 0-4 °C) before filtration.[1] Minimize the amount of cold solvent used to wash the crystals. |
| Purified product is still colored. | Colored impurities have similar solubility to the product. | Add a small amount of activated charcoal to the hot solution before filtration.[1] Be cautious not to add too much, as it can adsorb the desired product. |
Flash Chromatography Issues
| Problem | Possible Cause(s) | Solution(s) |
| Poor separation of spots (co-elution). | The mobile phase is too polar or not polar enough. The stationary phase is not appropriate. | Optimize the mobile phase using Thin Layer Chromatography (TLC) first. Aim for a retention factor (Rf) of 0.2-0.4 for the target compound.[4] Try a different stationary phase (e.g., alumina instead of silica gel). |
| Compound is not eluting from the column. | The mobile phase is not polar enough. The compound is strongly adsorbed to the stationary phase. | Gradually increase the polarity of the mobile phase. For a sulfonamide, adding a small amount of methanol or a few drops of acetic acid to the eluent can help. |
| Streaking or tailing of the compound band. | The sample was overloaded on the column. The compound is sparingly soluble in the mobile phase. The compound is interacting too strongly with the silica gel. | Reduce the amount of crude material loaded. Dissolve the crude sample in a minimal amount of a strong solvent and adsorb it onto a small amount of silica gel before loading ("dry loading"). Add a small percentage of a more polar solvent (like methanol) or an acid/base modifier to the mobile phase.[5] |
Data Presentation
Table 1: Recommended Starting Conditions for Chromatography
The following are suggested starting points for method development, based on typical conditions for sulfonamide purification.
| Technique | Stationary Phase | Mobile Phase (Eluent) | Detection | Reference(s) |
| TLC | Silica Gel 60 F254 | 20-50% Ethyl Acetate in Heptane | UV light (254 nm) or Potassium Permanganate stain | [4][6] |
| Flash Chromatography | Silica Gel (230-400 mesh) | Gradient of 10% to 60% Ethyl Acetate in Heptane | UV detector or TLC of fractions | [7] |
| Preparative HPLC | C18 Silica Gel | Gradient of Acetonitrile in Water (with 0.1% Formic Acid) | UV detector (e.g., 254 nm or 278 nm) | [5][8] |
Experimental Protocols
Protocol 1: Purification by Recrystallization
-
Solvent Selection: Place ~20 mg of the crude this compound into a small test tube. Add a potential solvent (e.g., isopropanol) dropwise while heating until the solid dissolves.
-
Dissolution: Transfer the bulk of the crude material to an Erlenmeyer flask. Add the minimum amount of hot solvent required to fully dissolve the solid.[2]
-
Decolorization (Optional): If the solution is colored, allow it to cool slightly and add a small amount of activated charcoal. Reheat the solution to boiling for a few minutes.
-
Hot Filtration: Quickly filter the hot solution through a pre-warmed funnel with fluted filter paper to remove any insoluble impurities or charcoal.
-
Crystallization: Cover the flask and allow the filtrate to cool slowly to room temperature. Once crystals begin to form, the flask can be placed in an ice bath to maximize crystal formation.[1]
-
Isolation: Collect the crystals by vacuum filtration using a Büchner funnel.
-
Washing: Wash the crystals with a small amount of ice-cold solvent to remove any residual mother liquor.
-
Drying: Dry the purified crystals under vacuum to remove all traces of solvent.
Protocol 2: Purification by Flash Column Chromatography
-
Mobile Phase Selection: Using TLC, determine a solvent system (e.g., 30% Ethyl Acetate in Heptane) that provides good separation and an Rf value of ~0.3 for the target compound.
-
Column Packing: Pack a glass column with silica gel using the selected mobile phase as a slurry.
-
Sample Loading: Dissolve the crude this compound in a minimal amount of a suitable solvent (e.g., dichloromethane). In a separate flask, add a small amount of silica gel to this solution and evaporate the solvent to create a dry, free-flowing powder ("dry load").
-
Elution: Carefully add the dry-loaded sample to the top of the packed column. Begin eluting with the mobile phase, collecting fractions in test tubes.
-
Fraction Analysis: Monitor the elution of the compound by spotting fractions onto a TLC plate and visualizing under UV light.
-
Isolation: Combine the pure fractions, and remove the solvent using a rotary evaporator to yield the purified product.
Visualization
Purification Strategy Workflow
The following diagram outlines a logical workflow for selecting an appropriate purification strategy for crude this compound.
Caption: Decision workflow for selecting a purification method.
References
- 1. US2777844A - Sulfonamide purification process - Google Patents [patents.google.com]
- 2. bellevuecollege.edu [bellevuecollege.edu]
- 3. rsc.org [rsc.org]
- 4. researchgate.net [researchgate.net]
- 5. Application of Micellar Mobile Phase for Quantification of Sulfonamides in Medicated Feeds by HPLC-DAD - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Synthesis, Characterization, and Antibacterial Activities of Novel Sulfonamides Derived through Condensation of Amino Group Containing Drugs, Amino Acids, and Their Analogs - PMC [pmc.ncbi.nlm.nih.gov]
- 7. academic.oup.com [academic.oup.com]
- 8. nanobioletters.com [nanobioletters.com]
Technical Support Center: 1-Butylcyclopropane-1-sulfonamide Synthesis
This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) to improve the yield of the 1-butylcyclopropane-1-sulfonamide reaction.
Frequently Asked Questions (FAQs)
Q1: What is the general strategy for synthesizing this compound?
A1: The synthesis of this compound can be approached in two main conceptual steps: the formation of the cyclopropane ring and the introduction of the sulfonamide group, followed by alkylation. A common and effective method involves the deprotonation of a commercially available or synthesized cyclopropanesulfonamide, followed by alkylation with a suitable butylating agent.
Q2: What are the critical reaction parameters to control for optimal yield?
A2: Several parameters are crucial for maximizing the yield of this compound. These include the choice of base for deprotonation, the reaction temperature, the selection of an appropriate solvent, and the nature of the butylating agent. Precise control over stoichiometry and the exclusion of moisture and air are also critical.
Q3: What are some common side reactions to be aware of?
A3: Common side reactions include elimination reactions, which can be promoted by certain base and solvent combinations, and over-alkylation if the reaction conditions are not carefully controlled. The formation of impurities can also arise from the degradation of reagents or starting materials, particularly if they are sensitive to air or moisture.
Troubleshooting Guide
| Issue | Potential Cause(s) | Recommended Solution(s) |
| Low or No Product Formation | 1. Incomplete deprotonation of the starting cyclopropanesulfonamide. 2. Inactive or degraded butylating agent. 3. Presence of moisture or other protic impurities quenching the organometallic reagents. 4. Incorrect reaction temperature. | 1. Use a stronger base (e.g., n-butyllithium instead of LDA) or increase the equivalents of the base. 2. Use a freshly opened bottle or a recently titrated solution of the butylating agent. 3. Ensure all glassware is oven-dried, and solvents are anhydrous. Perform the reaction under an inert atmosphere (e.g., argon or nitrogen). 4. Optimize the temperature for both deprotonation and alkylation steps. Deprotonation is often carried out at low temperatures (e.g., -78 °C), while the alkylation may proceed at a slightly higher temperature. |
| Formation of Multiple Products (Low Selectivity) | 1. Over-alkylation leading to di- or tri-butylated products. 2. Side reactions due to elevated temperatures. 3. Isomerization of the cyclopropane ring under harsh basic conditions. | 1. Use a stoichiometric amount of the butylating agent and add it slowly to the reaction mixture at a low temperature. 2. Maintain a consistent and low temperature throughout the addition of the butylating agent. 3. Use a less harsh base or screen different bases to minimize isomerization. |
| Product Degradation During Workup or Purification | 1. The product may be sensitive to acidic or basic conditions during the aqueous workup. 2. The product may be thermally unstable during purification by distillation. | 1. Use a buffered aqueous solution (e.g., saturated ammonium chloride) for quenching the reaction. 2. Purify the product using column chromatography at room temperature if it is found to be thermally labile. |
| Inconsistent Yields | 1. Variability in the quality of reagents or solvents. 2. Inconsistent reaction setup and execution. | 1. Use high-purity, anhydrous solvents and freshly opened or properly stored reagents. 2. Standardize the experimental procedure, including addition rates, stirring speed, and temperature control. |
Experimental Protocols
Proposed Synthesis of this compound via Deprotonation-Alkylation
This protocol is based on established methods for the alkylation of sulfonamides and provides a starting point for optimization.
Materials:
-
Cyclopropanesulfonamide
-
Anhydrous Tetrahydrofuran (THF)
-
n-Butyllithium (n-BuLi) in hexanes
-
1-Iodobutane (or 1-bromobutane)
-
Saturated aqueous ammonium chloride (NH₄Cl) solution
-
Anhydrous magnesium sulfate (MgSO₄) or sodium sulfate (Na₂SO₄)
-
Standard glassware for anhydrous reactions (oven-dried)
-
Inert atmosphere (Argon or Nitrogen)
Procedure:
-
Reaction Setup: Assemble a flame-dried, three-necked round-bottom flask equipped with a magnetic stir bar, a thermometer, a rubber septum, and a nitrogen or argon inlet.
-
Starting Material Preparation: Dissolve cyclopropanesulfonamide (1.0 eq) in anhydrous THF in the reaction flask.
-
Deprotonation: Cool the solution to -78 °C using a dry ice/acetone bath. Slowly add n-butyllithium (2.2 eq) dropwise via syringe while maintaining the internal temperature below -70 °C. Stir the resulting mixture at -78 °C for 1 hour.
-
Alkylation: To the cold solution, slowly add 1-iodobutane (1.2 eq) dropwise. Allow the reaction mixture to warm slowly to room temperature and stir overnight.
-
Quenching: Cool the reaction mixture to 0 °C and carefully quench by the slow addition of saturated aqueous NH₄Cl solution.
-
Extraction: Transfer the mixture to a separatory funnel and extract with ethyl acetate. Wash the combined organic layers with brine, dry over anhydrous MgSO₄ or Na₂SO₄, filter, and concentrate under reduced pressure.
-
Purification: Purify the crude product by flash column chromatography on silica gel to obtain this compound.
Yield Data (Hypothetical for Optimization):
The following table presents hypothetical yield data based on variations of the above protocol to guide optimization efforts.
| Entry | Base (eq) | Butylating Agent (eq) | Temperature (°C) | Yield (%) |
| 1 | n-BuLi (2.2) | 1-Iodobutane (1.2) | -78 to RT | 65 |
| 2 | LDA (2.2) | 1-Iodobutane (1.2) | -78 to RT | 55 |
| 3 | n-BuLi (2.2) | 1-Bromobutane (1.2) | -78 to RT | 60 |
| 4 | n-BuLi (2.2) | 1-Iodobutane (1.2) | -78 to 0 | 50 |
| 5 | n-BuLi (1.1) | 1-Iodobutane (1.2) | -78 to RT | 40 (incomplete conversion) |
Visualizations
Caption: Experimental workflow for the synthesis of this compound.
Caption: Troubleshooting logic for addressing low reaction yield.
Side-product analysis in the synthesis of 1-Butylcyclopropane-1-sulfonamide
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in the synthesis of 1-Butylcyclopropane-1-sulfonamide. The information provided addresses common challenges, with a focus on the analysis and mitigation of side-products.
Frequently Asked Questions (FAQs)
Q1: What is a common synthetic route for this compound, and where can side-products form?
A1: A plausible and common synthetic strategy involves a multi-step process, with potential for side-product formation at each stage. A representative synthetic pathway starts from 1-butylcyclopropanecarbonitrile. This involves the hydrolysis of the nitrile to a carboxylic acid, followed by conversion to the corresponding sulfonyl chloride, and finally amination to yield the desired this compound.
Q2: What are the most likely side-products in the synthesis of this compound?
A2: Side-products can originate from starting materials, intermediates, or subsequent reaction steps. Based on the synthetic route described above, the following are potential impurities:
-
1-Butylcyclopropane-1-carboxamide: This can result from the incomplete hydrolysis of 1-butylcyclopropanecarbonitrile. The hydrolysis of nitriles proceeds through an amide intermediate, and under certain conditions, this intermediate may be isolated.[1][2][3][4][5]
-
1-Butylcyclopropane-1-sulfonic acid: This impurity can form if the 1-butylcyclopropane-1-sulfonyl chloride intermediate is exposed to water before or during the amination step.
-
Unreacted 1-Butylcyclopropanecarbonitrile: Incomplete initial hydrolysis will lead to the carryover of this starting material.
-
Dimerized or Polymerized Products: In the amination step, if the reaction conditions are not carefully controlled, the sulfonyl chloride can react with the already formed sulfonamide, leading to more complex impurities.
Q3: How can the formation of these side-products be minimized?
A3: Careful control of reaction conditions is crucial. For instance, ensuring complete hydrolysis of the starting nitrile to the carboxylic acid can prevent the formation of the corresponding amide. This can be achieved by adjusting reaction time, temperature, or the concentration of the acid or base used for hydrolysis.[1][2][3][4][5] To avoid the formation of sulfonic acid, the amination step should be performed under anhydrous conditions.
Q4: What are the recommended analytical techniques for identifying and quantifying side-products?
A4: A combination of chromatographic and spectroscopic techniques is recommended for comprehensive impurity profiling.[6][7]
-
High-Performance Liquid Chromatography (HPLC): Ideal for separating and quantifying the main product and various impurities. A reversed-phase C18 column with a gradient of water and acetonitrile is a common starting point.
-
Liquid Chromatography-Mass Spectrometry (LC-MS): Essential for identifying the molecular weights of unknown impurities, which provides crucial clues to their structures.
-
Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H and ¹³C NMR are powerful tools for the definitive structural elucidation of isolated impurities.
-
Gas Chromatography (GC): Suitable for analyzing volatile or semi-volatile impurities.[7]
Troubleshooting Guide
| Problem | Potential Cause | Recommended Action |
| Low yield of this compound | Incomplete hydrolysis of 1-butylcyclopropanecarbonitrile. | Increase reaction time or temperature for the hydrolysis step. Monitor the reaction by TLC or HPLC to ensure complete consumption of the starting material. |
| Inefficient conversion of the carboxylic acid to the sulfonyl chloride. | Use a different chlorinating agent (e.g., thionyl chloride, oxalyl chloride). Ensure anhydrous conditions. | |
| Hydrolysis of the sulfonyl chloride intermediate. | Perform the amination step under strictly anhydrous conditions. Use a non-aqueous workup if possible. | |
| Presence of a significant peak corresponding to 1-Butylcyclopropane-1-carboxamide in the final product. | Incomplete nitrile hydrolysis. | Optimize the hydrolysis conditions (see above). Consider a two-step purification process to remove the amide before proceeding to the next step. |
| Presence of a significant peak corresponding to 1-Butylcyclopropane-1-sulfonic acid. | Water contamination during the amination step. | Dry all solvents and reagents thoroughly before use. Perform the reaction under an inert atmosphere (e.g., nitrogen or argon). |
| Multiple unknown peaks in the chromatogram. | Degradation of starting materials, intermediates, or product. | Review the stability of all compounds under the reaction conditions. Consider milder reaction conditions or a different synthetic route. |
| Complex side reactions. | Isolate the major impurities using preparative HPLC and characterize them by LC-MS and NMR to understand their formation pathway. |
Experimental Protocols
High-Performance Liquid Chromatography (HPLC) for Purity Analysis
-
Column: C18, 4.6 x 150 mm, 5 µm
-
Mobile Phase A: 0.1% Formic acid in Water
-
Mobile Phase B: 0.1% Formic acid in Acetonitrile
-
Gradient:
Time (min) % B 0 10 20 90 25 90 25.1 10 | 30 | 10 |
-
Flow Rate: 1.0 mL/min
-
Detection: UV at 220 nm
-
Injection Volume: 10 µL
Liquid Chromatography-Mass Spectrometry (LC-MS) for Impurity Identification
-
LC System: Utilize the same HPLC conditions as above.
-
MS Detector: Electrospray Ionization (ESI) in both positive and negative ion modes.
-
Mass Range: 100-1000 m/z
-
Analysis: Correlate the retention times of peaks from the HPLC-UV analysis with the mass spectra to determine the molecular weights of the impurities.
Visualizations
References
- 1. chemguide.co.uk [chemguide.co.uk]
- 2. Video: Nitriles to Carboxylic Acids: Hydrolysis [jove.com]
- 3. chem.libretexts.org [chem.libretexts.org]
- 4. byjus.com [byjus.com]
- 5. synthesis - Hydrolysis of nitriles: Amide vs Carboxylic acid - Chemistry Stack Exchange [chemistry.stackexchange.com]
- 6. Sulfonamide synthesis by S-N coupling [organic-chemistry.org]
- 7. pubs.acs.org [pubs.acs.org]
How to improve the stability of 1-Butylcyclopropane-1-sulfonamide in solution
This technical support center provides researchers, scientists, and drug development professionals with comprehensive guidance on improving the stability of 1-Butylcyclopropane-1-sulfonamide in solution.
Frequently Asked Questions (FAQs)
Q1: What are the primary factors that can affect the stability of this compound in solution?
A1: The stability of this compound in solution can be influenced by several factors, including pH, temperature, light exposure, the presence of oxidizing agents, and the choice of solvent. Like other sulfonamides, it may be susceptible to hydrolysis, oxidation, and photodecomposition.[1][2][3][4][5][6][7]
Q2: What are the likely degradation pathways for this compound?
A2: While specific degradation pathways for this compound are not extensively documented, based on the general degradation of sulfonamides, likely pathways include:
-
Hydrolysis: Cleavage of the sulfonamide bond, particularly under acidic or basic conditions, can lead to the formation of 1-butylcyclopropane-1-sulfonic acid and ammonia or a related amine.[3]
-
Oxidation: The sulfonamide group can be susceptible to oxidation, potentially leading to the formation of various oxygenated derivatives.
-
Photodegradation: Exposure to light, especially UV radiation, can induce degradation, often through radical-mediated pathways.
Q3: What is a forced degradation study and why is it important for this compound?
A3: A forced degradation study, or stress testing, involves intentionally exposing the compound to harsh conditions (e.g., high/low pH, high temperature, oxidizing agents, intense light) to accelerate its degradation.[4][5][6][7][8] This is a critical step in drug development to:
-
Understand the degradation pathways.
-
Develop and validate stability-indicating analytical methods that can resolve the parent drug from its degradants.[5]
-
Inform formulation development and determine appropriate storage conditions.
Troubleshooting Guides
Issue 1: Rapid Degradation Observed in Aqueous Solution at Room Temperature
| Potential Cause | Troubleshooting Step | Expected Outcome |
| Unfavorable pH | Buffer the solution to a neutral pH (around 7.0). Sulfonamides can be more stable at neutral pH compared to acidic or alkaline conditions.[3] | Reduced rate of degradation. |
| Light Exposure | Store the solution in an amber vial or protect it from light. | Minimized photodegradation. |
| Presence of Oxidants | De-gas the solvent and store the solution under an inert atmosphere (e.g., nitrogen or argon). | Reduced oxidative degradation. |
| Microbial Contamination | Filter-sterilize the solution or add a suitable antimicrobial agent if compatible with the experimental setup. | Prevention of microbial-mediated degradation.[1][3][9] |
Issue 2: Inconsistent Results in Stability-Indicating HPLC Assay
| Potential Cause | Troubleshooting Step | Expected Outcome |
| Co-elution of Degradants | Optimize the HPLC method by adjusting the mobile phase composition, gradient, flow rate, or column chemistry to improve the resolution between the parent compound and its degradation products. | Clear separation of all relevant peaks. |
| Adsorption to Vials | Use silanized glass vials or polypropylene vials to minimize adsorption of the compound to the container surface.[10] | Improved accuracy and precision of analytical measurements. |
| In-situ Degradation | Ensure the mobile phase is not promoting degradation. For example, a highly acidic or basic mobile phase could cause on-column degradation. | Stable and reproducible peak areas for the parent compound. |
Experimental Protocols
Protocol 1: Forced Degradation Study
Objective: To identify the potential degradation pathways of this compound under various stress conditions.
Methodology:
-
Preparation of Stock Solution: Prepare a stock solution of this compound in a suitable solvent (e.g., acetonitrile or methanol) at a concentration of 1 mg/mL.[7]
-
Stress Conditions:
-
Acid Hydrolysis: Mix the stock solution with 0.1 N HCl and keep at 60°C for 24 hours.
-
Base Hydrolysis: Mix the stock solution with 0.1 N NaOH and keep at 60°C for 24 hours.
-
Oxidative Degradation: Mix the stock solution with 3% H₂O₂ and keep at room temperature for 24 hours.
-
Thermal Degradation: Keep the solid compound and a solution of the compound at 80°C for 48 hours.
-
Photodegradation: Expose a solution of the compound to UV light (254 nm) and fluorescent light for a defined period.
-
-
Sample Analysis: Analyze the stressed samples at various time points using a validated stability-indicating HPLC method.
-
Data Evaluation: Compare the chromatograms of the stressed samples with that of an unstressed control to identify and quantify the degradation products.
Protocol 2: Stability-Indicating HPLC Method Development
Objective: To develop an HPLC method capable of separating this compound from its degradation products.
Methodology:
-
Column Selection: Start with a C18 column (e.g., 4.6 x 250 mm, 5 µm).
-
Mobile Phase:
-
A: 0.1% Formic acid in water.
-
B: Acetonitrile.
-
-
Gradient Elution:
-
Start with a gradient of 5% B, increasing to 95% B over 30 minutes.
-
-
Detection: UV detection at a wavelength determined by the UV spectrum of the compound (e.g., 254 nm).
-
Flow Rate: 1.0 mL/min.
-
Injection Volume: 10 µL.
-
Method Validation: Validate the method according to ICH guidelines for specificity, linearity, accuracy, precision, and robustness using samples from the forced degradation study.
Data Presentation
Table 1: Summary of Forced Degradation Study Results (Hypothetical Data)
| Stress Condition | % Degradation of this compound | Number of Major Degradants | Retention Times of Major Degradants (min) |
| 0.1 N HCl, 60°C, 24h | 15.2% | 2 | 4.5, 8.2 |
| 0.1 N NaOH, 60°C, 24h | 25.8% | 3 | 3.1, 5.6, 9.4 |
| 3% H₂O₂, RT, 24h | 8.5% | 1 | 11.7 |
| Heat (80°C), 48h | 5.1% | 1 | 7.9 |
| UV Light, 24h | 18.9% | 2 | 6.3, 10.1 |
Visualizations
Caption: Potential Degradation Pathways of this compound.
Caption: Workflow for Improving Solution Stability.
References
- 1. researchgate.net [researchgate.net]
- 2. researchgate.net [researchgate.net]
- 3. Isolation, identification, and optimization of conditions for the degradation of four sulfonamide antibiotics and their metabolic pathways in Pseudomonas stutzeri strain DLY-21 - PMC [pmc.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. biomedres.us [biomedres.us]
- 6. Forced Degradation in Pharmaceuticals â A Regulatory Update [article.sapub.org]
- 7. Forced Degradation Study in Pharmaceutical Stability | Pharmaguideline [pharmaguideline.com]
- 8. biopharminternational.com [biopharminternational.com]
- 9. Overview of sulfonamide biodegradation and the relevant pathways and microorganisms - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. Stability of solutions of antineoplastic agents during preparation and storage for in vitro assays. II. Assay methods, adriamycin and the other antitumour antibiotics - PubMed [pubmed.ncbi.nlm.nih.gov]
Troubleshooting low bioactivity of 1-Butylcyclopropane-1-sulfonamide in assays
Welcome to the technical support center for 1-Butylcyclopropane-1-sulfonamide. This resource is designed to assist researchers, scientists, and drug development professionals in troubleshooting and resolving issues related to the bioactivity of this compound in various assays.
Frequently Asked Questions (FAQs)
Q1: We are observing lower than expected bioactivity of this compound in our cell-based assay. What are the potential causes?
Low bioactivity can stem from several factors. The primary areas to investigate are compound solubility, stability, and the experimental setup itself. It's crucial to systematically rule out each possibility. Start by verifying the compound's integrity and concentration, then assess its solubility and stability under your specific assay conditions. Finally, re-examine your assay protocol for any potential issues.
Q2: How can I determine if the low bioactivity is due to poor solubility of the compound?
Poor aqueous solubility is a common issue for organic compounds in biological assays.[1][2][3][4] You can assess solubility in your assay medium through several methods:
-
Visual Inspection: Prepare a stock solution and the final working concentration in your assay buffer. Visually inspect for any precipitation or cloudiness, both with the naked eye and under a microscope.
-
Nephelometry: This technique can quantitatively measure turbidity to assess solubility.[4]
-
Solubility Assays: Perform a formal solubility assay by creating a dilution series and measuring the concentration of the dissolved compound after centrifugation.
Q3: What can be done to improve the solubility of this compound in our aqueous assay buffer?
If poor solubility is confirmed, several strategies can be employed:
-
Co-solvents: The use of a small percentage of a biocompatible organic solvent, such as DMSO or ethanol, in the final assay medium can help maintain solubility. However, it is critical to include a vehicle control to account for any effects of the solvent on the assay.
-
pH Adjustment: The solubility of compounds with ionizable groups can be pH-dependent.[2] Evaluate the pKa of the sulfonamide group and adjust the pH of your buffer accordingly, ensuring it remains within a physiologically relevant range for your cells or enzyme.
-
Formulation: For in-vivo studies, or if co-solvents are not an option, exploring formulation strategies such as encapsulation or the use of cyclodextrins may be necessary.[5][6]
Q4: Could the compound be degrading in our assay conditions, leading to low bioactivity?
Compound stability is another critical factor.[7][8] The sulfonamide functional group can be susceptible to hydrolysis under certain pH and temperature conditions. To assess stability:
-
Incubation Study: Incubate this compound in your assay medium for the duration of your experiment. At various time points, analyze the sample using HPLC or LC-MS to check for the appearance of degradation products and a decrease in the parent compound peak.
-
Freeze-Thaw Cycles: Repeated freeze-thaw cycles of stock solutions can also lead to degradation.[1] It is advisable to aliquot stock solutions into single-use volumes.
Q5: We are using a cell-based assay. Could the cells themselves be the issue?
Yes, the health and type of cells used are paramount for obtaining reliable data.[9][10][11][12]
-
Cell Health: Ensure your cells are healthy, viable, and in the logarithmic growth phase.[9] Perform a cell viability count before seeding.
-
Passage Number: Use cells within a consistent and low passage number range, as high passage numbers can lead to phenotypic and genotypic drift.[11][12]
-
Mycoplasma Contamination: Regularly test your cell lines for mycoplasma contamination, which can significantly alter cellular responses.
Troubleshooting Guide
This guide provides a systematic approach to diagnosing the root cause of low bioactivity of this compound.
Step 1: Verify Compound Identity and Purity
Before troubleshooting your assay, it is essential to confirm the identity and purity of your this compound sample.
| Parameter | Recommended Action | Expected Outcome |
| Identity | Confirm the chemical structure using techniques like ¹H NMR, ¹³C NMR, and Mass Spectrometry. | The spectral data should match the expected structure of this compound. |
| Purity | Assess the purity of the compound using HPLC or LC-MS. | Purity should ideally be >95% to ensure that the observed activity is not due to impurities. |
| Concentration | Accurately determine the concentration of your stock solution, for example, by using a calibrated balance for initial weighing and ensuring complete dissolution. | An accurate stock concentration is crucial for preparing correct final concentrations in your assay. |
Step 2: Investigate Compound Solubility
As highlighted in the FAQs, poor solubility is a frequent cause of low bioactivity.[1][4]
| Parameter | Recommended Action | Expected Outcome |
| Visual Check | Prepare the highest concentration of the compound in your assay buffer and visually inspect for precipitates. | The solution should be clear and free of any visible particles. |
| Solubility Test | Perform a kinetic solubility assay using nephelometry or a similar method in your specific assay buffer. | Determine the maximum soluble concentration of the compound. This should be higher than the concentrations you are testing in your bioassay. |
Step 3: Evaluate Compound Stability
The stability of the compound under your experimental conditions must be confirmed.[7]
| Parameter | Recommended Action | Expected Outcome |
| Incubation in Assay Medium | Incubate the compound in your assay medium at the same temperature and for the same duration as your experiment. Analyze samples at t=0 and at the end of the incubation by HPLC. | The peak corresponding to this compound should not significantly decrease over time, and no major degradation peaks should appear. |
| Freeze-Thaw Stability | Subject an aliquot of your stock solution to several freeze-thaw cycles and then analyze by HPLC. | The purity of the compound should remain unchanged after multiple freeze-thaw cycles. |
Step 4: Assay and Protocol Review
If the compound's integrity, solubility, and stability are confirmed, the issue may lie within the assay itself.
| Parameter | Recommended Action | Expected Outcome |
| Positive Control | Include a known active compound for your assay to ensure the assay is performing as expected. | The positive control should yield a robust and reproducible signal. |
| Vehicle Control | If using a co-solvent like DMSO, ensure the final concentration is consistent across all wells and that a vehicle-only control is included. | The vehicle control should not show any significant effect on the assay readout. |
| Cell Health and Seeding | Verify cell viability and ensure consistent cell seeding density across your plate.[9] | Consistent cell numbers are crucial for reproducible results. |
| Incubation Times and Temperatures | Double-check that all incubation times and temperatures are correct as per the protocol.[13] | Incorrect incubation parameters can lead to suboptimal assay performance. |
| Reagent Preparation | Ensure all assay reagents are prepared fresh and according to the manufacturer's instructions. | Expired or improperly prepared reagents can lead to failed assays.[13] |
| Plate Reader Settings | Confirm that the plate reader is set to the correct wavelength and other parameters for your specific assay.[14] | Incorrect reader settings will lead to inaccurate data. |
Experimental Protocols
Protocol 1: General Cell Viability Assay (MTT Assay)
This protocol is a general guideline for assessing the effect of this compound on cell viability.
-
Cell Seeding: Seed cells in a 96-well plate at a predetermined optimal density and allow them to adhere overnight in a 37°C, 5% CO₂ incubator.
-
Compound Preparation: Prepare a 2X serial dilution of this compound in culture medium from a concentrated stock solution. Also, prepare a vehicle control (e.g., medium with the same final concentration of DMSO) and a positive control (a known cytotoxic agent).
-
Cell Treatment: Remove the old medium from the cells and add 100 µL of the compound dilutions, vehicle control, or positive control to the respective wells.
-
Incubation: Incubate the plate for the desired time period (e.g., 24, 48, or 72 hours) at 37°C, 5% CO₂.
-
MTT Addition: Add 10 µL of MTT reagent (5 mg/mL in PBS) to each well and incubate for 4 hours at 37°C.
-
Formazan Solubilization: Remove the medium and add 100 µL of DMSO to each well to dissolve the formazan crystals.
-
Absorbance Reading: Measure the absorbance at 570 nm using a microplate reader.
-
Data Analysis: Calculate the percentage of cell viability relative to the vehicle control and plot a dose-response curve to determine the IC₅₀ value.
Protocol 2: Enzyme Inhibition Assay (Hypothetical Kinase Target)
This protocol provides a general framework for an in-vitro kinase inhibition assay.
-
Reagent Preparation: Prepare the assay buffer, kinase, substrate, and ATP at their optimal concentrations.
-
Compound Dilution: Prepare a serial dilution of this compound in the assay buffer. Include a vehicle control (e.g., buffer with DMSO) and a positive control (a known inhibitor of the kinase).
-
Kinase Reaction: In a 96-well plate, add the kinase and the compound dilutions (or controls) and incubate for a pre-determined time (e.g., 15 minutes) at room temperature to allow for binding.
-
Initiate Reaction: Start the kinase reaction by adding the substrate and ATP mixture to each well.
-
Incubation: Incubate the plate at the optimal temperature for the kinase (e.g., 30°C) for the specified reaction time (e.g., 60 minutes).
-
Stop Reaction and Detection: Stop the reaction and add the detection reagent (e.g., a reagent that detects the phosphorylated product, such as an antibody-based detection system or a luminescence-based ATP detection reagent).
-
Signal Measurement: Measure the signal (e.g., fluorescence, luminescence, or absorbance) using a microplate reader.
-
Data Analysis: Calculate the percentage of inhibition relative to the vehicle control and determine the IC₅₀ value.
Visualizations
Caption: Hypothetical signaling pathway where this compound acts as an inhibitor of a cytoplasmic kinase (RAF).
Caption: A workflow for troubleshooting low bioactivity of a test compound.
Caption: Logical relationship between the observed issue of low bioactivity and its potential root causes.
References
- 1. researchgate.net [researchgate.net]
- 2. ascendiacdmo.com [ascendiacdmo.com]
- 3. 4 Factors Affecting Solubility Of Drugs [drugdeliveryleader.com]
- 4. bmglabtech.com [bmglabtech.com]
- 5. Exploring the impact of encapsulation on the stability and bioactivity of peptides extracted from botanical sources: trends and opportunities - PMC [pmc.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
- 7. mdpi.com [mdpi.com]
- 8. researchgate.net [researchgate.net]
- 9. biocompare.com [biocompare.com]
- 10. casss.org [casss.org]
- 11. Troubleshooting Cell-based Assays - Ask the Experts to Avoid Common Pitfalls from Cell Seeding to Analysis [labroots.com]
- 12. Troubleshooting Cell-based Assays Ask the Experts to Avoid Common Pitfalls from Cell Seeding to Analysis [promega.com]
- 13. docs.abcam.com [docs.abcam.com]
- 14. bitesizebio.com [bitesizebio.com]
Technical Support Center: Optimizing N-Alkylation of Sulfonamides
This guide provides troubleshooting advice and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals engaged in the N-alkylation of sulfonamides. The information is presented to help overcome common experimental challenges and optimize reaction conditions for improved yield and purity.
Frequently Asked Questions (FAQs) & Troubleshooting
Q1: My N-alkylation reaction has a very low yield or is not working at all. What are the common causes?
A: Failure of N-alkylation reactions can often be attributed to several key factors:
-
Insufficient Basicity: The sulfonamide proton is acidic (pKa ≈ 10), but requires a sufficiently strong base for complete deprotonation to form the nucleophilic nitrogen anion. Weak bases may not deprotonate the sulfonamide effectively.
-
Poor Reagent Quality: Degradation of the alkylating agent (e.g., hydrolysis of an alkyl halide) or impure starting materials can inhibit the reaction.
-
Steric Hindrance: Bulky groups on either the sulfonamide or the alkylating agent can significantly slow down the reaction rate. N-substituted sulfonamides are generally less reactive than their primary counterparts due to increased steric bulk around the nitrogen atom.[1]
-
Inappropriate Solvent: The choice of solvent is critical. It must be able to dissolve the sulfonamide salt and should not react with the reagents. Polar aprotic solvents like DMF or acetonitrile are often preferred.[2]
-
Low Temperature: While some reactions proceed at room temperature, many require heating to overcome the activation energy barrier. For some methods, temperatures as high as 150 °C may be necessary.[3]
Q2: How do I choose the optimal base for my reaction? I'm seeing significant differences in yield.
A: The choice of base is critical and depends on the specific sulfonamide and alkylating agent. A stronger base generally leads to a higher concentration of the sulfonamide anion, increasing the reaction rate. However, very strong bases can sometimes promote side reactions. Carbonates are a common and effective choice.
Data Presentation: Comparison of Bases in Mn-Catalyzed N-Benzylation
The following table summarizes the effect of different bases on the N-benzylation of p-toluenesulfonamide with benzyl alcohol.
| Entry | Base (10 mol%) | NMR Yield (%)[3] | Isolated Yield (%)[3] |
| 1 | K₂CO₃ | 98 | 86 |
| 2 | Cs₂CO₃ | 94 | Not Reported |
| 3 | KOt-Bu | 41 | Not Reported |
| 4 | KOH | 5 | Not Reported |
| 5 | No Base | 5 | Not Reported |
Reaction Conditions: p-toluenesulfonamide (1 mmol), benzyl alcohol (1 mmol), Mn(I) precatalyst (5 mol%), Base (10 mol%), xylenes (1 M), 150 °C, 24 h.[3]
As the data indicates, potassium carbonate (K₂CO₃) and cesium carbonate (Cs₂CO₃) are highly effective, with K₂CO₃ providing the best-isolated yield in this system. Stronger bases like KOt-Bu and KOH were significantly less effective, suggesting they may interfere with the catalytic cycle or promote side reactions.
Q3: I am observing a significant amount of O-alkylation product. How can I improve the selectivity for N-alkylation?
A: The sulfonamide anion is an ambident nucleophile, meaning it can react at either the nitrogen or one of the oxygen atoms. The N- vs. O-alkylation ratio is influenced by several factors:
-
Counter-ion (from the base): Larger, "softer" counter-ions (like Cs⁺ or K⁺) tend to associate less tightly with the oxygen atoms, leaving the nitrogen more accessible for alkylation. This is known as the "hard and soft acids and bases" (HSAB) principle.
-
Solvent: Polar aprotic solvents (e.g., DMF, DMSO, acetonitrile) are known to favor N-alkylation. They effectively solvate the cation, leading to a "freer" sulfonamide anion where the more nucleophilic nitrogen can react. In contrast, polar protic solvents can hydrogen-bond with the nitrogen, potentially favoring O-alkylation.
-
Alkylating Agent: Harder alkylating agents (e.g., dimethyl sulfate) may favor O-alkylation, while softer ones (e.g., benzyl bromide) tend to favor N-alkylation.
Q4: Can you provide a standard protocol for a basic N-alkylation using an alkyl halide?
A: Yes, here is a general procedure for the N-alkylation of a primary sulfonamide using potassium carbonate as the base.
Experimental Protocol: General N-Alkylation with K₂CO₃
-
Reagent Setup: To a round-bottom flask equipped with a magnetic stir bar and a reflux condenser, add the sulfonamide (1.0 eq), potassium carbonate (K₂CO₃, 1.5 - 2.0 eq), and a suitable solvent (e.g., acetonitrile or DMF, approx. 0.2-0.5 M concentration).
-
Addition of Alkylating Agent: Add the alkyl halide (1.1 - 1.2 eq) to the suspension.
-
Reaction: Stir the mixture vigorously and heat to an appropriate temperature (typically 60-100 °C). Monitor the reaction progress by TLC or LC-MS. Reactions can take anywhere from a few hours to 24 hours depending on the reactivity of the substrates.[2]
-
Workup:
-
Cool the reaction mixture to room temperature.
-
If using a water-miscible solvent like DMF or acetonitrile, remove the solvent under reduced pressure.
-
If a precipitate (inorganic salts) is present, filter it off and wash with a small amount of solvent.
-
Partition the residue between water and an organic solvent like ethyl acetate or dichloromethane.
-
Wash the organic layer sequentially with water and brine.
-
-
Purification: Dry the organic layer over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate in vacuo. Purify the crude product by silica gel column chromatography or recrystallization.
Q5: My substrates are sensitive and require mild conditions. Is the Mitsunobu reaction a good option, and what are the common pitfalls?
A: The Mitsunobu reaction is an excellent method for N-alkylation of sulfonamides with primary or secondary alcohols under mild, generally neutral conditions, and it proceeds with inversion of stereochemistry at the alcohol center.[4] However, it has specific challenges:
-
pKa Limitation: The reaction works best for acidic nucleophiles (pKa < 13). Most sulfonamides fall within this range.
-
By-product Removal: A major drawback is the difficulty in removing the triphenylphosphine oxide (TPPO) and dialkyl hydrazodicarboxylate by-products, which often requires careful chromatography.[5]
-
Steric Hindrance: The reaction is sensitive to steric bulk, particularly at the alcohol. Tertiary alcohols are not suitable.[4]
-
Reagent Stoichiometry and Order of Addition: Typically, the alcohol, sulfonamide, and triphenylphosphine are mixed first, followed by the slow, dropwise addition of the azodicarboxylate (DEAD or DIAD) at a low temperature (e.g., 0 °C) to control the reaction rate and minimize side reactions.
Experimental Protocol: Mitsunobu Reaction for N-Alkylation
-
Reagent Setup: To a flame-dried, inert-atmosphere (e.g., Argon or Nitrogen) flask, add the sulfonamide (1.2 eq), the alcohol (1.0 eq), and triphenylphosphine (PPh₃, 1.5 eq).
-
Solvent: Dissolve the reagents in a dry, aprotic solvent such as THF or dichloromethane (approx. 0.1-0.2 M).
-
Cooling: Cool the solution to 0 °C in an ice bath.
-
Azodicarboxylate Addition: Slowly add diisopropyl azodicarboxylate (DIAD) or diethyl azodicarboxylate (DEAD) (1.5 eq) dropwise to the stirred solution. Ensure the internal temperature does not rise significantly.
-
Reaction: After the addition is complete, allow the reaction to warm to room temperature and stir for 6-24 hours. Monitor the reaction progress by TLC or LC-MS.
-
Workup & Purification:
-
Concentrate the reaction mixture under reduced pressure.
-
The crude residue can often be purified directly by silica gel chromatography to separate the product from TPPO and the hydrazide by-product. Sometimes, precipitating the by-products from a non-polar solvent (like diethyl ether) can simplify purification.
-
Q6: I am working with a biphasic system or poorly soluble reagents. Would Phase-Transfer Catalysis be beneficial?
A: Absolutely. Phase-Transfer Catalysis (PTC) is an excellent technique for reactions where the nucleophile (the deprotonated sulfonamide, often in an aqueous or solid phase) and the electrophile (the alkylating agent, typically in an organic phase) are in different phases.[6]
-
Mechanism: A phase-transfer catalyst, such as a quaternary ammonium salt (e.g., tetrabutylammonium bromide, TBAB), transports the nucleophilic anion from the aqueous/solid phase into the organic phase where it can react with the electrophile.
-
Advantages: PTC allows the use of inexpensive inorganic bases like NaOH or K₂CO₃ with a wide range of organic solvents, often under milder conditions than homogeneous reactions. It can also increase reaction rates by improving the contact between reactants.[6]
Experimental Protocol: N-Alkylation using Phase-Transfer Catalysis
-
Reagent Setup: In a flask, combine the sulfonamide (1.0 eq), the alkylating agent (1.2 eq), the phase-transfer catalyst (e.g., TBAB, 5-10 mol%), and an organic solvent (e.g., toluene, dichloromethane).
-
Base Addition: Add an aqueous solution of the base (e.g., 50% aq. NaOH or solid K₂CO₃).
-
Reaction: Stir the biphasic mixture vigorously at a suitable temperature (room temperature to 80 °C) to ensure efficient mixing and transfer between phases. Monitor the reaction by TLC or LC-MS.
-
Workup:
-
Cool the mixture and separate the aqueous and organic layers.
-
Extract the aqueous layer with the organic solvent one or two more times.
-
Combine the organic layers and wash with water and then brine.
-
-
Purification: Dry the organic phase over anhydrous Na₂SO₄, filter, and concentrate to dryness. Purify the residue via column chromatography.
References
- 1. Sulfonamide synthesis by alkylation or arylation [organic-chemistry.org]
- 2. Sciencemadness Discussion Board - Best Conditions For N-Alkylation? - Powered by XMB 1.9.11 [sciencemadness.org]
- 3. pubs.acs.org [pubs.acs.org]
- 4. Mitsunobu Reaction [organic-chemistry.org]
- 5. Mitsunobu - Wordpress [reagents.acsgcipr.org]
- 6. Phase Transfer Catalysis - Wordpress [reagents.acsgcipr.org]
Addressing poor solubility of 1-Butylcyclopropane-1-sulfonamide in aqueous media
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in addressing the poor aqueous solubility of 1-Butylcyclopropane-1-sulfonamide.
Troubleshooting Guide
Problem: this compound is not dissolving in my aqueous buffer.
This is a common issue due to the compound's predicted lipophilic nature. The butyl group and the cyclopropane ring likely contribute to its low water solubility. Here are several strategies to address this challenge, ranging from simple to more complex techniques.
Initial Steps: Simple Adjustments
1. Have you tried adjusting the pH of your aqueous medium?
Sulfonamides are typically weakly acidic, and their solubility can be significantly increased in alkaline conditions. The sulfonamide group (-SO₂NH₂) can be deprotonated to form a more soluble salt.
-
Recommendation: Increase the pH of your aqueous solution. Start by preparing buffers at pH 8, 9, and 10. A predicted pKa for the parent compound, cyclopropanesulfonamide, is approximately 10.69. Significant increases in solubility are expected as the pH approaches and exceeds this value.
2. Have you considered using a co-solvent?
A small percentage of a water-miscible organic solvent can disrupt the hydrogen bonding network of water, reducing its polarity and allowing for better solvation of non-polar compounds.
-
Recommendation: Introduce a co-solvent to your aqueous solution. Common choices include ethanol, propylene glycol, polyethylene glycol 400 (PEG 400), and dimethyl sulfoxide (DMSO). Start with low percentages (e.g., 1-10% v/v) and gradually increase the concentration while monitoring for solubility. Be mindful that high concentrations of organic solvents may affect downstream biological assays.
Advanced Strategies: Formulation Approaches
3. Have you explored the use of surfactants?
Surfactants, at concentrations above their critical micelle concentration (CMC), form micelles that can encapsulate hydrophobic compounds, increasing their apparent solubility in aqueous media.
-
Recommendation: Incorporate a non-ionic surfactant such as Polysorbate 80 (Tween® 80) or a polyoxyl castor oil derivative (e.g., Kolliphor® EL) into your formulation. Start with concentrations ranging from 0.1% to 2% (w/v).
4. Have you considered cyclodextrin complexation?
Cyclodextrins are cyclic oligosaccharides with a hydrophobic inner cavity and a hydrophilic exterior. They can form inclusion complexes with non-polar molecules, effectively shielding them from the aqueous environment and increasing their solubility.
-
Recommendation: Utilize β-cyclodextrin or its more soluble derivatives, such as hydroxypropyl-β-cyclodextrin (HP-β-CD). Prepare a stock solution of the cyclodextrin and add it to your aqueous solution containing this compound. Studies with other sulfonamides have shown a 2 to 4-fold increase in solubility with β-cyclodextrin.
Frequently Asked Questions (FAQs)
Q1: What is the expected aqueous solubility of this compound?
Q2: At what pH should I expect to see a significant increase in solubility?
The pKa of the sulfonamide proton is the key determinant. The predicted pKa for the parent cyclopropanesulfonamide is around 10.69. You should start to see a significant increase in solubility as the pH of the solution approaches and surpasses this value. A good starting point for experimentation would be buffers in the pH range of 9 to 11.
Q3: What are some suitable co-solvents to try, and at what concentrations?
Commonly used and generally well-tolerated co-solvents in research and pharmaceutical development include:
| Co-solvent | Starting Concentration (% v/v) | Maximum Recommended Concentration (% v/v) | Notes |
| Ethanol | 1 - 5 | 20 | Widely used, but can have effects on cell-based assays at higher concentrations. |
| Propylene Glycol | 5 - 10 | 40 | A common vehicle for parenteral formulations. |
| PEG 400 | 5 - 10 | 50 | Good solubilizing capacity for many poorly soluble compounds. |
| DMSO | 0.1 - 1 | 5 | A powerful solvent, but can have significant biological effects. Use with caution. |
Q4: Which surfactant should I choose?
Non-ionic surfactants are generally preferred due to their lower potential for toxicity and interference with biological systems compared to ionic surfactants.
| Surfactant | Typical Concentration Range (% w/v) |
| Polysorbate 80 (Tween® 80) | 0.1 - 2.0 |
| Polyoxyl 35 Castor Oil (Kolliphor® EL) | 0.1 - 2.0 |
Q5: How do I know if cyclodextrin complexation is working?
A successful complexation will result in a clear solution, indicating that the this compound has been encapsulated within the cyclodextrin cavity. You can quantify the increase in solubility by preparing saturated solutions with and without the cyclodextrin and measuring the concentration of the dissolved compound.
Experimental Protocols
Protocol 1: Determination of Aqueous Solubility
This protocol outlines a standard method for determining the equilibrium solubility of this compound in an aqueous medium.
-
Preparation of Saturated Solution:
-
Add an excess amount of this compound to a known volume of the desired aqueous medium (e.g., phosphate-buffered saline, pH 7.4) in a sealed vial. An excess is ensured when undissolved solid is visible.
-
Agitate the vial at a constant temperature (e.g., 25°C or 37°C) for a sufficient period (typically 24-48 hours) to ensure equilibrium is reached. A shaker or rotator is recommended.
-
-
Sample Collection and Preparation:
-
Allow the undissolved solid to settle by letting the vial stand or by centrifugation.
-
Carefully withdraw a known volume of the supernatant, ensuring no solid particles are transferred.
-
Filter the supernatant through a 0.22 µm syringe filter to remove any remaining micro-precipitates.
-
-
Quantification:
-
Dilute the filtered supernatant with a suitable solvent in which the compound is freely soluble (e.g., methanol, acetonitrile).
-
Determine the concentration of this compound in the diluted sample using a suitable analytical method, such as High-Performance Liquid Chromatography (HPLC) with UV detection.
-
Calculate the original solubility in the aqueous medium by accounting for the dilution factor.
-
Protocol 2: Solubility Enhancement using pH Adjustment
This protocol describes how to evaluate the effect of pH on the solubility of this compound.
-
Buffer Preparation:
-
Prepare a series of buffers with varying pH values (e.g., pH 7, 8, 9, 10, and 11). Ensure the buffer system is appropriate for the desired pH range and compatible with your downstream experiments.
-
-
Solubility Determination at Different pH:
-
For each pH value, follow the steps outlined in Protocol 1: Determination of Aqueous Solubility .
-
Use the prepared buffers as the aqueous medium.
-
-
Data Analysis:
-
Plot the measured solubility of this compound as a function of pH. This will generate a pH-solubility profile and help identify the optimal pH for dissolution.
-
Protocol 3: Co-solvent Solubility Enhancement
This protocol details the use of co-solvents to improve the solubility of this compound.
-
Preparation of Co-solvent Mixtures:
-
Prepare a series of co-solvent/aqueous buffer mixtures at different volume/volume percentages (e.g., 1%, 5%, 10%, 20% v/v of ethanol in water).
-
-
Solubility Determination in Co-solvent Mixtures:
-
For each co-solvent mixture, follow the steps outlined in Protocol 1: Determination of Aqueous Solubility .
-
-
Data Analysis:
-
Plot the solubility of this compound against the percentage of the co-solvent to determine the most effective concentration for solubilization.
-
Protocol 4: Cyclodextrin-Mediated Solubility Enhancement
This protocol provides a method for using cyclodextrins to increase the aqueous solubility of this compound.
-
Preparation of Cyclodextrin Solutions:
-
Prepare a series of aqueous solutions containing different concentrations of a selected cyclodextrin (e.g., 0 mM, 2 mM, 5 mM, 10 mM, 20 mM HP-β-CD).
-
-
Phase Solubility Study:
-
Add an excess amount of this compound to each cyclodextrin solution.
-
Equilibrate the samples as described in Protocol 1.
-
Filter the samples and determine the concentration of the dissolved compound.
-
-
Data Analysis:
-
Plot the concentration of dissolved this compound against the concentration of the cyclodextrin. A linear relationship (an Aₗ-type phase solubility diagram) is indicative of the formation of a 1:1 inclusion complex.
-
Visualizations
Caption: Experimental workflow for enhancing the solubility of this compound.
Technical Support Center: Method Refinement for Accurate Compound Quantification
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in refining their methods for the accurate quantification of chemical compounds.
Troubleshooting Guides
This section addresses specific issues that may arise during experimental work, providing potential causes and solutions.
| Issue | Potential Cause(s) | Recommended Solution(s) |
| Poor Peak Shape (Tailing or Fronting) | - Inappropriate mobile phase pH- Column overload- Column degradation- Sample solvent incompatible with mobile phase | - Adjust mobile phase pH to ensure analyte is in a single ionic form.- Reduce sample concentration or injection volume.- Replace the column.- Dissolve the sample in the initial mobile phase or a weaker solvent. |
| Inconsistent Retention Times | - Fluctuations in pump pressure- Inconsistent mobile phase composition- Column temperature variations- Column aging | - Check the pump for leaks and ensure proper degassing of the mobile phase.- Prepare fresh mobile phase and ensure accurate mixing.- Use a column oven to maintain a stable temperature.- Replace the column if it has exceeded its recommended lifetime. |
| High Baseline Noise | - Contaminated mobile phase or detector- Air bubbles in the system- Detector lamp nearing the end of its life | - Filter all solvents and use high-purity reagents.- Degas the mobile phase and purge the system.- Replace the detector lamp. |
| Poor Sensitivity | - Low ionization efficiency (LC-MS)- Matrix effects- Suboptimal detector settings | - Optimize ion source parameters (e.g., spray voltage, gas flow).- Improve sample cleanup to remove interfering matrix components.- Adjust detector wavelength (UV) or acquisition parameters (MS). |
| Inaccurate Quantification | - Non-linear calibration curve- Poor recovery during sample preparation- Unstable internal standard | - Ensure the calibration range is appropriate for the sample concentration.- Optimize the extraction procedure and consider a different internal standard.- Use a stable isotope-labeled internal standard if available. |
Frequently Asked Questions (FAQs)
1. What are the key parameters to consider during HPLC method validation?
A comprehensive HPLC method validation should assess the following parameters:
-
Specificity/Selectivity: The ability of the method to differentiate and quantify the analyte in the presence of other components in the sample.
-
Linearity: The ability of the method to produce results that are directly proportional to the concentration of the analyte within a given range.
-
Accuracy: The closeness of the measured value to the true value. This is often assessed by spike-recovery experiments.
-
Precision: The degree of agreement among individual test results when the method is applied repeatedly to multiple samplings of a homogeneous sample. This includes repeatability (intra-day precision) and intermediate precision (inter-day precision).
-
Limit of Detection (LOD): The lowest concentration of an analyte in a sample that can be detected, but not necessarily quantified.
-
Limit of Quantification (LOQ): The lowest concentration of an analyte in a sample that can be determined with acceptable precision and accuracy.
-
Robustness: The capacity of the method to remain unaffected by small, deliberate variations in method parameters, providing an indication of its reliability during normal usage.
2. How can I minimize matrix effects in LC-MS/MS analysis?
Matrix effects, which are the suppression or enhancement of ionization of the analyte of interest by co-eluting compounds from the sample matrix, can significantly impact the accuracy of quantification. Here are some strategies to minimize them:
-
Improve Sample Preparation: Utilize more effective sample cleanup techniques such as solid-phase extraction (SPE) or liquid-liquid extraction (LLE) to remove interfering components.
-
Optimize Chromatography: Adjust the chromatographic conditions (e.g., gradient, column chemistry) to separate the analyte from matrix interferences.
-
Use a Stable Isotope-Labeled Internal Standard (SIL-IS): A SIL-IS co-elutes with the analyte and experiences similar matrix effects, thus providing a more accurate normalization.
-
Matrix-Matched Calibrators: Prepare calibration standards in a blank matrix that is similar to the study samples to compensate for matrix effects.
3. What is the purpose of a system suitability test?
A system suitability test is an integral part of any analytical method. It is performed before the analysis of any samples to ensure that the chromatographic system is performing adequately. Key parameters checked include:
-
Peak Area/Height Reproducibility: To ensure the injector and detector are working consistently.
-
Retention Time Reproducibility: To confirm the stability of the pump and mobile phase composition.
-
Column Efficiency (Plate Count): To assess the performance of the column.
-
Peak Tailing Factor: To evaluate the quality of the peak shape.
-
Resolution: To ensure the separation of the analyte from other components.
Experimental Protocols
Protocol 1: HPLC Method Validation - Linearity, Accuracy, and Precision
1. Linearity: a. Prepare a stock solution of the reference standard in a suitable solvent. b. Perform serial dilutions to prepare at least five calibration standards of different concentrations, covering the expected range of the samples. c. Inject each calibration standard in triplicate. d. Plot the mean peak area against the concentration and perform a linear regression analysis. The correlation coefficient (r²) should be ≥ 0.995.
2. Accuracy: a. Prepare a blank sample matrix and spike it with the reference standard at three different concentration levels (low, medium, and high). b. Prepare three replicates for each concentration level. c. Analyze the spiked samples and calculate the percent recovery for each replicate. The mean recovery should be within 90-110%.
3. Precision (Repeatability): a. Prepare six independent samples at 100% of the target concentration. b. Analyze the samples and calculate the relative standard deviation (RSD) of the results. The RSD should be ≤ 2%.
Quantitative Data Summary
| Validation Parameter | Acceptance Criteria | Sample Result 1 | Sample Result 2 |
| Linearity (r²) | ≥ 0.995 | 0.999 | 0.998 |
| Accuracy (% Recovery) | 90 - 110% | 98.5% | 102.1% |
| Precision (RSD) | ≤ 2% | 1.2% | 1.5% |
Visualizations
Caption: A typical experimental workflow for quantitative bioanalysis.
Caption: The MAPK/ERK signaling pathway, a key target in drug development.
Preventing degradation of 1-Butylcyclopropane-1-sulfonamide during storage
Disclaimer: Specific stability and degradation data for 1-Butylcyclopropane-1-sulfonamide are not extensively available in public literature. The following guidance is based on general principles of organic chemistry, knowledge of the sulfonamide functional group, the reactivity of cyclopropane rings, and standard practices for the storage and handling of research chemicals.[1][2][3][4]
Frequently Asked Questions (FAQs)
Q1: What are the recommended storage conditions for solid this compound?
For long-term storage, solid this compound should be stored in a tightly sealed, opaque container under an inert atmosphere (e.g., argon or nitrogen) at low temperatures.[5][6] To prevent potential degradation, freezer storage at -20°C is recommended. For short-term storage, refrigeration at 2-8°C is acceptable.[5] The key is to minimize exposure to moisture, air (oxygen), and light.[7][8]
Q2: What are the primary factors that could cause degradation of this compound?
Several factors can affect the stability of this compound:
-
Temperature: Higher temperatures accelerate the rate of chemical degradation.[7]
-
Humidity/Moisture: The sulfonamide group can be susceptible to hydrolysis, especially under acidic or basic conditions, breaking the S-N bond.[3]
-
Light: Exposure to UV or visible light can induce photodegradation.[7][9] Compounds should be stored in amber vials or other light-blocking containers.
-
Oxygen: The presence of oxygen can lead to oxidative degradation. Storing under an inert gas is a best practice.[7]
-
pH: Extreme pH conditions, if the compound is in solution, can catalyze hydrolysis.[7][10]
Q3: What are the potential degradation pathways for this compound?
Based on its structure, two primary degradation pathways are plausible:
-
Hydrolysis of the Sulfonamide Bond: This is a common degradation route for sulfonamides, which would cleave the molecule to yield 1-butylcyclopropane-1-sulfonic acid and ammonia.
-
Ring-Opening of the Cyclopropane Ring: Cyclopropane rings possess significant ring strain, making them susceptible to opening under certain conditions, such as reaction with strong acids or through radical mechanisms.[2][4][11][12] This would lead to the formation of various isomeric heptanesulfonamide derivatives.
Q4: How can I tell if my sample of this compound has degraded?
Signs of degradation can be both physical and chemical:
-
Physical Changes: A change in color (e.g., from white to yellow or brown), a change in physical state (e.g., from a crystalline solid to a sticky or oily substance), or a noticeable odor.
-
Chemical Changes: The appearance of new, unexpected peaks in analytical data (e.g., HPLC, LC-MS, NMR). A decrease in the peak area of the parent compound over time in quantitative analysis is also a clear indicator.
Q5: How should I prepare stock solutions of this compound for experiments?
It is recommended to prepare fresh solutions for each experiment. If stock solutions must be stored, they should be aliquoted into small, single-use volumes to avoid repeated freeze-thaw cycles.[5] Store these aliquots in tightly sealed vials at -20°C or -80°C.[5] The choice of solvent is critical; ensure the compound is fully soluble and that the solvent is dry and of high purity.
Troubleshooting Guide
| Problem / Observation | Potential Cause | Recommended Action |
| Unexpected peaks appear in HPLC/LC-MS analysis of a stored sample. | Degradation of the compound due to improper storage (hydrolysis, oxidation, or photodegradation). | 1. Confirm the identity of the new peaks using high-resolution mass spectrometry (HRMS) and/or NMR. 2. Review storage conditions. Ensure the compound is stored at a low temperature, protected from light, and under an inert atmosphere. 3. If in solution, consider if the solvent or buffer components are contributing to degradation. Prepare fresh solutions for analysis. |
| The physical appearance of the solid compound has changed (e.g., color change, clumping). | Absorption of moisture and/or degradation. | 1. Do not use the compound for experiments where purity is critical. 2. Assess the purity of the material using HPLC or NMR. 3. If necessary, the compound may be re-purified (e.g., by recrystallization or column chromatography), but this should be followed by full analytical characterization. 4. Discard the sample if significant degradation is confirmed and obtain a fresh batch. |
| Poor reproducibility of experimental results using the same batch of the compound. | The compound may be degrading over the course of the experiments or during storage between experiments. | 1. Perform a stability study on the compound under your experimental conditions (e.g., in your assay buffer at the working temperature). 2. Always use freshly prepared solutions from a solid sample that has been stored under optimal conditions. 3. Aliquot solid samples to avoid repeatedly opening and closing the main stock bottle. |
| Loss of compound potency or activity in a biological assay. | Degradation to an inactive form. The sulfonamide functional group is often crucial for biological activity. | 1. Verify the purity and integrity of your current stock using an appropriate analytical method (e.g., LC-MS). 2. Compare the analytical data with the certificate of analysis of a fresh, unopened sample if available. 3. Test a fresh, authenticated sample of the compound in your assay to confirm that the loss of activity is due to the degradation of the previous batch. |
Quantitative Data Summary
The following tables provide general guidelines and examples, as specific data for this compound is not available.
Table 1: Recommended Storage Conditions for Novel Sulfonamide Compounds
| Condition | Solid Compound (Long-Term) | Solid Compound (Short-Term) | Stock Solution |
| Temperature | -20°C[5] | 2-8°C | ≤ -20°C (preferably -80°C)[5] |
| Atmosphere | Inert Gas (Argon/Nitrogen) | Inert Gas or Desiccated | Inert Gas Overlay |
| Light | Protect from light (Amber Vial)[7] | Protect from light (Amber Vial) | Protect from light (Amber Vial) |
| Container | Tightly sealed, opaque vial | Tightly sealed, opaque vial | Tightly sealed vial with PTFE cap |
Table 2: Example HPLC Method for Purity Assessment
| Parameter | Condition |
| Column | C18, 2.1 x 50 mm, 1.8 µm |
| Mobile Phase A | 0.1% Formic Acid in Water |
| Mobile Phase B | 0.1% Formic Acid in Acetonitrile |
| Gradient | 5% B to 95% B over 10 minutes |
| Flow Rate | 0.4 mL/min |
| Column Temp. | 40°C |
| Detection | UV at 220 nm and 254 nm |
| Injection Vol. | 2 µL |
Visualizations
Caption: Potential degradation pathways for this compound.
Caption: Experimental workflow for a chemical stability study.
Experimental Protocols
Protocol 1: Purity Assessment by High-Performance Liquid Chromatography (HPLC-UV)
-
Objective: To determine the purity of this compound and detect any degradation products.
-
Materials:
-
This compound sample
-
HPLC-grade acetonitrile, water, and formic acid
-
Calibrated analytical balance, volumetric flasks, and pipettes
-
HPLC system with UV detector
-
-
Procedure:
-
Mobile Phase Preparation: Prepare Mobile Phase A (0.1% formic acid in water) and Mobile Phase B (0.1% formic acid in acetonitrile). Degas both solutions.
-
Sample Preparation: Accurately weigh approximately 1 mg of the compound and dissolve it in 1 mL of acetonitrile to make a 1 mg/mL stock solution. Further dilute to a working concentration of 0.1 mg/mL with a 50:50 mixture of Mobile Phase A and B.
-
Instrument Setup: Equilibrate the HPLC system with the initial mobile phase conditions (e.g., 95% A, 5% B). Set the column temperature and detector wavelengths (see Table 2 for example conditions).
-
Analysis: Inject the sample solution. Run the gradient method.
-
Data Processing: Integrate all peaks in the chromatogram. Calculate the purity of the main peak as a percentage of the total peak area. Identify and report the relative area of any impurity peaks.
-
Protocol 2: Stability Assessment by Liquid Chromatography-Mass Spectrometry (LC-MS)
-
Objective: To identify potential degradation products by their mass-to-charge ratio (m/z) after subjecting the compound to stress conditions.
-
Materials:
-
This compound sample
-
Reagents for stress conditions: 1M HCl, 1M NaOH, 30% H₂O₂
-
LC-MS system (e.g., Q-TOF or Orbitrap for high-resolution mass data)
-
-
Procedure:
-
Forced Degradation Study:
-
Prepare solutions of the compound (~0.5 mg/mL) in acetonitrile/water.
-
Acid Hydrolysis: Add 1M HCl and incubate at 60°C for 24 hours.
-
Base Hydrolysis: Add 1M NaOH and incubate at 60°C for 24 hours.
-
Oxidation: Add 30% H₂O₂ and incubate at room temperature for 24 hours.
-
Photostability: Expose a solid sample and a solution to a calibrated light source (per ICH Q1B guidelines).
-
Neutralize the acid and base samples before injection.
-
-
LC-MS Analysis: Analyze the stressed samples alongside an unstressed control sample using an appropriate LC gradient (similar to the HPLC method).
-
Data Analysis:
-
Compare the chromatograms of the stressed samples to the control.
-
Extract the mass spectra for any new peaks that appear.
-
Use the accurate mass data to propose elemental formulas for the degradation products.
-
Correlate the observed degradation products with the stress condition applied to infer degradation pathways (e.g., a mass corresponding to the addition of an oxygen atom suggests oxidation).
-
-
References
- 1. Sulfonamide - Wikipedia [en.wikipedia.org]
- 2. chem.libretexts.org [chem.libretexts.org]
- 3. researchgate.net [researchgate.net]
- 4. Cyclopropane - Wikipedia [en.wikipedia.org]
- 5. captivatebio.com [captivatebio.com]
- 6. researchgate.net [researchgate.net]
- 7. Top 5 Factors Affecting Chemical Stability - Allan Chemical Corporation | allanchem.com [allanchem.com]
- 8. fda.gov.ph [fda.gov.ph]
- 9. gyansanchay.csjmu.ac.in [gyansanchay.csjmu.ac.in]
- 10. tcalab.alfa-chemistry.com [tcalab.alfa-chemistry.com]
- 11. m.youtube.com [m.youtube.com]
- 12. chemistry.stackexchange.com [chemistry.stackexchange.com]
Validation & Comparative
Comparative Efficacy Analysis of 1-Butylcyclopropane-1-sulfonamide and Other Sulfonamides in Drug Development
A Comprehensive Guide for Researchers and Scientists
This guide provides a detailed comparison of the efficacy of 1-Butylcyclopropane-1-sulfonamide against other established sulfonamides. The information is intended for researchers, scientists, and professionals involved in drug development, offering a framework for evaluating the potential of novel sulfonamide compounds. Due to the limited publicly available data on this compound, this guide uses a combination of established data for well-known sulfonamides and presents a hypothetical profile for this compound to illustrate a comparative analysis.
Introduction to Sulfonamides
Sulfonamides were among the first classes of synthetic antimicrobial agents and continue to be a cornerstone in medicinal chemistry.[1] Their primary mechanism of action in bacteria is the competitive inhibition of dihydropteroate synthase (DHPS), an essential enzyme in the folic acid synthesis pathway.[1][2] This pathway is crucial for the synthesis of nucleotides and, consequently, DNA and RNA, which are vital for bacterial growth and replication.[1] Because humans obtain folic acid from their diet and do not possess the DHPS enzyme, sulfonamides exhibit selective toxicity towards bacteria.[2] Beyond their antibacterial properties, sulfonamide derivatives have been explored for a wide range of therapeutic applications, including as anticancer, anti-inflammatory, and antiviral agents.[3]
Mechanism of Action: Folic Acid Synthesis Inhibition
The antibacterial activity of sulfonamides stems from their structural similarity to para-aminobenzoic acid (PABA), the natural substrate for DHPS. By binding to the active site of DHPS, sulfonamides prevent the conversion of PABA to dihydropteroic acid, a precursor to folic acid. This disruption of the folate pathway leads to a bacteriostatic effect, inhibiting bacterial growth and proliferation.[1]
Comparative Efficacy Data
The following tables summarize the antibacterial efficacy of selected sulfonamides against common bacterial strains. The data for established sulfonamides are derived from literature, while the data for this compound is hypothetical to serve as a placeholder for future experimental results. Efficacy is primarily represented by the Minimum Inhibitory Concentration (MIC), the lowest concentration of a drug that prevents visible growth of a bacterium.
Table 1: In Vitro Antibacterial Activity of Sulfonamides (MIC in µg/mL)
| Compound | Staphylococcus aureus (Gram-positive) | Escherichia coli (Gram-negative) | Pseudomonas aeruginosa (Gram-negative) |
| This compound (Hypothetical) | 16 | 32 | >128 |
| Sulfamethoxazole | 32 | 64 | >256 |
| Sulfadiazine | 16 | 32 | >256 |
| Mafenide | 64 | 128 | 64 |
Note: Lower MIC values indicate higher efficacy.
Table 2: Physicochemical Properties of Selected Sulfonamides
| Property | This compound (Hypothetical) | Sulfamethoxazole | Sulfadiazine |
| Molecular Weight ( g/mol ) | 221.34 | 253.28 | 250.28 |
| LogP | 1.8 | 0.89 | -0.09 |
| pKa | 9.5 | 7.1 | 6.5 |
| Aqueous Solubility (mg/L) | 150 | 610 | 130 |
Experimental Protocols
Detailed methodologies are crucial for the accurate assessment and comparison of drug efficacy. The following is a standard protocol for determining the Minimum Inhibitory Concentration (MIC) of an antibacterial agent using the broth microdilution method.
Protocol: Broth Microdilution for MIC Determination
1. Preparation of Materials:
-
Bacterial Strains: Obtain pure cultures of the desired bacterial strains (e.g., S. aureus ATCC 29213, E. coli ATCC 25922).
-
Growth Medium: Prepare Mueller-Hinton Broth (MHB) according to the manufacturer's instructions and sterilize by autoclaving.
-
Test Compounds: Prepare stock solutions of the sulfonamides in a suitable solvent (e.g., DMSO) at a high concentration (e.g., 10 mg/mL).
-
96-Well Microtiter Plates: Sterile, U-bottomed plates.
2. Inoculum Preparation:
-
From a fresh agar plate, select 3-5 isolated colonies of the test bacterium.
-
Inoculate the colonies into a tube containing 5 mL of MHB.
-
Incubate the broth culture at 37°C until it reaches a turbidity equivalent to a 0.5 McFarland standard (approximately 1.5 x 10⁸ CFU/mL).
-
Dilute the standardized inoculum in MHB to achieve a final concentration of approximately 5 x 10⁵ CFU/mL in the microtiter plate wells.
3. Assay Procedure:
-
Add 100 µL of sterile MHB to all wells of the 96-well plate.
-
Add 100 µL of the test compound stock solution to the first well of a row and perform a two-fold serial dilution across the row by transferring 100 µL from one well to the next.
-
Add 100 µL of the prepared bacterial inoculum to each well, resulting in a final volume of 200 µL and the desired final bacterial concentration.
-
Include a positive control (inoculum without drug) and a negative control (broth without inoculum).
4. Incubation and Reading:
-
Cover the microtiter plates and incubate at 37°C for 18-24 hours.
-
The MIC is determined as the lowest concentration of the drug at which there is no visible growth of the bacteria.
Conclusion
The evaluation of novel sulfonamide derivatives like this compound requires a systematic approach to compare their efficacy against established drugs. While specific experimental data for this compound is not yet widely available, the framework presented in this guide provides the necessary structure for such a comparison. By adhering to standardized experimental protocols and presenting data in a clear, comparative format, researchers can effectively assess the potential of new sulfonamides in the drug development pipeline. The unique structural features of this compound, such as the cyclopropane ring, may offer altered pharmacokinetic properties or binding affinities, warranting further investigation to fully characterize its therapeutic potential.
References
Cross-Validation of Analytical Methods for the Quantification of 1-Butylcyclopropane-1-sulfonamide: A Comparative Guide
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive comparison of established analytical methodologies applicable to the quantification and characterization of 1-Butylcyclopropane-1-sulfonamide. While specific validated methods for this novel compound are not yet publicly available, this document outlines robust analytical techniques commonly employed for the broader class of sulfonamides. The information presented is intended to guide researchers in the development and cross-validation of suitable analytical methods for this new chemical entity.
The primary techniques discussed include High-Performance Liquid Chromatography (HPLC), often coupled with Mass Spectrometry (MS), Gas Chromatography (GC), and Capillary Electrophoresis (CE). Each of these methods offers distinct advantages and is suited for different analytical challenges, from routine quantification to sensitive residue analysis.
Comparative Performance of Analytical Methods for Sulfonamide Analysis
The following tables summarize the performance characteristics of various analytical methods used for sulfonamide analysis, providing a baseline for expected performance when adapting these methods for this compound.
Table 1: High-Performance Liquid Chromatography (HPLC) and Liquid Chromatography-Mass Spectrometry (LC-MS) Methods
| Method | Analyte(s) | Sample Matrix | Linearity (R²) | Recovery (%) | Limit of Quantification (LOQ) | Reference |
| HPLC-FLD | Various Sulfonamides | Honey | >0.99 | 66.8 - 90 | Not Reported | [1] |
| LC-MS/MS | Various Sulfonamides | Honey | >0.99 | Not Reported | 0.01 - 0.5 µg/kg | [1] |
| LC-MS | 12 Sulfonamides | Cattle and Fish Muscle | Not Reported | 75 - 98 | 3 - 15 ppb | [2] |
| LC-HRMS | Various Sulfonamides | Honey | Not Reported | Not Reported | 0.08 - 0.72 µg/kg | [3] |
| UPLC-QTOF-MS | Various Sulfonamides and Trimethoprim | Tilapia Fillet | >0.99 | 80.5 - 118.7 | 5 - 10 µg/kg | [4][5] |
Table 2: Gas Chromatography (GC) Methods
| Method | Analyte(s) | Sample Matrix | Linearity (R²) | Recovery (%) | Limit of Detection (LOD) | Reference |
| GC-AED | 9 Sulfonamides | Not Specified | Linear response reported | Not Reported | Not Reported | [6] |
| GC-MSD | Various Sulfonamides | Egg | Not Reported | 54 - 135.5 | Not Reported | [7] |
| GC-MS | Sulfonamide derivatives | n-tetradecane | Not Reported | Not Reported | Not Reported | [8] |
Table 3: Capillary Electrophoresis (CE) Methods
| Method | Analyte(s) | Sample Matrix | Linearity (R²) | Precision (RSD %) | Limit of Detection (LOD) | Reference |
| CE-MS | Sulfonamides | Milk | Not Reported | Not Reported | Not Reported | [9] |
| CZE | 8 Sulfonamides | Milk | >0.9902 | 0.32 - 9.83 | Not Reported | [10] |
| CE-LIF | 6 Sulfonamides | Chicken Liver | Not Reported | Not Reported | Not Reported | [11] |
| CE-MS/MS | 4 Sulfonamides | Veterinary Formulations | >0.995 | Not Reported | < 2.7 µg/L | [12] |
Experimental Protocols
Detailed methodologies for the key analytical techniques are outlined below. These protocols are generalized from published methods for sulfonamide analysis and should be optimized for the specific properties of this compound.
High-Performance Liquid Chromatography-Mass Spectrometry (HPLC-MS)
This is a powerful and widely used technique for the separation, identification, and quantification of sulfonamides.[13]
Sample Preparation (QuEChERS Method for Solid Samples): [3][4]
-
Weigh 1-2 g of the homogenized sample into a 50 mL centrifuge tube.
-
Add 10 mL of a suitable extraction solvent (e.g., acetonitrile or a mixture of acetonitrile and water).
-
Add appropriate internal standards.
-
Add QuEChERS salts (e.g., magnesium sulfate, sodium chloride, sodium citrate).
-
Vortex vigorously for 1 minute and then centrifuge.
-
Take an aliquot of the supernatant for cleanup by dispersive solid-phase extraction (d-SPE).
-
Add the supernatant to a d-SPE tube containing sorbents like PSA (primary secondary amine) and C18.
-
Vortex and centrifuge.
-
Filter the supernatant and transfer it to an autosampler vial for LC-MS analysis.
Chromatographic Conditions (General):
-
Column: C18 reversed-phase column (e.g., Hypersil Gold C18, 100 mm × 2.1 mm, 1.9 µm).[3]
-
Mobile Phase: A gradient elution using a mixture of water with 0.1% formic acid (A) and acetonitrile with 0.1% formic acid (B).
-
Flow Rate: 0.2 - 0.4 mL/min.[3]
-
Injection Volume: 5 - 20 µL.
-
Column Temperature: 25 - 40 °C.
Mass Spectrometry Conditions (General):
-
Ionization Mode: Electrospray Ionization (ESI), positive mode.[5]
-
Acquisition Mode: Selected Ion Monitoring (SIM) for quantification or full scan for identification. For tandem MS, Multiple Reaction Monitoring (MRM) is typically used.
-
Source Parameters: Optimize capillary voltage, cone voltage, source temperature, and gas flows for the specific instrument and analyte.
Gas Chromatography-Mass Spectrometry (GC-MS)
GC-MS is a suitable alternative, particularly for volatile and thermally stable compounds. Derivatization is often required for sulfonamides to improve their volatility and chromatographic behavior.[8]
Sample Preparation and Derivatization: [7]
-
Extract the analyte from the sample matrix using a suitable organic solvent.
-
Perform a clean-up step, for example, using solid-phase extraction (SPE).
-
Evaporate the solvent to dryness.
-
Reconstitute the residue in a derivatization reagent (e.g., diazomethane followed by pentafluoropropionic acid anhydride).
-
Heat the mixture to complete the derivatization reaction.
-
The derivatized sample is then ready for GC-MS analysis.
Chromatographic Conditions (General):
-
Column: A non-polar or medium-polarity capillary column (e.g., DB-5ms).
-
Carrier Gas: Helium at a constant flow rate.
-
Temperature Program: An initial temperature of around 100°C, followed by a ramp to a final temperature of approximately 300°C.
-
Injection Mode: Splitless injection.
Mass Spectrometry Conditions (General):
-
Ionization Mode: Electron Ionization (EI).
-
Acquisition Mode: Selected Ion Monitoring (SIM) for quantification or full scan for identification.
Capillary Electrophoresis (CE)
CE offers high separation efficiency, short analysis times, and low consumption of reagents and samples.[11]
Sample Preparation:
-
For liquid samples, dilution with the background electrolyte (BGE) may be sufficient.
-
For solid samples, an extraction step followed by filtration is necessary.
CE Conditions (General):
-
Capillary: Fused-silica capillary, with a typical internal diameter of 50-75 µm.
-
Background Electrolyte (BGE): A buffer solution, for example, a phosphate buffer at a specific pH.[10]
-
Separation Voltage: 15 - 30 kV.[10]
-
Injection: Hydrodynamic or electrokinetic injection.
-
Detection: UV-Vis detector, often a diode array detector (DAD), or coupled to a mass spectrometer (CE-MS).[14]
Visualizations
The following diagrams illustrate the typical workflows for the analytical methods described.
Caption: Workflow for HPLC-MS analysis of this compound.
Caption: Workflow for GC-MS analysis of this compound.
References
- 1. molnar-institute.com [molnar-institute.com]
- 2. A liquid chromatography-mass spectrometry assay for analyzing sulfonamide antibacterials in cattle and fish muscle tissues - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. bingol.edu.tr [bingol.edu.tr]
- 4. researchgate.net [researchgate.net]
- 5. Multiresidue Method for Quantification of Sulfonamides and Trimethoprim in Tilapia Fillet by Liquid Chromatography Coupled to Quadrupole Time-of-Flight Mass Spectrometry Using QuEChERS for Sample Preparation - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Determination of sulfonamide antibiotics by gas chromatography coupled with atomic emission detection - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Screening of sulphonamides in egg using gas chromatography-mass-selective detection and liquid chromatography-mass spectrometry - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. researchgate.net [researchgate.net]
- 9. Screening and analytical confirmation of sulfonamide residues in milk by capillary electrophoresis-mass spectrometry - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. Determination of sulfonamides in milk by capillary electrophoresis with PEG@MoS2 as a dispersive solid-phase extraction sorbent - PMC [pmc.ncbi.nlm.nih.gov]
- 11. americanlaboratory.com [americanlaboratory.com]
- 12. researchgate.net [researchgate.net]
- 13. rjpbcs.com [rjpbcs.com]
- 14. m.youtube.com [m.youtube.com]
For Researchers, Scientists, and Drug Development Professionals
The incorporation of the cyclopropane motif into sulfonamide scaffolds has emerged as a promising strategy in modern drug discovery. This guide provides a comparative study of 1-Butylcyclopropane-1-sulfonamide and related analogs, focusing on their structure-activity relationships (SAR), performance against various biological targets, and the experimental methodologies used for their evaluation. The unique conformational constraints and electronic properties imparted by the cyclopropane ring can lead to enhanced potency, selectivity, and improved pharmacokinetic profiles.[1]
Overview of Biological Activities
Sulfonamides are a well-established class of therapeutic agents with a broad spectrum of biological activities, including antimicrobial, antiviral, antidiabetic, and anticancer properties.[2][3][4] The introduction of a cyclopropane ring can significantly modulate these activities. Recent studies have highlighted the potential of cyclopropane sulfonamide derivatives as potent inhibitors of various enzymes and receptors.
For instance, novel cyclopropylsulfonamide derivatives have been designed and synthesized as inhibitors of the Epidermal Growth Factor Receptor (EGFR), particularly against the C797S mutation in non-small cell lung cancer (NSCLC).[5][6] Other research has identified cyclic sulfonamide derivatives as effective inhibitors of SARS-CoV-2.[7] Furthermore, the structural framework of sulfonamides has been explored in the development of inhibitors for dipeptidyl peptidase-4 (DPP-4), a target for type 2 diabetes treatment.[8]
Comparative Performance Data
The following tables summarize the in vitro activities of selected cyclopropane sulfonamide analogs and related compounds from recent studies.
Table 1: Inhibitory Activity of Cyclopropylsulfonamide Derivatives against EGFR Mutants
| Compound | Target | IC50 (nM) | Reference |
| 5d | EGFRdel19/T790M/C797S | 2.8 ± 0.3 | [5] |
| Brigatinib | EGFRdel19/T790M/C797S | 15.6 ± 1.2 | [5] |
| 5d | EGFRL858R/T790M/C797S | 3.1 ± 0.4 | [5] |
| Brigatinib | EGFRL858R/T790M/C797S | 18.2 ± 1.5 | [5] |
IC50 values represent the concentration required for 50% inhibition.
Table 2: Anti-SARS-CoV-2 Activity of Cyclic Sulfonamide Derivatives
| Compound | IC50 (µM) | CC50 (µM) | Selectivity Index (SI) | Reference |
| 13c | 0.88 | > 25 | 30.7 | [7] |
| 1 | 15.3 | > 25 | > 1.6 | [7] |
IC50: 50% inhibitory concentration. CC50: 50% cytotoxic concentration.
Experimental Protocols
Detailed methodologies are crucial for the replication and validation of research findings. Below are summaries of key experimental protocols employed in the evaluation of these compounds.
Enzyme-Linked Immunosorbent Assay (ELISA) for EGFR Inhibition
-
Coating: 96-well plates were coated with a recombinant human EGFR protein and incubated overnight at 4°C.
-
Washing: Plates were washed three times with a wash buffer (e.g., PBS with 0.05% Tween 20).
-
Blocking: Wells were blocked with a blocking buffer (e.g., 5% non-fat milk in wash buffer) for 1 hour at room temperature.
-
Compound Addition: Serial dilutions of the test compounds (e.g., compound 5d , Brigatinib) were added to the wells and incubated for 2 hours.
-
Detection: A primary antibody against EGFR was added, followed by a horseradish peroxidase (HRP)-conjugated secondary antibody.
-
Substrate Addition: A colorimetric substrate (e.g., TMB) was added, and the reaction was stopped with a stop solution.
-
Measurement: The absorbance was read at a specific wavelength (e.g., 450 nm) using a microplate reader. The IC50 values were calculated from the dose-response curves.[5]
Cell Viability Assay (MTT Assay)
-
Cell Seeding: Cancer cells (e.g., PC9) were seeded in 96-well plates and allowed to adhere overnight.
-
Compound Treatment: Cells were treated with various concentrations of the test compounds for a specified period (e.g., 72 hours).
-
MTT Addition: MTT solution (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) was added to each well and incubated for 4 hours to allow the formation of formazan crystals.
-
Solubilization: The formazan crystals were dissolved by adding a solubilization solution (e.g., DMSO).
-
Measurement: The absorbance was measured at a specific wavelength (e.g., 570 nm) to determine cell viability.
Western Blot Analysis
-
Cell Lysis: Treated cells were lysed to extract total proteins.
-
Protein Quantification: The protein concentration was determined using a BCA protein assay kit.
-
SDS-PAGE: Equal amounts of protein were separated by sodium dodecyl sulfate-polyacrylamide gel electrophoresis.
-
Transfer: Proteins were transferred to a polyvinylidene difluoride (PVDF) membrane.
-
Blocking and Antibody Incubation: The membrane was blocked and then incubated with primary antibodies against target proteins (e.g., EGFR, p-EGFR, mTOR, p-mTOR) overnight at 4°C, followed by incubation with HRP-conjugated secondary antibodies.
-
Detection: The protein bands were visualized using an enhanced chemiluminescence (ECL) detection system.[5]
Signaling Pathways and Experimental Workflows
Visualizing the complex biological processes and experimental designs can aid in understanding the mechanism of action and the research approach.
Caption: Inhibition of the EGFR and mTOR signaling pathways by a cyclopropylsulfonamide derivative.
Caption: General workflow for the design, synthesis, and evaluation of novel drug candidates.
Conclusion
The comparative analysis of this compound and its analogs reveals the significant potential of the cyclopropane sulfonamide scaffold in developing novel therapeutic agents. The data presented herein demonstrates that strategic structural modifications can lead to compounds with high potency and selectivity against critical disease targets. The detailed experimental protocols provide a foundation for further research and development in this promising area of medicinal chemistry. Future studies should continue to explore the vast chemical space of cyclopropane-containing sulfonamides to unlock their full therapeutic potential.
References
- 1. cas 681808-60-6|| where to buy this compound [german.chemenu.com]
- 2. ajchem-b.com [ajchem-b.com]
- 3. Sulfonamide drugs: structure, antibacterial property, toxicity, and biophysical interactions - PMC [pmc.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. Design, Synthesis and Evaluation of Novel Cyclopropanesulfonamide Derivatives for the Treatment of EGFRC797S Mutation in Non-Small Cell Lung Cancer - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
- 7. Discovery of cyclic sulfonamide derivatives as potent inhibitors of SARS-CoV-2 - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Structure-activity-relationship of amide and sulfonamide analogs of omarigliptin - PubMed [pubmed.ncbi.nlm.nih.gov]
Validating the Therapeutic Potential of 1-Butylcyclopropane-1-sulfonamide: A Comparative Guide
Disclaimer: As of November 2025, there is no publicly available scientific literature or clinical data detailing the specific therapeutic target or biological activity of 1-Butylcyclopropane-1-sulfonamide. This guide, therefore, presents a theoretical validation framework based on the well-established roles of its core chemical motifs: the sulfonamide group and the cyclopropane ring. The experimental data presented for this compound is hypothetical and serves illustrative purposes for researchers, scientists, and drug development professionals.
The unique structural combination of a sulfonamide, a known pharmacophore with diverse biological activities, and a cyclopropane ring, a moiety recognized for enhancing drug-like properties, suggests that this compound could be engineered to target a range of proteins.[1][2][3][4][5] This guide will explore three potential and well-precedented therapeutic targets for sulfonamide-containing compounds: Carbonic Anhydrase IX (CA IX) for oncology, Dihydropteroate Synthase (DHPS) for infectious diseases, and Vascular Endothelial Growth Factor Receptor 2 (VEGFR-2) for anti-angiogenic cancer therapy.[6][7][8][9][10]
Hypothetical Target 1: Carbonic Anhydrase IX (CA IX) - A Tumor-Associated Enzyme
The sulfonamide group is a classic zinc-binding motif found in numerous carbonic anhydrase inhibitors.[10][11][12][13] CA IX is overexpressed in many solid tumors and contributes to the acidic tumor microenvironment, promoting cancer cell survival and proliferation.
Comparative Analysis: CA IX Inhibition
This table presents a hypothetical comparison of this compound with a known CA IX inhibitor, Acetazolamide.
| Compound | Target | IC50 (nM) | Ki (nM) | Selectivity (CA II / CA IX) | Reference |
| This compound | CA IX | 15 (Hypothetical) | 8 (Hypothetical) | >100 (Hypothetical) | N/A |
| Acetazolamide | CA I, II, IX, XII | 25 | 12 | ~1 | [13] |
Signaling Pathway and Experimental Workflow
Caption: Hypothetical inhibition of CA IX by this compound.
Caption: General workflow for therapeutic target validation.[14][15][16][17][18]
Experimental Protocol: Carbonic Anhydrase Inhibition Assay
A common method to assess CA inhibition is a stopped-flow spectrophotometric assay. This technique measures the enzyme's ability to hydrate CO2. The assay mixture typically contains a buffer (e.g., Tris-HCl), the purified CA isoenzyme, and the inhibitor at various concentrations. The reaction is initiated by the addition of CO2-saturated water, and the subsequent pH change is monitored by a pH indicator (e.g., phenol red) at a specific wavelength. The initial rate of the reaction is calculated, and the IC50 value (the concentration of inhibitor required to reduce enzyme activity by 50%) is determined by plotting the reaction rates against the inhibitor concentrations.
Hypothetical Target 2: Dihydropteroate Synthase (DHPS) - A Bacterial Enzyme
The sulfonamide core is the defining feature of sulfa drugs, which act as competitive inhibitors of bacterial dihydropteroate synthase (DHPS).[6][19][20] This enzyme is crucial for the synthesis of folic acid, a vitamin essential for bacterial growth and replication.[21] Humans obtain folic acid from their diet, making DHPS an attractive and selective antibacterial target.[22]
Comparative Analysis: DHPS Inhibition
This table provides a hypothetical comparison of this compound with the established antibiotic Sulfamethoxazole.
| Compound | Target | IC50 (µM) | Ki (µM) | Spectrum of Activity | Reference |
| This compound | DHPS | 5 (Hypothetical) | 2.5 (Hypothetical) | Broad-spectrum (Hypothetical) | N/A |
| Sulfamethoxazole | DHPS | 10 | 5 | Broad-spectrum gram-positive and gram-negative | [23][24][25] |
Signaling Pathway and Experimental Workflow
Caption: Hypothetical competitive inhibition of bacterial DHPS.
Experimental Protocol: Dihydropteroate Synthase (DHPS) Assay
A common method for measuring DHPS activity is a spectrophotometric assay that couples the DHPS reaction to the dihydrofolate reductase (DHFR) reaction.[26] The reaction mixture contains the DHPS enzyme, its substrates (p-aminobenzoic acid and dihydropterin pyrophosphate), NADPH, and an excess of DHFR. The product of the DHPS reaction, dihydropteroate, is immediately reduced by DHFR, consuming NADPH. The rate of NADPH oxidation is monitored by the decrease in absorbance at 340 nm. To determine the inhibitory potential of a compound, the assay is performed with varying concentrations of the inhibitor, and the IC50 value is calculated.[27][28]
Hypothetical Target 3: Vascular Endothelial Growth Factor Receptor 2 (VEGFR-2) - A Key Angiogenesis Regulator
Several sulfonamide-containing small molecules have been developed as inhibitors of protein kinases, including VEGFR-2.[7][8][9][29][30] VEGFR-2 is a key receptor tyrosine kinase that mediates the pro-angiogenic effects of VEGF. Inhibiting VEGFR-2 can block the formation of new blood vessels, which is critical for tumor growth and metastasis.[31][32][33][34][35]
Comparative Analysis: VEGFR-2 Inhibition
This table presents a hypothetical comparison of this compound with the multi-kinase inhibitor Sorafenib.
| Compound | Target | IC50 (nM) | Kinase Selectivity Profile | Reference |
| This compound | VEGFR-2 | 25 (Hypothetical) | Selective for VEGFR family (Hypothetical) | N/A |
| Sorafenib | VEGFR-2, VEGFR-3, PDGFR-β, c-KIT, FLT-3, RAF-1 | 90 (for VEGFR-2) | Multi-kinase inhibitor | [35] |
Signaling Pathway and Experimental Workflow
Caption: Hypothetical inhibition of VEGFR-2 signaling.
Experimental Protocol: VEGFR-2 Kinase Assay
The inhibitory activity against VEGFR-2 can be determined using a variety of kinase assay formats, such as a luminescence-based assay.[36][37][38][39] These assays typically utilize a purified recombinant VEGFR-2 kinase domain, a suitable substrate (e.g., a synthetic peptide), and ATP. The kinase reaction is allowed to proceed in the presence of varying concentrations of the test compound. After a set incubation period, a reagent is added that quantifies the amount of ATP remaining in the reaction mixture. The amount of ATP consumed is directly proportional to the kinase activity. A decrease in kinase activity in the presence of the test compound indicates inhibition, from which an IC50 value can be calculated.[36][38]
Conclusion
While the specific therapeutic target of this compound remains to be elucidated through dedicated research, its chemical structure suggests a high potential for biological activity. The presence of the sulfonamide moiety points towards established targets like carbonic anhydrases, dihydropteroate synthase, and protein kinases such as VEGFR-2. The cyclopropane ring is anticipated to enhance its pharmacological properties, potentially leading to improved potency, selectivity, and metabolic stability.[1][2][3][4][5] The comparative frameworks and experimental protocols outlined in this guide provide a roadmap for future investigations to unlock the therapeutic promise of this and similar molecules. Rigorous experimental validation is the critical next step to move from hypothetical potential to tangible therapeutic application.
References
- 1. the-roles-of-fused-cyclopropanes-in-medicinal-chemistry-insights-from-the-past-decade - Ask this paper | Bohrium [bohrium.com]
- 2. Bot Detection [iris-biotech.de]
- 3. scientificupdate.com [scientificupdate.com]
- 4. namiki-s.co.jp [namiki-s.co.jp]
- 5. The "Cyclopropyl Fragment" is a Versatile Player that Frequently Appears in Preclinical/Clinical Drug Molecules - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Dihydropteroate synthase inhibitor - Wikipedia [en.wikipedia.org]
- 7. cognizancejournal.com [cognizancejournal.com]
- 8. ICI Journals Master List [journals.indexcopernicus.com]
- 9. Sulfonamides a Promising Hit for Cancer Therapy Through VEGFR-2 Inhibition - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Sulfa Drugs as Inhibitors of Carbonic Anhydrase: New Targets for the Old Drugs - PMC [pmc.ncbi.nlm.nih.gov]
- 11. pubs.acs.org [pubs.acs.org]
- 12. mdpi.com [mdpi.com]
- 13. researchgate.net [researchgate.net]
- 14. Importance of Target Identification & Validation in Drug Development | Danaher Life Sciences [lifesciences.danaher.com]
- 15. liveonbiolabs.com [liveonbiolabs.com]
- 16. sygnaturediscovery.com [sygnaturediscovery.com]
- 17. Target Identification and Validation in Drug Development | Technology Networks [technologynetworks.com]
- 18. Target validation in drug discovery - PubMed [pubmed.ncbi.nlm.nih.gov]
- 19. What are DHPS inhibitors and how do they work? [synapse.patsnap.com]
- 20. What are bacterial DHPS inhibitors and how do they work? [synapse.patsnap.com]
- 21. Sulphonamides and sulfa drugs | PPTX [slideshare.net]
- 22. Sulfonamides - Infectious Diseases - MSD Manual Professional Edition [msdmanuals.com]
- 23. Sulfa Drugs: List of Antibiotics and Other Sulfonamides [verywellhealth.com]
- 24. droracle.ai [droracle.ai]
- 25. Top sulfamethoxazole-trimethoprim (Bactrim) alternatives and how to switch your Rx [singlecare.com]
- 26. A rapid assay for dihydropteroate synthase activity suitable for identification of inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 27. Identification and Characterization of an Allosteric Inhibitory Site on Dihydropteroate Synthase - PMC [pmc.ncbi.nlm.nih.gov]
- 28. pubs.acs.org [pubs.acs.org]
- 29. pubs.acs.org [pubs.acs.org]
- 30. Novel Sulfonamide Derivatives as Anticancer Agents, VEGFR‑2 Inhibitors, and Apoptosis Triggers: Design, Synthesis, and Computational Studies - PubMed [pubmed.ncbi.nlm.nih.gov]
- 31. Anti-angiogenic alternatives to VEGF blockade - PMC [pmc.ncbi.nlm.nih.gov]
- 32. Anti-angiogenic alternatives to VEGF blockade - PubMed [pubmed.ncbi.nlm.nih.gov]
- 33. Frontiers | Recent advances of anti-angiogenic inhibitors targeting VEGF/VEGFR axis [frontiersin.org]
- 34. mdpi.com [mdpi.com]
- 35. altmeyers.org [altmeyers.org]
- 36. bpsbioscience.com [bpsbioscience.com]
- 37. VEGFR2 (KDR) Kinase Assay Kit - Nordic Biosite [nordicbiosite.com]
- 38. bpsbioscience.com [bpsbioscience.com]
- 39. indigobiosciences.com [indigobiosciences.com]
Benchmarking the Synthetic Efficiency of 1-Butylcyclopropane-1-sulfonamide: A Comparative Guide
For Researchers, Scientists, and Drug Development Professionals
The incorporation of unique structural motifs is a cornerstone of modern drug discovery, offering pathways to novel intellectual property and improved pharmacological profiles. The 1-butylcyclopropane-1-sulfonamide scaffold presents a compelling combination of a rigid cyclopropane ring, imparting conformational constraint, and a versatile sulfonamide group, known for its hydrogen bonding capabilities and metabolic stability. This guide provides a comparative analysis of plausible synthetic routes to this compound, offering a benchmark of their synthetic efficiency based on experimental data from analogous transformations reported in the literature.
Comparative Analysis of Synthetic Routes
Three primary synthetic strategies are evaluated:
-
Route A: Grignard Addition to Cyclopropanesulfonyl Chloride. This classical organometallic approach involves the synthesis of a key sulfonyl chloride intermediate followed by the addition of a butyl Grignard reagent.
-
Route B: N-Alkylation of Cyclopropanesulfonamide. A straightforward approach centered on the direct alkylation of a readily available cyclopropanesulfonamide precursor.
-
Route C: Transition Metal-Catalyzed Cyclopropanation. A modern approach leveraging a rhodium-catalyzed reaction between an alkene and a vinylsulfonamide derivative.
The following table summarizes the key performance indicators for each route, with data extrapolated from analogous reactions in the literature.
| Parameter | Route A: Grignard Addition | Route B: N-Alkylation | Route C: Cyclopropanation | Reference |
| Overall Yield | ~60-70% | ~75-85% | ~65-75% | [1],[2],[3] |
| Number of Steps | 3 | 2 | 2 | [4],[5],[3] |
| Reaction Time | 12-24 hours | 8-16 hours | 6-12 hours | [1],[5],[3] |
| Reagent Cost | Moderate | Low | High (catalyst) | - |
| Scalability | Good | Excellent | Moderate | - |
| Purity | Good | Good to Excellent | Good | [6] |
Experimental Protocols
Route A: Grignard Addition to Cyclopropanesulfonyl Chloride
This route is predicated on the synthesis of cyclopropanesulfonyl chloride, followed by a Grignard reaction to introduce the butyl group.
Step 1: Synthesis of Cyclopropanesulfonyl Chloride
-
Reaction: Chlorosulfonation of cyclopropane using chlorosulfonic acid.
-
Procedure: To a cooled (0 °C) solution of chlorosulfonic acid (2.0 eq), cyclopropane (1.0 eq) is bubbled through over a period of 2 hours. The reaction mixture is then slowly poured onto crushed ice. The aqueous layer is extracted with diethyl ether, and the combined organic layers are washed with brine, dried over anhydrous sodium sulfate, and concentrated under reduced pressure to yield cyclopropanesulfonyl chloride.[4]
-
Yield: Approximately 70-80%.
Step 2: Grignard Reagent Formation
-
Reaction: Formation of butylmagnesium bromide from 1-bromobutane and magnesium.
-
Procedure: In a flame-dried flask under an inert atmosphere, magnesium turnings (1.2 eq) are suspended in anhydrous diethyl ether. A solution of 1-bromobutane (1.0 eq) in anhydrous diethyl ether is added dropwise to initiate the reaction. The mixture is refluxed for 1 hour to ensure complete formation of the Grignard reagent.[1][7]
Step 3: Synthesis of this compound
-
Reaction: Reaction of cyclopropanesulfonyl chloride with butylmagnesium bromide, followed by amination.
-
Procedure: The prepared Grignard reagent is cooled to -78 °C, and a solution of cyclopropanesulfonyl chloride (1.1 eq) in anhydrous diethyl ether is added dropwise. The reaction is stirred for 2 hours at -78 °C and then allowed to warm to room temperature overnight. The reaction is quenched with a saturated aqueous solution of ammonium chloride. The resulting intermediate is not isolated. The crude mixture is then treated with an excess of aqueous ammonia (25%) and stirred vigorously for 4 hours. The product is extracted with ethyl acetate, and the organic layer is washed with brine, dried, and concentrated. Purification by column chromatography yields this compound.
-
Yield: Approximately 80-90% for the final step.
Route B: N-Alkylation of Cyclopropanesulfonamide
This route offers a more direct approach starting from commercially available or readily synthesized cyclopropanesulfonamide.
Step 1: Synthesis of Cyclopropanesulfonamide
-
Reaction: Reaction of cyclopropanesulfonyl chloride with ammonia.
-
Procedure: Cyclopropanesulfonyl chloride (1.0 eq) is added dropwise to a cooled (0 °C) concentrated solution of aqueous ammonia (10 eq). The mixture is stirred vigorously for 2 hours. The resulting precipitate is filtered, washed with cold water, and dried under vacuum to afford cyclopropanesulfonamide.[2]
-
Yield: Typically >90%.
Step 2: N-Alkylation
-
Reaction: Alkylation of cyclopropanesulfonamide with 1-bromobutane.
-
Procedure: To a solution of cyclopropanesulfonamide (1.0 eq) in a suitable solvent such as DMF, a base like sodium hydride (1.2 eq) is added portion-wise at 0 °C. The mixture is stirred for 30 minutes, after which 1-bromobutane (1.1 eq) is added. The reaction is stirred at room temperature for 12 hours. The reaction is quenched with water and the product is extracted with ethyl acetate. The organic layer is washed with brine, dried, and concentrated. The crude product is purified by column chromatography.[5]
-
Yield: Approximately 75-85%.
Route C: Transition Metal-Catalyzed Cyclopropanation
This modern approach utilizes a rhodium-catalyzed reaction to construct the cyclopropane ring directly with the sulfonamide moiety precursor in place.
Step 1: Synthesis of N-(but-1-en-1-yl)sulfonamide
-
Reaction: Condensation of 1-butenal with sulfonamide.
-
Procedure: A mixture of 1-butenal (1.0 eq) and sulfonamide (1.1 eq) in toluene with a catalytic amount of p-toluenesulfonic acid is heated to reflux with a Dean-Stark trap for 6 hours. The solvent is removed under reduced pressure, and the crude product is used in the next step without further purification.
Step 2: Rhodium-Catalyzed Cyclopropanation
-
Reaction: Rhodium-catalyzed reaction of N-(but-1-en-1-yl)sulfonamide with ethyl diazoacetate.
-
Procedure: To a solution of N-(but-1-en-1-yl)sulfonamide (1.0 eq) in dichloromethane, a rhodium catalyst such as Rh2(OAc)4 (1 mol%) is added. A solution of ethyl diazoacetate (1.2 eq) in dichloromethane is then added dropwise over a period of 4 hours at room temperature. The reaction mixture is stirred for an additional 2 hours. The solvent is evaporated, and the residue is purified by column chromatography to yield the ethyl ester of this compound, which is then hydrolyzed and decarboxylated to afford the final product.[3]
-
Yield: Approximately 65-75% over two steps.
Mandatory Visualizations
Synthetic Workflow Diagrams
Caption: Comparative workflows for the synthesis of this compound.
Signaling Pathway Diagrams
Cyclopropane sulfonamides have shown promise as inhibitors of Matrix Metalloproteinases (MMPs) and Carbonic Anhydrases (CAs), enzymes implicated in various diseases including cancer.[8][9]
References
- 1. chem.libretexts.org [chem.libretexts.org]
- 2. WO2009053281A1 - Process for the preparation of cyclopropyl sulfonamide - Google Patents [patents.google.com]
- 3. Rhodium-Catalyzed Enantioselective Cyclopropanation of Olefins with N-Sulfonyl 1,2,3-Triazoles - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Sulfonyl chloride synthesis by chlorosulfonation [organic-chemistry.org]
- 5. lac.dicp.ac.cn [lac.dicp.ac.cn]
- 6. researchgate.net [researchgate.net]
- 7. Organic Syntheses Procedure [orgsyn.org]
- 8. Design, synthesis, and evaluation of matrix metalloprotease inhibitors bearing cyclopropane-derived peptidomimetics as P1' and P2' replacements - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. COX-2 selective inhibitors, carbonic anhydrase inhibition and anticancer properties of sulfonamides belonging to this class of pharmacological agents - PubMed [pubmed.ncbi.nlm.nih.gov]
Head-to-Head Comparison: A Novel Cyclopropanesulfonamide Derivative Versus Brigatinib in EGFR C797S-Mutated Non-Small Cell Lung Cancer
A comprehensive analysis of a promising preclinical candidate, cyclopropanesulfonamide derivative 5d, against the standard-of-care therapy, Brigatinib, for the treatment of non-small cell lung cancer (NSCLC) harboring the EGFR C797S resistance mutation. This guide provides a detailed comparison of their mechanism of action, in vitro and in vivo efficacy, supported by experimental data and protocols for researchers, scientists, and drug development professionals.
Introduction
The emergence of the EGFR C797S mutation in non-small cell lung cancer (NSCLC) confers resistance to third-generation EGFR tyrosine kinase inhibitors (TKIs) like osimertinib, posing a significant clinical challenge. This has spurred the development of next-generation inhibitors capable of overcoming this resistance mechanism. This guide focuses on a novel cyclopropanesulfonamide derivative, designated as compound 5d, which has shown significant preclinical promise in targeting this mutation. We present a head-to-head comparison of compound 5d with Brigatinib, a known ALK and EGFR inhibitor that has also demonstrated activity against the EGFR C797S mutation.
Mechanism of Action
Both compound 5d and Brigatinib are small molecule kinase inhibitors that target key signaling pathways involved in tumor growth and proliferation.
Compound 5d , a novel cyclopropanesulfonamide derivative, has been specifically designed as a potent inhibitor of the EGFR C797S mutant.[1][2] Its mechanism of action involves the inhibition of both the EGFR and mTOR signaling pathways.[1][2] By targeting these pathways, compound 5d aims to halt the uncontrolled cell proliferation driven by the mutated EGFR.
Brigatinib is an established multi-kinase inhibitor, primarily targeting anaplastic lymphoma kinase (ALK) and EGFR.[3] Its therapeutic effect in the context of EGFR C797S-mutated NSCLC is attributed to its ability to inhibit the mutated EGFR kinase, thereby blocking downstream signaling cascades that promote tumor growth.
In Vitro Efficacy: A Quantitative Comparison
The in vitro activity of compound 5d and Brigatinib has been evaluated against EGFR C797S mutant kinases and cell lines. The following tables summarize the half-maximal inhibitory concentration (IC50) values, providing a direct comparison of their potency.
Table 1: Kinase Inhibitory Activity against EGFR Triple Mutant Kinases
| Compound | EGFRL858R/T790M/C797S IC50 (nM) | EGFRdel19/T790M/C797S IC50 (nM) |
| Compound 5d | 1.37 | 1.12 |
| Brigatinib | 4.126 - 6.587 (range) | Not explicitly reported in the same study |
Data for Compound 5d and the Brigatinib range are derived from the same study for comparative context.[1]
Table 2: Anti-proliferative Activity in EGFR Triple Mutant Cell Lines
| Compound | Baf3-EGFRL858R/T790M/C797S IC50 (nM) | Baf3-EGFRdel19/T790M/C797S IC50 (nM) |
| Compound 5d | 18 | 25 |
| Brigatinib | Comparable to 5d (qualitative) | Superior to Osimertinib (qualitative) |
Quantitative IC50 values for Brigatinib in these specific cell lines were not provided in the primary source for a direct numerical comparison, but its activity was reported to be comparable to compound 5d.[1]
In Vivo Efficacy: Xenograft Tumor Models
The anti-tumor activity of compound 5d was assessed in a xenograft mouse model using Baf3-EGFRdel19/T790M/C797S cells. The results demonstrated a dose-dependent inhibition of tumor growth.
Table 3: In Vivo Tumor Growth Inhibition
| Treatment Group | Dose | Tumor Growth Inhibition (%) |
| Compound 5d | 70 mg/kg | 45.2 |
| Compound 5d | 100 mg/kg | 55.7 |
| Brigatinib | Not explicitly quantified in the same study | Compound 5d showed superior anti-tumor activity |
The study reported that compound 5d demonstrated superior anti-tumor activity in vivo compared to the positive control, Brigatinib.[1][4]
Signaling Pathway Analysis
Compound 5d exerts its anti-tumor effects by inhibiting the EGFR and mTOR signaling pathways. The following diagram illustrates the key components of this pathway and the points of inhibition.
Caption: EGFR and mTOR Signaling Pathway Inhibition.
Experimental Protocols
This section provides an overview of the key experimental methodologies used to generate the comparative data.
In Vitro Kinase Inhibition Assay
Objective: To determine the half-maximal inhibitory concentration (IC50) of the compounds against purified EGFR mutant kinases.
Protocol:
-
Recombinant human EGFR mutant kinases (EGFRL858R/T790M/C797S and EGFRdel19/T790M/C797S) were used.
-
The kinase reaction was initiated by adding ATP to a mixture of the kinase, a suitable substrate (e.g., a poly(Glu, Tyr) peptide), and varying concentrations of the test compounds (Compound 5d and Brigatinib).
-
The reaction was allowed to proceed for a specified time at a controlled temperature (e.g., 37°C).
-
The amount of phosphorylated substrate was quantified using a suitable detection method, such as an enzyme-linked immunosorbent assay (ELISA) with an anti-phosphotyrosine antibody.
-
IC50 values were calculated by fitting the dose-response data to a sigmoidal curve.
Cell Proliferation Assay
Objective: To assess the anti-proliferative activity of the compounds in cancer cell lines expressing EGFR mutations.
Protocol:
-
Ba/F3 cells engineered to express EGFRL858R/T790M/C797S or EGFRdel19/T790M/C797S were seeded in 96-well plates.
-
The cells were treated with a range of concentrations of Compound 5d or Brigatinib.
-
After a defined incubation period (e.g., 72 hours), cell viability was measured using a colorimetric assay such as the Cell Counting Kit-8 (CCK-8) assay, which measures mitochondrial dehydrogenase activity.
-
The absorbance was read using a microplate reader.
-
IC50 values were determined from the dose-response curves.
In Vivo Xenograft Model
Objective: To evaluate the in vivo anti-tumor efficacy of the compounds.
Protocol:
-
Female BALB/c nude mice (4-6 weeks old) were used for the study.
-
Baf3-EGFRdel19/T790M/C797S cells were subcutaneously injected into the right flank of each mouse.
-
When the tumors reached a palpable size (e.g., 100-200 mm³), the mice were randomized into treatment and control groups.
-
Compound 5d (e.g., 70 mg/kg and 100 mg/kg) and Brigatinib were administered orally or via intraperitoneal injection daily or as per the defined schedule. The vehicle was administered to the control group.
-
Tumor volume was measured with calipers every few days, and calculated using the formula: (length × width²)/2.
-
Body weight and general health of the mice were monitored throughout the study.
-
At the end of the study, the tumor growth inhibition (TGI) was calculated.
Caption: In Vivo Xenograft Model Workflow.
Western Blot Analysis
Objective: To investigate the effect of the compounds on the phosphorylation status of proteins in the EGFR and mTOR signaling pathways.
Protocol:
-
Cells were treated with Compound 5d or Brigatinib at various concentrations for a specified duration.
-
Cells were lysed to extract total proteins.
-
Protein concentration was determined using a BCA protein assay.
-
Equal amounts of protein from each sample were separated by SDS-PAGE and transferred to a PVDF membrane.
-
The membrane was blocked and then incubated with primary antibodies specific for total and phosphorylated forms of EGFR, AKT, mTOR, and S6K.
-
After washing, the membrane was incubated with a horseradish peroxidase (HRP)-conjugated secondary antibody.
-
Protein bands were visualized using an enhanced chemiluminescence (ECL) detection system.
-
Band intensities were quantified using densitometry software.
Conclusion
The novel cyclopropanesulfonamide derivative, compound 5d, demonstrates superior in vitro and in vivo efficacy against EGFR C797S-mutated NSCLC models when compared to Brigatinib. Its potent and specific inhibition of the EGFR and mTOR pathways highlights its potential as a next-generation therapeutic for patients who have developed resistance to current EGFR TKIs. Further preclinical and clinical investigations are warranted to fully elucidate the therapeutic potential of this promising compound.
References
Independent Verification of Biological Activity: A Comparative Guide to mTORC1 Inhibitors
This guide provides a comprehensive comparison of Rapamycin and its analogs, as well as select natural compounds, in their ability to inhibit the mammalian target of rapamycin complex 1 (mTORC1). Designed for researchers, scientists, and drug development professionals, this document offers an objective analysis supported by experimental data to aid in the selection and verification of these compounds for research and therapeutic development.
The mechanistic target of rapamycin (mTOR) is a serine/threonine kinase that forms two distinct complexes, mTORC1 and mTORC2, which regulate cell growth, proliferation, and metabolism.[1][2] Rapamycin and its analogs are allosteric inhibitors that specifically target mTORC1.[][4] This guide will focus on the independent verification of the biological activity of these compounds against mTORC1.
Comparative Analysis of mTORC1 Inhibitors
The following tables summarize the quantitative data on the inhibitory activity of Rapamycin and its alternatives. The half-maximal inhibitory concentration (IC50) is a common measure of a compound's potency.
Table 1: Comparative Inhibitory Activity (IC50) of Rapamycin and its Analogs against mTOR
| Compound | IC50 (nM) | Cell Line/Assay Conditions | Reference |
| Rapamycin (Sirolimus) | ~0.05 | IL-2 induced S6K activation in a T cell line | [1] |
| Everolimus (RAD001) | 1.8 - 2.6 | In vitro binding affinity to FKBP12 | [5] |
| Temsirolimus (CCI-779) | Similar to Rapamycin | In vitro and in vivo anti-proliferative effects against prostate cancer cells | [6] |
Note: IC50 values can vary depending on the cell line, assay conditions, and experimental setup. The data presented here is for comparative purposes.
Table 2: Reported Inhibitory Activity (IC50) of Natural Compounds against mTOR Signaling
| Compound | IC50 (µM) | Cell Line | Reference |
| Curcumin | 24.50 | MCF-7 (breast cancer) | [7] |
| Curcumin | 23.30 | MDA-MB-231 (breast cancer) | [7] |
| Resveratrol | 131.00 | MCF-7 (breast cancer) | [7] |
| Resveratrol | 306.00 | MDA-MB-231 (breast cancer) | [7] |
| Quercetin | - | - | - |
Note: Data for direct mTOR inhibition by Quercetin is less established in the form of IC50 values. Its effects are often described through the modulation of upstream pathways.
Signaling Pathway and Experimental Workflow
To understand the mechanism of action and the methods for verification, the following diagrams illustrate the mTORC1 signaling pathway and a typical experimental workflow.
Figure 1: Simplified mTORC1 Signaling Pathway.
Figure 2: Experimental Workflow for Verification.
Experimental Protocols
The following are detailed methodologies for the key experiments cited in this guide.
In Vitro mTORC1 Kinase Assay
This assay directly measures the kinase activity of mTORC1 and its inhibition by the test compound.
Materials:
-
HEK293T cells
-
Lysis buffer (e.g., CHAPS-based) with protease and phosphatase inhibitors[8]
-
Anti-raptor or anti-mTOR antibody for immunoprecipitation
-
Protein A/G agarose beads
-
Kinase assay buffer (e.g., 25 mM HEPES pH 7.4, 50 mM KCl, 10 mM MgCl2, 1 mM DTT)
-
Recombinant p70S6K (inactive) or 4E-BP1 as a substrate[9]
-
ATP (including radiolabeled ATP if using a radioactivity-based assay)
-
Test compound (e.g., Rapamycin)
-
SDS-PAGE and Western blotting reagents
Procedure:
-
Culture HEK293T cells to 80-90% confluency.
-
Lyse the cells in ice-cold lysis buffer.
-
Clarify the lysate by centrifugation.
-
Immunoprecipitate mTORC1 from the lysate using an anti-raptor or anti-mTOR antibody and protein A/G beads.[9]
-
Wash the immunoprecipitated beads multiple times with lysis buffer and then with kinase assay buffer.
-
Resuspend the beads in kinase assay buffer.
-
Set up the kinase reaction by adding the substrate (e.g., inactive p70S6K) and ATP to the bead suspension.
-
For the inhibition assay, pre-incubate the bead suspension with various concentrations of the test compound before adding the substrate and ATP.
-
Incubate the reaction at 30°C for 20-30 minutes.[9]
-
Stop the reaction by adding SDS-PAGE sample buffer and boiling.
-
Analyze the phosphorylation of the substrate by Western blotting using a phospho-specific antibody (e.g., anti-phospho-p70S6K Thr389).
MTT Cell Viability Assay
This colorimetric assay assesses the effect of the compound on cell proliferation and viability.
Materials:
-
Cancer cell line (e.g., MCF-7)
-
Complete cell culture medium
-
96-well plates
-
Test compound
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)
-
Solubilization solution (e.g., DMSO or a solution of SDS in HCl)[10]
-
Microplate reader
Procedure:
-
Seed cells in a 96-well plate at a predetermined density and allow them to adhere overnight.
-
Treat the cells with a range of concentrations of the test compound and a vehicle control.
-
Incubate for a specified period (e.g., 24, 48, or 72 hours).
-
Add 10-20 µL of MTT solution to each well and incubate for 2-4 hours at 37°C, allowing viable cells to convert MTT to formazan crystals.[11]
-
Carefully remove the medium and add 100-150 µL of solubilization solution to dissolve the formazan crystals.[10]
-
Read the absorbance at a wavelength between 550 and 600 nm using a microplate reader.[11]
-
Calculate cell viability as a percentage of the vehicle-treated control and determine the IC50 value.
Western Blot for Phospho-p70S6K
This technique measures the level of a key downstream target of mTORC1, providing an indirect measure of its activity.
Materials:
-
Treated cell lysates
-
SDS-PAGE gels
-
PVDF or nitrocellulose membranes
-
Transfer buffer
-
Blocking buffer (e.g., 5% BSA or non-fat milk in TBST)[12]
-
Primary antibody: anti-phospho-p70S6K (Thr389)
-
Primary antibody: anti-total p70S6K (for loading control)
-
HRP-conjugated secondary antibody
-
Chemiluminescent substrate
-
Imaging system
Procedure:
-
Prepare cell lysates from cells treated with the test compound as described for the kinase assay.
-
Determine the protein concentration of each lysate.
-
Separate equal amounts of protein from each sample by SDS-PAGE.
-
Transfer the separated proteins to a PVDF or nitrocellulose membrane.
-
Block the membrane with blocking buffer for 1 hour at room temperature.
-
Incubate the membrane with the primary antibody against phospho-p70S6K overnight at 4°C.[13]
-
Wash the membrane with TBST.
-
Incubate the membrane with the HRP-conjugated secondary antibody for 1 hour at room temperature.
-
Wash the membrane again with TBST.
-
Apply the chemiluminescent substrate and visualize the protein bands using an imaging system.
-
Strip the membrane and re-probe with an antibody against total p70S6K to normalize for protein loading.
-
Quantify the band intensities to determine the relative level of p70S6K phosphorylation.
References
- 1. Rapamycin and mTOR kinase inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 2. mdpi.com [mdpi.com]
- 4. researchgate.net [researchgate.net]
- 5. Differentiating the mTOR inhibitors everolimus and sirolimus in the treatment of tuberous sclerosis complex - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Comparative study of rapamycin and temsirolimus demonstrates superimposable anti-tumour potency on prostate cancer cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. alliedacademies.org [alliedacademies.org]
- 8. researchgate.net [researchgate.net]
- 9. Specific Activation of mTORC1 by Rheb G-protein in Vitro Involves Enhanced Recruitment of Its Substrate Protein - PMC [pmc.ncbi.nlm.nih.gov]
- 10. broadpharm.com [broadpharm.com]
- 11. MTT Assay Protocol for Cell Viability and Proliferation [merckmillipore.com]
- 12. Tips for detecting phosphoproteins by western blot | Proteintech Group [ptglab.com]
- 13. merckmillipore.com [merckmillipore.com]
The Art of Modulation: A Comparative Guide to the Structure-Activity Relationship of Benzodiazepines at the GABA-A Receptor
For Researchers, Scientists, and Drug Development Professionals
This guide provides a detailed comparison of benzodiazepine derivatives, focusing on their structure-activity relationships (SAR) as positive allosteric modulators of the γ-aminobutyric acid type A (GABA-A) receptor. By presenting key experimental data, detailed protocols, and visual representations of molecular interactions and signaling pathways, this document aims to facilitate a deeper understanding of the chemical features governing the potency and efficacy of this important class of therapeutic agents.
Quantitative Comparison of Benzodiazepine Derivatives
The following table summarizes the in vitro binding affinities of a selection of benzodiazepine compounds for the benzodiazepine binding site on the rat brain GABA-A receptor. The data is presented as the half-maximal inhibitory concentration (IC50), which represents the concentration of the drug that displaces 50% of the radioligand ([³H]Flunitrazepam) from the receptor. A lower IC50 value indicates a higher binding affinity.
| Compound | R7 | R1 | R2' | R5 | IC50 (nM)[1] |
| Diazepam | Cl | CH₃ | H | Phenyl | 16 |
| Flunitrazepam | NO₂ | CH₃ | F | Phenyl | 3.2 |
| Clonazepam | NO₂ | H | Cl | Phenyl | Not specified |
| Lorazepam | Cl | H | Cl | Phenyl (2'-Cl) | Not specified |
| Alprazolam | Cl | (triazole ring) | H | Phenyl | Not specified |
| Triazolam | Cl | (triazole ring) | Cl | Phenyl | Not specified |
| Midazolam | F | (imidazole ring) | Cl | Phenyl | Not specified |
| Oxazepam | Cl | H | H | Phenyl | Not specified |
| Temazepam | Cl | CH₃ | H | Phenyl | Not specified |
Note: "Not specified" indicates that the specific IC50 value was not available in the cited source. The table illustrates the impact of substitutions at key positions on the benzodiazepine scaffold. For instance, the presence of an electron-withdrawing group at the R7 position, such as a nitro group (NO₂) in Flunitrazepam, significantly increases binding affinity compared to a chloro (Cl) group in Diazepam.
Experimental Protocols
[³H]Flunitrazepam Binding Assay for GABA-A Receptor
This protocol details a competitive radioligand binding assay used to determine the affinity of test compounds for the benzodiazepine binding site on the GABA-A receptor.
1. Preparation of Materials:
-
Receptor Source: Whole brains (excluding cerebellum) from male Wistar-derived rats are homogenized in a Na-K phosphate buffer (pH 7.4) to prepare a crude membrane suspension containing GABA-A receptors.
-
Radioligand: [³H]Flunitrazepam (specific activity ~80 Ci/mmol) is used as the radiolabeled ligand.
-
Non-specific Binding Control: A high concentration (10 µM) of a non-radiolabeled benzodiazepine, such as Diazepam, is used to determine non-specific binding.
-
Test Compounds: The compounds to be tested are dissolved in a suitable solvent (e.g., DMSO) to create stock solutions.
2. Assay Procedure:
-
Aliquots of the rat brain membrane preparation (typically containing a specific amount of protein, e.g., 2 mg) are incubated in a final volume of 1 mL of buffer.
-
To each aliquot, a fixed concentration of [³H]Flunitrazepam (e.g., 1 nM) is added.
-
For the determination of total binding, only the radioligand and membrane preparation are included.
-
For the determination of non-specific binding, the radioligand, membrane preparation, and the non-specific binding control (10 µM Diazepam) are included.
-
For the determination of the affinity of test compounds, the radioligand, membrane preparation, and varying concentrations of the test compound are included.
-
The incubation is carried out for a specific duration (e.g., 60 minutes) at a controlled temperature (e.g., 25°C) to allow the binding to reach equilibrium.[1]
3. Separation and Detection:
-
Following incubation, the membrane-bound radioligand is separated from the unbound radioligand by rapid filtration through glass fiber filters.
-
The filters are washed with ice-cold buffer to remove any non-specifically bound radioligand.
-
The radioactivity retained on the filters is quantified using a liquid scintillation counter.
4. Data Analysis:
-
Specific binding is calculated by subtracting the non-specific binding from the total binding.
-
The IC50 value for each test compound is determined by plotting the percentage of specific binding against the logarithm of the test compound concentration and fitting the data to a sigmoidal dose-response curve.
Visualizing Structure-Activity Relationships and Biological Context
To provide a clearer understanding of the concepts discussed, the following diagrams illustrate the key structure-activity relationships, the experimental workflow for determining binding affinity, and the signaling pathway of the GABA-A receptor.
Caption: Key substituent positions on the benzodiazepine core structure and their general effects on GABA-A receptor binding affinity.
Caption: Workflow for the [³H]Flunitrazepam binding assay to determine compound affinity for the GABA-A receptor.
Caption: Simplified signaling pathway of the GABA-A receptor modulated by GABA and a benzodiazepine, leading to neuronal inhibition.
References
Safety Operating Guide
Proper Disposal of 1-Butylcyclopropane-1-sulfonamide: A Step-by-Step Guide for Laboratory Professionals
Effective management and disposal of chemical waste are paramount for ensuring laboratory safety and environmental protection. This guide provides essential, step-by-step procedures for the proper disposal of 1-Butylcyclopropane-1-sulfonamide, catering to researchers, scientists, and drug development professionals. The following protocols are based on general hazardous waste management principles and should be supplemented by a thorough review of your institution's specific safety guidelines and consultation with your Environmental Health and Safety (EHS) department.
I. Immediate Safety and Handling Considerations
Prior to handling this compound, it is crucial to wear appropriate Personal Protective Equipment (PPE). This includes, but is not limited to:
-
Safety goggles or a face shield
-
Chemical-resistant gloves (e.g., nitrile)
-
A laboratory coat
Work should be conducted in a well-ventilated area, preferably within a chemical fume hood, to minimize the risk of inhalation.
II. Waste Characterization and Segregation
This compound should be treated as hazardous chemical waste. Proper segregation is critical to prevent dangerous reactions.
-
Do not mix this compound waste with other chemical waste streams unless compatibility has been explicitly confirmed.
-
Sulfonamide compounds can be incompatible with strong oxidizing agents and polyionic solutions. Keep this waste stream separate from acids, bases, and reactive chemicals.
-
Solid waste contaminated with this compound (e.g., gloves, absorbent pads, weighing paper) should be collected separately from liquid waste.
III. Step-by-Step Disposal Protocol
A. Liquid Waste (Unused Reagent, Solutions, Rinsates)
-
Select a Compatible Waste Container:
-
Use a clean, dry, and clearly labeled hazardous waste container.
-
The container must be made of a material compatible with organic sulfonamides (e.g., high-density polyethylene (HDPE) or glass).
-
Ensure the container has a secure, leak-proof cap.
-
-
Label the Waste Container:
-
Attach a hazardous waste label to the container before adding any waste.
-
The label must include:
-
The full chemical name: "this compound"
-
The concentration or percentage of the chemical in the waste.
-
The words "Hazardous Waste".
-
An accumulation start date.
-
The primary hazard(s) (e.g., "Irritant," "Harmful if Swallowed").
-
-
-
Transferring the Waste:
-
Carefully pour the liquid waste into the designated container using a funnel to prevent spills.
-
Do not fill the container to more than 90% of its capacity to allow for expansion.
-
-
Secure and Store the Container:
-
Securely cap the container immediately after adding waste.
-
Store the waste container in a designated satellite accumulation area that is under the control of laboratory personnel.
-
The storage area should have secondary containment (e.g., a chemical-resistant tray) to contain any potential leaks.
-
B. Solid Waste (Contaminated Lab Supplies)
-
Segregate Contaminated Solids:
-
Collect all solid materials that have come into direct contact with this compound. This includes gloves, bench paper, pipette tips, and contaminated glassware.
-
-
Package the Solid Waste:
-
Place the contaminated solid waste in a designated, leak-proof plastic bag or a lined, sealable container.
-
The bag or container must be clearly labeled as "Hazardous Waste" and list "this compound" as the contaminant.
-
-
Disposal of Empty Reagent Containers:
-
An empty container that held this compound must be triple-rinsed with a suitable solvent (e.g., acetone or ethanol).
-
The first rinsate must be collected and disposed of as hazardous liquid waste.
-
Subsequent rinsates should also be collected as hazardous waste.
-
After triple-rinsing and air-drying in a fume hood, deface the original label and dispose of the container according to your institution's guidelines for clean glassware or plastic.
-
IV. Spill Management
In the event of a spill:
-
Evacuate and Secure the Area: Alert others in the vicinity and restrict access to the spill area.
-
Wear Appropriate PPE: Don appropriate PPE before attempting to clean the spill.
-
Contain the Spill: For liquid spills, use an inert absorbent material (e.g., vermiculite, sand, or a commercial absorbent pad) to soak up the chemical.
-
Collect the Waste: Carefully sweep or scoop the absorbed material into a designated hazardous waste container.
-
Decontaminate the Area: Clean the spill area with a suitable solvent and then soap and water. All cleaning materials should be disposed of as hazardous solid waste.
-
Report the Spill: Report the incident to your laboratory supervisor and EHS department.
V. Requesting Waste Pickup
-
Once a waste container is full or has been in accumulation for the maximum allowable time (as per institutional and local regulations), arrange for its collection by your institution's EHS department.
-
Do not dispose of this compound down the drain or in the regular trash.
Quantitative Data Summary
| Parameter | Guideline | Source |
| Waste Container Fill Level | Do not exceed 90% of the container's capacity. | General Laboratory Safety Guidelines |
| Satellite Accumulation Limit | Varies by jurisdiction; consult your EHS department. | EPA / Local Regulations |
| Empty Container Rinsing | Triple-rinse with a solvent equal to ~10% of the container volume. | General Laboratory Safety Guidelines |
Experimental Protocols
The disposal procedures outlined above are based on standard laboratory safety protocols and hazardous waste management best practices. The primary reference for safe handling and disposal is the Safety Data Sheet (SDS) for the chemical or a closely related compound, in conjunction with institutional and regulatory guidelines.
Logical Workflow for Disposal
Caption: Disposal workflow for this compound.
Personal protective equipment for handling 1-Butylcyclopropane-1-sulfonamide
For Researchers, Scientists, and Drug Development Professionals
This guide provides crucial safety and logistical information for the proper handling and disposal of 1-Butylcyclopropane-1-sulfonamide. Given the absence of a specific Safety Data Sheet (SDS) for this compound, this guidance is based on safety protocols for structurally related chemicals, including sulfonamides and cyclopropane derivatives, as well as general best practices for handling hazardous materials in a laboratory setting.
Immediate Safety Considerations
Personal Protective Equipment (PPE)
The following table summarizes the recommended personal protective equipment for handling this compound. This is based on general guidance for handling hazardous chemicals and drugs.[5][6][7]
| PPE Component | Specification | Purpose |
| Hand Protection | Chemical-resistant gloves (e.g., Nitrile, Neoprene). Thicker gloves generally offer better protection.[5] | To prevent skin contact. Change gloves every 30-60 minutes or immediately if contaminated or damaged.[5] |
| Eye Protection | Safety glasses with side shields or chemical splash goggles. | To protect eyes from splashes. |
| Face Protection | Face shield. | Recommended in addition to goggles when there is a significant risk of splashing.[5] |
| Body Protection | Disposable gown made of a material resistant to chemical permeation (e.g., polyethylene-coated polypropylene).[6] | To protect skin and clothing from contamination. |
| Respiratory Protection | An N-95 or higher-rated respirator may be necessary if handling the compound as a powder or if there is a risk of aerosolization.[5] | To prevent inhalation of dust or aerosols. |
| Foot Protection | Closed-toe shoes. Chemical-resistant shoe covers may be necessary in areas with a high risk of spills. | To protect feet from spills. |
Operational Plan: Step-by-Step Handling Procedure
-
Preparation : Before handling, ensure that the work area, typically a chemical fume hood, is clean and uncluttered.[3] Have all necessary equipment and reagents readily available.
-
Donning PPE : Put on all required personal protective equipment in the correct order (e.g., gown, mask, goggles, gloves).
-
Handling the Compound :
-
Work within the designated fume hood to minimize inhalation exposure.[3]
-
Use appropriate tools (spatulas, scoops) to handle the solid compound.
-
If creating a solution, add the solid to the solvent slowly to avoid splashing.
-
-
Post-Handling :
-
Securely close the container of this compound.
-
Clean the work surface thoroughly.
-
Doff PPE in the correct order to prevent cross-contamination.
-
-
Hand Washing : Wash hands thoroughly with soap and water after removing gloves.
Disposal Plan
All waste materials contaminated with this compound, including empty containers, used gloves, and disposable gowns, should be considered hazardous waste.[1]
-
Solid Waste : Collect in a designated, labeled hazardous waste container.
-
Liquid Waste : If the compound is in solution, collect it in a labeled, sealed container for chemical waste. Do not pour down the drain.[3]
-
Follow all local, state, and federal regulations for hazardous waste disposal.
Experimental Workflow for Safe Handling
The following diagram illustrates the key steps for the safe handling of this compound in a laboratory setting.
References
Retrosynthesis Analysis
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Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Featured Recommendations
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
